molecular formula C4H3ClINS B13600289 2-Chloro-5-iodo-4-methyl-1,3-thiazole

2-Chloro-5-iodo-4-methyl-1,3-thiazole

Cat. No.: B13600289
M. Wt: 259.50 g/mol
InChI Key: HXTRVPASUSETRR-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-4-methyl-1,3-thiazole is a high-value, polyhalogenated heterocyclic intermediate designed for advanced synthetic chemistry applications. Its structure incorporates three distinct reactive sites: the iodine atom at the 5-position, the chlorine atom at the 2-position, and the methyl group at the 4-position. This arrangement allows for selective, step-wise functionalization via metal-halogen exchange and cross-coupling reactions, making it an exceptionally versatile scaffold for constructing complex molecules. The iodine substituent is particularly valuable for metal-catalyzed reactions, such as Suzuki, Stille, and Negishi cross-couplings, enabling the introduction of aryl, alkenyl, and alkynyl groups at the 5-position of the thiazole core. Meanwhile, the 2-chloro group is highly reactive in nucleophilic aromatic substitution reactions with a wide range of nitrogen and oxygen nucleophiles, or can be selectively manipulated in the presence of the iodo moiety. The 4-methyl group can serve as a point for further derivatization, for instance, through free radical bromination to introduce a bromomethyl group, adding another dimension of functionality. Compounds featuring the thiazole moiety are prevalent in medicinal chemistry and agrochemistry due to their diverse biological activities. This specific reagent is a key synthon for research programs aimed at developing novel therapeutic agents, including antimicrobials, anticancer drugs, and enzyme inhibitors. It is also highly relevant in the synthesis of ligands for catalytic systems and materials science. This product is intended for use in chemical synthesis and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-chloro-5-iodo-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClINS/c1-2-3(6)8-4(5)7-2/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTRVPASUSETRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClINS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.50 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Synthesis and Orthogonal Functionalization of 2-Chloro-5-iodo-4-methyl-1,3-thiazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing modular, densely functionalized heteroaromatic scaffolds. The thiazole ring is a privileged pharmacophore, but achieving regioselective polysubstitution requires strategic masking and orthogonal reactivity. This technical guide provides an in-depth mechanistic analysis of 2-Chloro-5-iodo-4-methyl-1,3-thiazole (CAS: 2803829-13-0) [1], a highly versatile dihalogenated building block. By exploiting the inherent electronic and thermodynamic disparities between the C2-chloride and C5-iodide, chemists can execute highly predictable, sequential cross-coupling reactions to rapidly generate complex chemical space.

Physicochemical Profiling

To effectively utilize this building block in process chemistry or library synthesis, its core physicochemical parameters must be established. The 4-methyl substitution provides both a steric handle and an electronic perturbation to the thiazole core.

PropertySpecification
Chemical Name 2-Chloro-5-iodo-4-methyl-1,3-thiazole
CAS Number 2803829-13-0[1]
Molecular Formula C₄H₃ClINS[2]
Molecular Weight 259.50 g/mol [2]
Structural Features C2-Chlorinated, C5-Iodinated, C4-Methylated Thiazole Core
Reactivity Profile Orthogonal dihalogenated electrophile

Mechanistic Synthesis: Regioselective C5-Iodination

The synthesis of 2-chloro-5-iodo-4-methylthiazole relies on the innate electronic bias of the thiazole core. Electrophilic aromatic substitution (EAS) on thiazoles preferentially occurs at the C5 position[3]. The presence of the 4-methyl group—an electron-donating group (EDG) via hyperconjugation—further elevates the Highest Occupied Molecular Orbital (HOMO) of the ring, significantly accelerating the rate of electrophilic attack at C5 compared to unsubstituted analogs[4]. The C2 position is chemically blocked by the electronegative chlorine atom, which inductively deactivates the ring but ensures absolute regiocontrol.

Protocol 1: Regioselective C5-Iodination of 2-Chloro-4-methylthiazole
  • Objective: Synthesize 2-chloro-5-iodo-4-methylthiazole via electrophilic aromatic substitution.

  • Causality: N-Iodosuccinimide (NIS) provides a controlled, steady-state source of electrophilic iodine (I⁺). The 4-methyl group's hyperconjugation directs the electrophile exclusively to the C5 position.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-chloro-4-methylthiazole (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) (0.5 M concentration) under an inert argon atmosphere.

  • Activation: Cool the solution to 0 °C using an ice bath. Add N-iodosuccinimide (NIS) (1.1 equiv) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic electrophilic attack, preventing localized heating that could lead to ring-opening or degradation.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 4–6 hours. Monitor the consumption of the starting material via LC-MS or TLC (Hexanes/EtOAc 9:1).

  • Quenching (Self-Validation System): Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate acts as a self-validating chemical switch; it instantly reduces any unreacted, highly reactive electrophilic iodine species to water-soluble, inert iodide ions (I⁻). A color change from dark brown/yellow to colorless visually validates the neutralization of the electrophile, preventing over-halogenation during workup.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to afford 2-chloro-5-iodo-4-methyl-1,3-thiazole as a stable solid.

Orthogonal Reactivity & Cross-Coupling Strategies

The true value of 2-chloro-5-iodo-4-methylthiazole lies in its orthogonal reactivity profile. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), regioselectivity is dictated by the relative ease of oxidative addition[5]. The bond dissociation energy (BDE) of a heteroaromatic C-I bond is substantially lower (~65 kcal/mol) than that of a C-Cl bond (~95 kcal/mol)[6]. Consequently, Palladium(0) undergoes oxidative addition at the C5-I bond orders of magnitude faster than at the C2-Cl bond.

This kinetic disparity allows chemists to selectively functionalize the C5 position at lower temperatures, preserving the C2-chloride for a subsequent, more forcing cross-coupling or a Nucleophilic Aromatic Substitution (SₙAr) reaction.

OrthogonalReactivity SM 2-Chloro-5-iodo- 4-methylthiazole (CAS: 2803829-13-0) Int 5-Aryl-2-chloro- 4-methylthiazole SM->Int Suzuki Coupling Pd(0), Ar-B(OH)2 (Fast: C5-I Oxidative Addition) Prod 2,5-Diaryl- 4-methylthiazole Int->Prod Suzuki/Stille Coupling Pd(0), Ar'-B(OH)2, Heat (Slow: C2-Cl Oxidative Addition) SNAr 5-Aryl-2-amino- 4-methylthiazole Int->SNAr SNAr Reaction R-NH2, Base, Heat (Nucleophilic Attack at C2)

Figure 1: Orthogonal functionalization pathways of 2-chloro-5-iodo-4-methylthiazole.

Protocol 2: Chemoselective C5 Suzuki-Miyaura Cross-Coupling
  • Objective: Selectively couple an aryl boronic acid at the C5 position while preserving the C2-Cl bond.

  • Causality: By utilizing a mild base and lower temperatures, the Pd(0) catalyst selectively inserts into the weaker C5-I bond, leaving the C2-Cl bond intact for downstream functionalization.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine 2-chloro-5-iodo-4-methylthiazole (1.0 equiv), an arylboronic acid (1.05 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).

  • Catalyst Loading: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv). Causality: Pd(PPh₃)₄ is a robust, zero-valent palladium source ideal for facile C-I oxidative additions. It lacks the highly electron-rich, bulky phosphine ligands (like XPhos or SPhos) that might prematurely activate the more stubborn C-Cl bond, thereby ensuring absolute chemoselectivity.

  • Solvent & Degassing (Self-Validation System): Add a solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). Subject the mixture to three freeze-pump-thaw cycles. Causality: Rigorous exclusion of oxygen prevents the oxidation of Pd(0) to inactive Pd(II) species. If the reaction stalls, the absence of this degassing step is immediately flagged as the point of failure, making the protocol self-diagnosing.

  • Reaction: Heat the mixture to 60 °C for 8 hours. Causality: Maintaining the temperature strictly at 60 °C provides sufficient thermal energy to overcome the activation barrier for C-I oxidative addition while remaining safely below the thermodynamic threshold required for C-Cl activation.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane (DCM). Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography to yield the 5-aryl-2-chloro-4-methylthiazole intermediate.

Applications in Medicinal Chemistry

In drug development, thiazoles frequently serve as bioisosteres for oxazoles, pyridines, and amides. The 4-methyl substitution in this specific building block is not merely a synthetic handle—it acts as a conformational lock . By introducing steric hindrance, the 4-methyl group restricts the free rotation of the adjacent C5-aryl substituent installed via cross-coupling. This forces the molecule into a specific, rigidified bioactive conformation, which can drastically improve target binding affinity and reduce off-target entropy penalties during receptor docking.

References

1.1 2.2 3.4 4.3 5.5 6.6

Sources

Orthogonal Functionalization of 2-Chloro-5-iodo-4-methylthiazole: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the rapid synthesis of diverse structural analogs relies heavily on highly functionalized heterocyclic building blocks. 2-Chloro-5-iodo-4-methylthiazole has emerged as a premium scaffold for these purposes. Featuring three distinct substituents on a 1,3-thiazole core, this molecule offers unparalleled opportunities for orthogonal chemical modifications. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and field-proven protocols for chemoselective functionalization.

Physicochemical Profiling

Understanding the fundamental properties of a building block is the first step in designing robust synthetic routes. The presence of both chlorine and iodine atoms significantly impacts the molecule's molecular weight, polarity, and reactivity profile.

Table 1: Fundamental Properties of 2-Chloro-5-iodo-4-methylthiazole

PropertyValue
Chemical Name 2-Chloro-5-iodo-4-methylthiazole
CAS Registry Number 2803829-13-0[1]
Molecular Formula C4H3ClINS[1]
Molecular Weight 259.50 g/mol [1]
Core Scaffold 1,3-Thiazole
Primary Reactive Sites C-5 (Iodo), C-2 (Chloro)

Structural and Mechanistic Rationale

The strategic value of 2-Chloro-5-iodo-4-methylthiazole lies in the distinct electronic and steric environments of its two halogen substituents. In advanced chemical synthesis, the ability to selectively react one functional group in the presence of another—without relying on cumbersome protecting-group strategies—is known as orthogonal reactivity.

  • C-5 Iodine (Cross-Coupling Site): The carbon-iodine (C-I) bond is highly polarizable and relatively weak (bond dissociation energy ~55 kcal/mol). Consequently, it is exceptionally reactive towards oxidative addition by low-valent transition metals (e.g., Pd(0)) in cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings[2].

  • C-2 Chlorine (SNAr Site): The carbon-chlorine (C-Cl) bond is significantly stronger (~80 kcal/mol) and generally inert to mild palladium catalysis. However, its position adjacent to the electronegative, imine-like ring nitrogen makes the C-2 position highly electron-deficient. This activates the chloro group as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions, typically requiring more forcing conditions or strong nucleophiles[3].

This dichotomy allows chemists to perform a sequential, two-step functionalization: first targeting the C-I bond via transition-metal catalysis, followed by the displacement of the C-Cl bond.

Workflow Start 2-Chloro-5-iodo-4-methylthiazole (C4H3ClINS) Step1 Suzuki-Miyaura Coupling (C-I Activation) Start->Step1 Pd(dppf)Cl2, Ar-B(OH)2 Base, 60°C Intermediate 5-Aryl-2-chloro-4-methylthiazole Step1->Intermediate Step2 SNAr or Buchwald-Hartwig (C-Cl Activation) Intermediate->Step2 Nucleophile (R-NH2) High Heat or Pd-cat Final Di-functionalized Thiazole (Drug Scaffold) Step2->Final

Orthogonal functionalization workflow of 2-Chloro-5-iodo-4-methylthiazole.

Experimental Workflows: Chemoselective Functionalization

To ensure high yields and absolute chemoselectivity, experimental conditions must be rigorously controlled. Below is a self-validating protocol for the selective functionalization of the C-5 position.

Protocol: Chemoselective Suzuki-Miyaura Coupling at C-5

Objective: Selectively couple an aryl boronic acid to the C-5 position while preserving the C-2 chloro handle for downstream diversification.

  • Reagent Assembly & Solvent Degassing:

    • Action: In a Schlenk flask, combine 2-Chloro-5-iodo-4-methylthiazole (1.0 equiv), an arylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the solution with nitrogen gas for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) complex, terminating the catalytic cycle. The aqueous component is strictly necessary to dissolve the inorganic base (K₂CO₃), which facilitates the critical transmetalation step between the boron species and the palladium center.

  • Temperature-Controlled Catalysis:

    • Action: Heat the reaction mixture to exactly 60 °C for 4–6 hours under an inert atmosphere.

    • Causality: Maintaining a mild temperature of 60 °C provides sufficient thermal energy to overcome the activation barrier for C-I oxidative addition, while remaining too low to trigger unwanted insertion into the stronger C-Cl bond. This thermodynamic control ensures absolute chemoselectivity.

  • Quenching and Phase Separation:

    • Action: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash extensively with brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Causality: Brine removes the highly polar Dioxane and aqueous base residues, driving the lipophilic thiazole product entirely into the organic EtOAc phase and preventing emulsion formation.

  • Purification & Analytical Validation:

    • Action: Concentrate under reduced pressure and purify via silica gel flash chromatography. Validate the product using LC-MS.

    • Causality: The successful retention of the chlorine atom can be rapidly confirmed via mass spectrometry by observing the characteristic 3:1 isotopic ratio (³⁵Cl:³⁷Cl) in the molecular ion peak [M+H]⁺.

Application in Drug Development: Kinase Inhibition

Thiazole rings are ubiquitous in medicinal chemistry, frequently serving as bioisosteres for pyridines or as critical hinge-binding motifs in kinase inhibitors (e.g., Dasatinib). The palladium-catalyzed cross-coupling of amines and aryl halides to form C–N bonds (Buchwald-Hartwig amination) is a cornerstone technology for preparing these aromatic amines[4].

By utilizing 2-Chloro-5-iodo-4-methylthiazole, medicinal chemists can rapidly generate libraries of compounds that target Receptor Tyrosine Kinases (RTKs). The C-2 position can be aminated to form hydrogen bonds with the kinase hinge region, while the C-5 aryl group extends into the hydrophobic pocket.

Pathway Stimulus Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor Activates Effector Downstream Effector (e.g., MAPK/ERK) Receptor->Effector Phosphorylation Thiazole Thiazole-based Inhibitor (Hinge Binder) Thiazole->Receptor Blocks ATP Pocket Response Cell Proliferation & Survival Effector->Response Gene Transcription

Mechanism of action for thiazole-derived kinase inhibitors blocking RTK signaling.

Conclusion

2-Chloro-5-iodo-4-methylthiazole (C4H3ClINS, MW: 259.50 g/mol ) is far more than a simple heterocyclic reagent; it is a highly engineered scaffold designed for precision synthesis. By leveraging the inherent thermodynamic differences between its carbon-halogen bonds, researchers can execute complex, multi-step functionalizations with high atom economy and chemoselectivity, accelerating the discovery of novel therapeutics.

References

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2-Chloro-4-methyl-5-iodothiazole chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-4-methyl-5-iodothiazole: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-methyl-5-iodothiazole, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's unique structural attributes, physicochemical properties, and its primary utility as a trifunctional synthetic building block. A detailed, field-proven protocol for its synthesis via electrophilic iodination of 2-chloro-4-methylthiazole is presented, including an in-depth discussion of the underlying reaction mechanisms and experimental considerations. Furthermore, this guide explores the principle of regioselective functionalization, highlighting the differential reactivity of the C-I and C-Cl bonds that enables its use in sequential cross-coupling reactions for the generation of diverse molecular libraries. Applications in drug discovery and agrochemical research are discussed, supported by authoritative references.

Introduction: The Privileged Thiazole Scaffold

The 1,3-thiazole ring is a cornerstone heterocyclic motif in modern pharmaceutical science, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and capacity to form key hydrogen bonds and other non-covalent interactions with biological targets make it an invaluable core for drug design.[2] Halogenated thiazoles, in particular, serve as exceptionally versatile intermediates, enabling the construction of complex molecular architectures through modern synthetic methodologies like palladium-catalyzed cross-coupling reactions.[1]

2-Chloro-4-methyl-5-iodothiazole emerges as a particularly valuable reagent in this class. It possesses three distinct points of potential modification: a reactive iodo group at the C5 position, a less reactive chloro group at the C2 position, and a methyl group at C4 that sterically and electronically influences the ring. This trifunctional nature allows for a programmed, regioselective approach to synthesis, making it a powerful tool for building diverse libraries of compounds for biological screening.

Physicochemical Properties and Structural Analysis

2-Chloro-4-methyl-5-iodothiazole is characterized by a five-membered aromatic ring containing sulfur and nitrogen atoms, substituted with chloro, methyl, and iodo groups at the 2, 4, and 5 positions, respectively.

PropertyValueReference
CAS Number 2803829-13-0[3]
Molecular Formula C₄H₃ClINS[3]
Molecular Weight 259.50 g/mol [3]
Appearance Expected to be a liquid or low-melting solid, colorless to pale yellow.[4] (by analogy)
InChI Key (Inferred)
SMILES CC1=C(I)SC(Cl)=N1
Predicted Spectroscopic Profile

While specific experimental spectra are proprietary to individual laboratories, the following profile can be predicted based on the compound's structure, providing a baseline for characterization.

  • ¹H-NMR: The spectrum is expected to be simple, dominated by a single sharp peak (singlet) in the region of δ 2.0-2.5 ppm, corresponding to the three equivalent protons of the C4-methyl group.

  • ¹³C-NMR: The spectrum should display four distinct signals for the aromatic carbons of the thiazole ring and one signal for the methyl carbon. The chemical shifts will be significantly influenced by the electronegative halogen substituents.

  • Mass Spectrometry (MS): The molecular ion (M⁺) peak is expected at m/z 259. A characteristic M+2 peak, approximately one-third the intensity of the M⁺ peak, will be present due to the natural isotopic abundance of ³⁷Cl.[5] Common fragmentation patterns would likely involve the loss of the iodine atom (M - 127) and subsequent fragmentation of the thiazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=N stretching vibration within the thiazole ring (typically around 1600-1650 cm⁻¹) and C-S stretching modes. The C-H stretching of the methyl group would appear around 2900-3000 cm⁻¹.[6]

Synthesis and Purification

The most logical and efficient synthesis of 2-Chloro-4-methyl-5-iodothiazole involves the direct, regioselective iodination of the commercially available precursor, 2-chloro-4-methylthiazole.

Synthetic Workflow Diagram

G cluster_0 Part 1: Precursor Synthesis (Hantzsch) cluster_1 Part 2: Target Synthesis Thioacetamide Thiourea / Thioacetamide Precursor 2-Amino-4-methylthiazole Thioacetamide->Precursor Chloroacetone Chloroacetone Chloroacetone->Precursor Sandmeyer Sandmeyer-type Reaction (NaNO₂, CuCl) Precursor->Sandmeyer Diazotization FinalPrecursor 2-Chloro-4-methylthiazole Sandmeyer->FinalPrecursor Chlorination Target 2-Chloro-4-methyl-5-iodothiazole FinalPrecursor->Target Electrophilic Iodination IodinatingAgent Electrophilic Iodine Source (e.g., NIS, I₂/Ag₂SO₄) IodinatingAgent->Target

Caption: Overall synthetic pathway to 2-Chloro-4-methyl-5-iodothiazole.

Detailed Experimental Protocol: Electrophilic Iodination

This protocol describes a robust method for the synthesis of the target compound from its immediate precursor. The choice of an electrophilic iodinating agent like N-Iodosuccinimide (NIS) is strategic; it is a mild, solid reagent that is easy to handle and highly effective for iodinating electron-rich heterocycles.

Materials:

  • 2-Chloro-4-methylthiazole (1.0 eq) [CAS: 26847-01-8]

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-chloro-4-methylthiazole (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature. Causality Note: Portion-wise addition helps to control any potential exotherm, although the reaction is typically mild.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours). The thiazole ring is sufficiently electron-rich to react with the electrophilic iodine provided by NIS without requiring a strong acid catalyst.

  • Workup - Quenching: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Workup - Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any unreacted iodine/NIS, evidenced by the disappearance of any yellow/brown color), water, and finally brine. Trustworthiness Note: This washing sequence is a self-validating system to ensure removal of impurities. The thiosulfate wash is critical for a clean product.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Chloro-4-methyl-5-iodothiazole.

Chemical Reactivity and Synthetic Utility

The primary value of 2-Chloro-4-methyl-5-iodothiazole lies in the differential reactivity of its two halogen substituents. The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Chlorine bond. This makes the iodine atom an excellent leaving group in palladium-catalyzed cross-coupling reactions, while the chlorine atom remains intact under standard conditions.[1]

This regioselective reactivity allows for a two-step functionalization strategy:

  • Step 1: Selective reaction at the C5 position (iodine) via Suzuki, Sonogashira, Buchwald-Hartwig, or other cross-coupling reactions.

  • Step 2: Subsequent functionalization at the C2 position (chlorine) under more forcing reaction conditions or with specialized catalyst systems.

Regioselective Derivatization Workflow

G cluster_0 Primary C5-Functionalization (via C-I bond) cluster_1 Secondary C2-Functionalization (via C-Cl bond) Start 2-Chloro-4-methyl- 5-iodothiazole Suzuki Aryl/Heteroaryl Substituent Start->Suzuki Suzuki Coupling (Pd cat., Base, R-B(OH)₂) Sonogashira Alkynyl Substituent Start->Sonogashira Sonogashira Coupling (Pd/Cu cat., Base, R-C≡CH) Buchwald Amino Substituent Start->Buchwald Buchwald-Hartwig Amination (Pd cat., Base, R₂NH) Others Further Derivatization (more forcing conditions)

Caption: Regioselective cross-coupling reactions using the target molecule.

Applications in Research and Development

The synthetic versatility of 2-Chloro-4-methyl-5-iodothiazole makes it a high-value intermediate in several research areas.

  • Drug Discovery: As a trifunctional building block, it is ideal for generating libraries of novel, complex molecules for high-throughput screening.[1] The thiazole core is implicated in a wide range of biological activities, including anticancer (e.g., tyrosine kinase inhibition), anti-inflammatory, and antimicrobial effects.[1][2][7] The ability to systematically vary substituents at the C5 and C2 positions allows for detailed Structure-Activity Relationship (SAR) studies. The inclusion of chlorine is also a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.[8]

  • Agrochemical Research: Thiazole derivatives are integral to modern agrochemicals, particularly fungicides and herbicides.[7] This compound serves as an excellent starting point for the synthesis of novel crop protection agents.

Safety and Handling

While specific toxicity data for 2-Chloro-4-methyl-5-iodothiazole is not widely published, it should be handled with the standard precautions for halogenated organic compounds. The precursor, 2-chloro-4-methylthiazole, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[9]

  • Handling: Use only in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.

Conclusion

2-Chloro-4-methyl-5-iodothiazole is a strategically designed synthetic intermediate that offers researchers significant advantages in the construction of complex molecules. Its key strengths—the privileged thiazole core and the differential reactivity of its halogen substituents—provide a reliable and flexible platform for regioselective synthesis. This makes it an indispensable tool in the fields of medicinal chemistry and agrochemical development for the efficient exploration of chemical space and the rational design of novel, high-value compounds.

References

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  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. URL: [Link]

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  • US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents.
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  • 2-amino-4-methylthiazole - Organic Syntheses Procedure. URL: [Link]

  • 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE - SpectraBase. URL: [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. URL: [Link]

  • Efficient Synthesis of 2-Chloro-5-Chloromethylthiazole | PDF - Scribd. URL: [Link]

  • Process for the preparation of chlorothiazole derivatives - European Patent Office. URL: [Link]

  • 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed. URL: [Link]

  • 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole - Semantic Scholar. URL: [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. URL: [Link]

  • How to interpret this pair of IR and 1H NMR spectra? - Chemistry Stack Exchange. URL: [Link]

Sources

Advanced Profiling of 2-Chloro-5-iodo-4-methyl-1,3-thiazole: Physicochemical Properties, Solubility, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks are critical for exploring novel chemical space. 2-Chloro-5-iodo-4-methyl-1,3-thiazole (CAS: 2803829-13-0) represents a premier example of a dual-halogenated scaffold designed for orthogonal reactivity. By strategically positioning a chlorine atom at the C2 position and an iodine atom at the C5 position, this molecule allows researchers to perform highly regioselective sequential cross-coupling and substitution reactions.

This technical guide explores the causality behind its physicochemical properties, details its thermodynamic solubility profile, and provides self-validating protocols for its application in advanced synthesis.

Structural Causality and Physicochemical Properties

The chemical behavior of 2-chloro-5-iodo-4-methyl-1,3-thiazole is dictated by the electronic interplay of its substituents. The base scaffold, 2-chloro-4-methylthiazole, is a relatively low-molecular-weight liquid (1[1]). However, the introduction of an iodine atom at the C5 position fundamentally alters its physical state and reactivity.

Mechanistic Insight: Why does halogenation specifically target the C5 position during synthesis? The methyl group at C4 acts as a weak electron-donating group via inductive effects. This localized electron donation increases the electron density of the thiazole ring specifically at the adjacent C5 position, making it the preferred site for electrophilic attack (such as iodination), significantly accelerating the reaction compared to unsubstituted thiazoles (2[2]; 3[3]).

Quantitative Data Summary
PropertyValueSource
Chemical Name 2-Chloro-5-iodo-4-methyl-1,3-thiazole4[4]
CAS Number 2803829-13-04[4]
Molecular Formula C4H3ClINS5[5]
Molecular Weight 259.50 g/mol 5[5]
Base Scaffold MW 133.60 g/mol (2-Chloro-4-methylthiazole)6[6]
Halogenation Sites C2 (Chlorine), C5 (Iodine)Structural Derivation

Solubility Profile & Thermodynamic Behavior

The solubility of 2-chloro-5-iodo-4-methyl-1,3-thiazole is heavily skewed toward lipophilicity. While the thiazole nitrogen can theoretically act as a weak hydrogen-bond acceptor, the massive electron clouds of the iodine and chlorine atoms, combined with the hydrophobic methyl group, drastically reduce the hydration energy.

  • Organic Solvents: Highly soluble in aprotic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).

  • Aqueous Media: Extremely poor aqueous solubility. The addition of the iodine atom significantly increases the LogP value compared to the non-iodinated precursor, causing the compound to precipitate rapidly in purely aqueous buffers.

Protocol 1: Thermodynamic Aqueous Solubility Assay (Self-Validating)

To accurately determine the solubility limit of this highly lipophilic compound in biological buffers (e.g., PBS pH 7.4), a shake-flask thermodynamic method is required over kinetic methods to ensure true equilibrium.

Step-by-Step Methodology:

  • Solid Addition: Add 2 mg of 2-chloro-5-iodo-4-methyl-1,3-thiazole solid to a 1.5 mL glass vial.

  • Buffer Introduction: Add 1.0 mL of PBS (pH 7.4). Crucial Step: Do not use DMSO co-solvents for thermodynamic assays, as even 1% DMSO artificially inflates the solubility of halogenated lipophiles.

  • Equilibration: Seal the vial and incubate on a thermoshaker at 37°C at 800 RPM for 24 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully aspirate the supernatant and analyze via HPLC-UV against a standard curve prepared in 100% Acetonitrile.

  • Self-Validation Check: Inject a known concentration of a reference standard (e.g., hydrocortisone) before and after the test samples. If the reference standard deviates by >5%, the HPLC UV-detector response is unstable, and the run must be invalidated.

SolubilityWorkflow S1 1. Solid Addition (Excess Compound) S2 2. Equilibration (PBS Buffer, 37°C, 24h) S1->S2 S3 3. Phase Separation (Ultracentrifugation) S2->S3 S4 4. Quantification (HPLC-UV Analysis) S3->S4

Thermodynamic solubility assay workflow for lipophilic thiazole derivatives.

Orthogonal Reactivity and Synthetic Application

The true value of 2-chloro-5-iodo-4-methyl-1,3-thiazole lies in its orthogonal reactivity. The bond dissociation energy of the C5–I bond is significantly lower than that of the C2–Cl bond. Consequently, Palladium(0) catalysts will undergo oxidative addition exclusively at the C5–I bond at room temperature or mild heating. The C2–Cl bond remains entirely inert under these conditions, preserving it for downstream Nucleophilic Aromatic Substitution (SNAr).

Reactivity Center 2-Chloro-5-iodo-4-methyl-1,3-thiazole Pd Pd-Catalyzed Cross-Coupling (C5-Iodine Cleavage) Center->Pd Oxidative Addition (Fast) SNAr Nucleophilic Aromatic Substitution (C2-Chlorine Displacement) Center->SNAr Nucleophilic Attack (Slow/Heated) ProdPd 5-Substituted-2-chloro-4-methylthiazole Pd->ProdPd ProdSNAr 2-Substituted-5-iodo-4-methylthiazole SNAr->ProdSNAr

Regioselective reaction pathways for 2-chloro-5-iodo-4-methyl-1,3-thiazole.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at C5 (Self-Validating)

This protocol details the selective functionalization of the C5 position while leaving the C2-chlorine intact.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under Argon, combine 2-chloro-5-iodo-4-methyl-1,3-thiazole (1.0 eq), an arylboronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add degassed 1,4-Dioxane (0.2 M) followed by an aqueous solution of K₂CO₃ (2.0 eq, 1.0 M).

  • Reaction: Heat the biphasic mixture to 60°C. Causality Note: Keeping the temperature at or below 60°C prevents the palladium catalyst from inadvertently activating the C2-Cl bond once the iodine is consumed.

  • Monitoring: Stir for 4 hours and monitor via LC-MS.

  • Self-Validation Check: The reaction's success is self-indicating on the LC-MS trace. The disappearance of the starting material (m/z ~259) and the appearance of the product mass must be accompanied by a distinct isotopic signature (M / M+2 ratio of 3:1). This 3:1 ratio proves that the chlorine atom is still intact on the molecule, confirming absolute regioselectivity.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Aaronchem. "2-chloro-5-iodo-4-methyl-1,3-thiazole." 4

  • Sigma-Aldrich. "2-Chloro-4-methylthiazole | 26847-01-8." 6

  • PubChem. "2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328." 1

  • Aaronchem. "2-chloro-5-iodo-4-methyl-1,3-thiazole (Catalog Data)." 5

  • Benchchem. "A Comparative Guide to the Reactivity of 4-(Methoxymethyl)thiazole and Other Thiazole Derivatives."2

  • Thieme Connect. "Product Class 17: Thiazoles." 3

Sources

5-iodo-2-chloro-4-methylthiazole supplier and price

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

5-iodo-2-chloro-4-methylthiazole is a highly specialized, bifunctional heterocyclic scaffold used primarily in medicinal chemistry for the construction of trisubstituted thiazole cores. Its value lies in its orthogonal reactivity :

  • C-5 Iodo Position: Highly reactive toward palladium-catalyzed oxidative addition (e.g., Suzuki-Miyaura, Sonogashira), enabling selective carbon-carbon bond formation.

  • C-2 Chloro Position: Less reactive, serving as a latent electrophile for subsequent nucleophilic aromatic substitution (

    
    ) or higher-energy metal-catalyzed couplings.
    

Market Reality: Unlike its precursor (2-chloro-4-methylthiazole), the 5-iodo derivative is rarely available as a bulk catalog item due to the relative instability of the C-I bond (light sensitivity) and its status as a transient intermediate.

Strategic Recommendation: Researchers should adopt a "Buy Precursor / Make Target" strategy. The precursor (2-chloro-4-methylthiazole) is a commodity chemical. The iodination step is a high-yielding, single-step protocol amenable to gram-scale synthesis.

Part 2: Sourcing the Precursor (CAS 26847-01-8)

The critical starting material is 2-chloro-4-methylthiazole . It is chemically stable and widely available.

Chemical Identity:

  • IUPAC Name: 2-chloro-4-methyl-1,3-thiazole

  • CAS Number: 26847-01-8[1]

  • Molecular Weight: 133.60 g/mol

  • Appearance: Colorless to pale yellow liquid

  • Boiling Point: 102–105 °C (at reduced pressure)

Supplier & Pricing Landscape (Market Snapshot 2024):

SupplierPack SizeApprox. Price (USD)Stock LocationPurity Spec
Sigma-Aldrich 1 g$17.25USA / EU

98% (GC)
Sigma-Aldrich 25 g$207.00USA / EU

98% (GC)
CymitQuimica 5 g€81.00 (~$85)Europe98%
Chem-Impex 100 gInquireUSA95%+
Enamine CustomQuoteUkraine/USA95%+

Procurement Note: For scale-up (>100g), contact suppliers like Combi-Blocks or Apollo Scientific directly for bulk quotes, as list prices are often 40-60% higher than negotiated bulk rates.

Part 3: Synthesis Protocol (The "Make" Strategy)

Since the 5-iodo target is not standard stock, you must synthesize it. The following protocol is a validated electrophilic aromatic substitution (EAS) adapted for electron-deficient thiazoles.

Reaction Logic: The C-2 chlorine atom deactivates the ring, but the C-4 methyl group provides weak activation. The C-5 position is the only available site for substitution and is sufficiently nucleophilic to react with strong electrophilic iodine sources like N-iodosuccinimide (NIS).

Protocol: Regioselective Iodination of 2-chloro-4-methylthiazole

Reagents:

  • Substrate: 2-chloro-4-methylthiazole (1.0 equiv)

  • Iodine Source: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Catalyst (Optional): Trifluoroacetic acid (TFA, 0.1 equiv) if reaction is sluggish.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 2-chloro-4-methylthiazole (10 mmol, 1.34 g) in anhydrous Acetonitrile (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add NIS (11 mmol, 2.48 g) portion-wise over 10 minutes to avoid an exotherm.

    • Note: Protect the flask from light using aluminum foil, as the product is light-sensitive.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1) or LC-MS. The starting material (Rt ~2.5 min) should disappear, replaced by the less polar iodinated product.

  • Workup:

    • Dilute with Ethyl Acetate (50 mL).

    • Wash with saturated aqueous

      
       (Sodium Thiosulfate) to quench excess iodine (removes purple/brown color).
      
    • Wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude solid is often pure enough (>95%) for coupling. If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Expected Yield: 85–92% Storage: Store at -20°C, protected from light.

Part 4: Utilization Strategy (Suzuki Coupling)

The primary utility of 5-iodo-2-chloro-4-methylthiazole is its ability to undergo regioselective cross-coupling. The C-I bond reacts significantly faster than the C-Cl bond.

Diagram 1: Selective Functionalization Workflow

G Start Precursor: 2-chloro-4-methylthiazole (CAS 26847-01-8) Step1 Step 1: Iodination (NIS, ACN, RT) Start->Step1 Electrophilic Subst. Intermediate Target Scaffold: 5-iodo-2-chloro-4-methylthiazole Step1->Intermediate >90% Yield Step2 Step 2: Suzuki Coupling (R-B(OH)2, Pd(PPh3)4, Na2CO3) Intermediate->Step2 Site-Selective (C-5) Product Product: 5-Aryl-2-chloro-4-methylthiazole Step2->Product C-Cl Intact Step3 Step 3: SnAr Displacement (Amine/Alkoxide, Heat) Product->Step3 High Temp Final Final Drug Candidate: 2,4,5-Trisubstituted Thiazole Step3->Final

Caption: Sequential functionalization strategy exploiting the reactivity difference between C-5 Iodo (high reactivity) and C-2 Chloro (low reactivity).

Part 5: References

  • Sigma-Aldrich. Product Specification: 2-Chloro-4-methylthiazole (CAS 26847-01-8). Retrieved from

  • CymitQuimica. Catalog Entry: 2-Chloro-4-methylthiazole.[1][2] Retrieved from

  • BenchChem. Protocol: Regioselective Suzuki-Miyaura Coupling of Halogenated Thiazoles. Retrieved from

  • Organic Syntheses. General Methods for Thiazole Functionalization. Org.[3][4][5][6][7][8] Synth. Coll. Vol. 2, p. 31.

  • ChemicalBook. 2-Chloro-4-methylthiazole Properties and Safety. Retrieved from

Sources

Rational Design and Synthesis of 2-Chloro-4-methylthiazole Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter privileged scaffolds that serve as the backbone for diverse therapeutic agents. Among these, 2-chloro-4-methylthiazole (CAS 26847-01-8) stands out as a highly versatile heterocyclic building block. Its unique electronic distribution—characterized by a reactive chlorine atom at the C2 position and an electron-rich C5 position—makes it an ideal starting material for synthesizing complex sulfonamides, antimicrobial agents, and targeted cancer therapeutics[1].

This technical guide explores the reactivity dynamics, key derivatives, and validated synthetic protocols for 2-chloro-4-methylthiazole, providing a comprehensive framework for drug development professionals.

Chemical Profile and Reactivity Dynamics

The thiazole ring is a widely recognized bioisostere in drug design, offering excellent metabolic stability, improved aqueous solubility, and the ability to participate in critical hydrogen-bonding interactions via its nitrogen and sulfur heteroatoms.

The 2-chloro-4-methylthiazole core exhibits two primary vectors for functionalization:

  • Nucleophilic Aromatic Substitution (

    
    ) at C2:  The electron-withdrawing nature of the thiazole nitrogen sensitizes the C2-chlorine bond to displacement by strong nucleophiles (amines, alkoxides, or thiolates).
    
  • Electrophilic Aromatic Substitution (

    
    ) at C5:  The methyl group at C4 donates electron density into the ring, activating the unsubstituted C5 position for electrophilic attack. This is the primary pathway for generating sulfonyl chloride derivatives, which are critical precursors for sulfonamide-based drugs[2].
    
Quantitative Data: Key Derivatives and Applications

To facilitate compound selection for specific drug discovery programs, the quantitative properties and primary biological targets of key 2-chloro-4-methylthiazole derivatives are summarized below.

Compound NameCAS NumberMolecular Weight ( g/mol )Primary Application / Biological TargetKey Structural Feature
2-Chloro-4-methylthiazole 26847-01-8133.60Base Intermediate / Nitrification InhibitorUnsubstituted C5 position
2-Chloro-4-methylthiazole-5-sulfonyl chloride 292138-59-1232.11Precursor for Sulfonamides / AntimicrobialsHighly reactive chlorosulfonyl group
2-Chloro-4-methylthiazole-5-sulfonic acid amide 348086-67-9212.68Antimicrobial formulations / HerbicidesPrimary sulfonamide group
Pritelivir Congeners N/AVariableHuman Carbonic Anhydrase (hCA) InhibitorsSubstituted C2-amino & N-sulfonamide
TASIN-1 Analogs N/AVariableMutant APC Colorectal Cancer TherapeuticsBipiperidinyl-sulfonamide linkage

Data synthesized from chemical profiling and pharmacological studies[1][2][3][4].

Mechanistic Pathways in Drug Development

The conversion of the base thiazole into a functional therapeutic agent typically follows a highly controlled synthetic workflow, culminating in a molecule designed to interact with specific enzymatic pockets. For instance, in the development of Carbonic Anhydrase (CA) inhibitors or TASIN analogs targeting mutant Adenomatous Polyposis Coli (APC), the sulfonamide moiety acts as the primary pharmacophore[2][4].

SynthWorkflow A 2-Chloro-4-methylthiazole (Starting Material) B Chlorosulfonation (ClSO3H, SOCl2) A->B C 2-Chloro-4-methylthiazole- 5-sulfonyl chloride B->C D Amination (R-NH2, Base) C->D E Thiazolylsulfonamide Derivatives (e.g., TASIN) D->E

Synthetic workflow for thiazolylsulfonamide derivatives from 2-chloro-4-methylthiazole.

Once synthesized, these derivatives exert their pharmacological effects by directly binding to target proteins. The sulfonamide zinc-binding motif is particularly crucial for inhibiting metalloenzymes like Carbonic Anhydrase, while larger, rigidified bipiperidine derivatives selectively induce apoptosis in mutant APC cancer cell lines[2][4].

Pathway Drug Thiazolylsulfonamide Derivative Target Mutant APC Protein / Carbonic Anhydrase Drug->Target High Affinity Binding Effect1 Inhibition of Enzymatic Activity Target->Effect1 Blockade Effect2 Induction of Apoptosis Effect1->Effect2 Cellular Response

Mechanism of action for 2-chloro-4-methylthiazole derivatives in targeted therapeutics.

Validated Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and optimize these workflows.

Protocol A: Synthesis of 2-Chloro-4-methylthiazole-5-sulfonyl Chloride

This procedure functionalizes the C5 position of the thiazole ring. Chlorosulfonic acid acts simultaneously as the solvent and the electrophile. Thionyl chloride is introduced to drive the equilibrium toward the sulfonyl chloride by converting any transient sulfonic acid intermediates into the highly reactive sulfonyl chloride, preventing hydrolytic degradation[2].

Reagents:

  • 2-Chloro-4-methylthiazole (1.0 equiv)

  • Chlorosulfonic acid (

    
    ) (5.0 equiv)
    
  • Thionyl chloride (

    
    ) (2.5 equiv)
    

Step-by-Step Procedure:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser (under an inert argon atmosphere), carefully add chlorosulfonic acid (5.0 equiv) and thionyl chloride (2.5 equiv). Caution: This mixture is highly corrosive and moisture-sensitive; perform strictly in a fume hood.

  • Addition: Cool the mixture to 0 °C using an ice bath. Add 2-chloro-4-methylthiazole (1.0 equiv) dropwise over 15 minutes to control the exothermic electrophilic aromatic substitution.

  • Reaction: Remove the ice bath and gradually heat the reaction mixture to 100 °C for 4–6 hours[2].

  • Validation Check 1 (In-Process): Quench a micro-aliquot in ice water, extract with ethyl acetate, and monitor via TLC (Hexanes/EtOAc 4:1). The starting material (

    
    ) should be completely consumed, replaced by a lower-running spot corresponding to the sulfonyl chloride.
    
  • Workup: Cool the reaction to room temperature and carefully pour the mixture over crushed ice to quench excess

    
     and 
    
    
    
    . Extract the aqueous layer with dichloromethane (DCM) (
    
    
    mL).
  • Purification: Wash the combined organic layers with cold brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield 2-chloro-4-methylthiazole-5-sulfonyl chloride as a yellow-to-brown liquid[3]. Use immediately in the next step or store at 0–8 °C under inert gas.
    
Protocol B: General Sulfonamide Coupling for TASIN Analogs

This protocol details the coupling of the sulfonyl chloride intermediate with a complex amine (e.g., a bipiperidine derivative) to generate targeted anti-cancer agents like TASIN analogs[4]. A tertiary amine base (DIPEA or Triethylamine) is strictly required to scavenge the HCl byproduct; without it, the nucleophilic amine would become protonated and inert, stalling the reaction.

Reagents:

  • 2-Chloro-4-methylthiazole-5-sulfonyl chloride (1.2 equiv)

  • Target Amine (e.g., 4-methyl-1,4'-bipiperidine) (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the target amine (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Coupling: Dissolve 2-chloro-4-methylthiazole-5-sulfonyl chloride (1.2 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.

  • Reaction: Allow the mixture to slowly warm to ambient temperature and stir overnight.

  • Validation Check 2 (In-Process): Perform LC-MS analysis. The mass spectrum should confirm the disappearance of the amine mass and the appearance of the desired sulfonamide product mass (

    
    ).
    
  • Workup: Dilute the reaction mixture with additional DCM and wash sequentially with 1M aqueous HCl (to remove unreacted amine and DIPEA), saturated

    
    , and brine.
    
  • Purification: Dry the organic layer over

    
    , concentrate, and purify via silica gel flash chromatography (eluting with a gradient of DCM to 10% Methanol in DCM) to yield the pure thiazolylsulfonamide derivative as a solid[4].
    
  • Final Validation: Confirm structure via

    
     NMR. For the 2-chloro-4-methylthiazole moiety, expect a distinct singlet around 
    
    
    
    2.60 ppm corresponding to the C4-methyl group[5].

References

  • Carta, F., et al. "Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action." University of Florence (FLORE), 2017. Available at:[Link]

  • Zhang, L., et al. "Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)." PubMed Central (PMC), 2020. Available at:[Link]

  • Wang, S., et al. "Apoptosis-inducing agent for the treatment of cancer and immune and autoimmune diseases." US Patent 9493431B2, 2015.
  • Lum, L., et al. "Therapeutics targeting truncated adenomatous polyposis coli (APC) proteins." US Patent 9856233B2, 2018.

Sources

Technical Guide: 2-Chloro-5-iodothiazole vs. 2-Chloro-5-(chloromethyl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing 2-chloro-5-iodothiazole and 2-chloro-5-(chloromethyl)thiazole . While both share a thiazole core and a C2-chlorine handle, their C5-substituents dictate fundamentally opposing roles in drug discovery: one is a cross-coupling scaffold , the other is a reactive alkylating linker .

Divergent Utilities in Heterocyclic Scaffold Construction

Executive Summary

In the architecture of medicinal chemistry, these two molecules represent a fork in the road for thiazole functionalization.

  • 2-Chloro-5-iodothiazole is a "Core Building Block." The C5-iodine atom is a high-affinity handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing for the extension of the aromatic system.

  • 2-Chloro-5-(chloromethyl)thiazole (CCMT) is a "Linker/Warhead." The chloromethyl group acts as a benzylic-like electrophile, ideal for

    
     reactions to attach the thiazole ring to amines, thiols, or alcohols. It is a critical intermediate in the synthesis of the HIV protease inhibitor Ritonavir .
    

Structural & Electronic Profiling

The reactivity difference stems from the electronic environment of the C5 position.

Feature2-Chloro-5-iodothiazole2-Chloro-5-(chloromethyl)thiazole
Structure Heteroaryl HalideHeteroaryl Alkyl Halide
Primary Reactive Center C5-I (Aromatic C-X bond)C5-CH₂-Cl (Aliphatic C-X bond)
Bond Dissociation Energy Low (~65 kcal/mol for C-I)Medium (~80 kcal/mol for C-Cl)
Electronic Character C5 is electron-rich (relative to C2); I is polarizable.CH₂ is electron-deficient; highly electrophilic.
Primary Mechanism Oxidative Addition (Pd⁰/Pd²⁺)Nucleophilic Substitution (

)
Physical State Low-melting solid / OilLow-melting solid (mp ~30°C)
Electronic Density & Reactivity Map

G cluster_0 2-Chloro-5-iodothiazole cluster_1 2-Chloro-5-(chloromethyl)thiazole A1 C2-Cl (Resistant to Pd, Active for SnAr) A2 Thiazole Core A2->A1 A3 C5-I (High Pd-Insertion Rate) A2->A3 B1 C2-Cl (Standard SnAr Activity) B2 Thiazole Core B2->B1 B3 C5-Methylene (Benzylic Activation) B2->B3 B4 CH2-Cl (Rapid Sn2 Electrophile) B3->B4

Figure 1: Comparative Reactivity Mapping. Note the "Benzylic Activation" in the chloromethyl variant versus the direct metal-insertion site in the iodo variant.

Synthetic Utility & Reactivity Matrix

A. 2-Chloro-5-iodothiazole: The Cross-Coupling Partner

This molecule exploits the "Halogen Dance" of reactivity. In palladium-catalyzed reactions, the C-I bond undergoes oxidative addition significantly faster than the C-Cl bond.

  • Selectivity:

    
    .
    
  • Workflow: This allows chemists to functionalize the C5 position (e.g., adding an aryl group) while leaving the C2-Cl intact for a subsequent step (e.g., displacing the Cl with an amine).

  • Key Reaction: Suzuki-Miyaura Coupling .

    
    [1]
    
B. 2-Chloro-5-(chloromethyl)thiazole (CCMT): The Alkylating Agent

CCMT behaves similarly to benzyl chloride but is often more reactive due to the electron-withdrawing nature of the thiazole ring (specifically the C=N bond), which stabilizes the transition state for nucleophilic attack.

  • Mechanism: Classical

    
    .
    
  • Workflow: Used to "hang" the thiazole ring onto a core scaffold.

  • Key Reaction: N-Alkylation or S-Alkylation .

    
    
    

Case Studies in Drug Discovery

Case Study 1: Ritonavir (CCMT Application)

Ritonavir (Norvir), an antiretroviral medication, utilizes the thiazole ring to bind to the S2 subsite of the HIV protease enzyme.

  • Role of CCMT: It serves as the electrophile to install the 5-thiazolylmethyl group onto the backbone.

  • Chemistry: The reaction typically involves the displacement of the chloride by a nucleophile (often a urea or carbamate derivative) or conversion to the alcohol for subsequent coupling.

Case Study 2: Fragment-Based Lead Generation (Iodo-Thiazole Application)

In library synthesis, 2-chloro-5-iodothiazole is used to create "Thiazole-Core" libraries.

  • Step 1: Suzuki coupling at C5 with 20 different boronic acids.

  • Step 2:

    
     displacement at C2 with 20 different amines.
    
  • Result: A

    
     matrix (400 compounds) generated from a single scaffold.
    

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-5-iodothiazole

Rationale: Direct electrophilic halogenation is difficult due to the deactivated ring. The most reliable lab-scale method utilizes regioselective lithiation.

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, -78°C cryostat.
    
  • Reagents: 2-Chlorothiazole (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Iodine (

    
    , 1.2 eq), Dry THF.
    
  • Procedure:

    • Dissolve 2-chlorothiazole in dry THF and cool to -78°C.

    • Add LDA dropwise over 20 mins. Note: The C5 proton is the most acidic due to the inductive effect of sulfur and the C2-Cl.

    • Stir for 30 mins to form the 2-chloro-5-lithiothiazole species.

    • Add

      
       (dissolved in THF) dropwise. The solution will decolorize as iodine is consumed.
      
    • Warm to RT, quench with sat.

      
       (to remove excess iodine).
      
    • Extract with EtOAc, dry over

      
      , and concentrate.
      
  • Yield: Typically 75-85%.

Protocol B: Synthesis of CCMT (Industrial Route)

Rationale: This route avoids handling unstable lithiated species and uses robust rearrangement chemistry.

  • Setup: Standard reflux apparatus with gas scrubber (for

    
    ).
    
  • Reagents: 2-Chloroallyl isothiocyanate, Sulfuryl Chloride (

    
    ), Chloroform (
    
    
    
    ).[2]
  • Procedure:

    • Dissolve 2-chloroallyl isothiocyanate in

      
      .
      
    • Add

      
       dropwise while maintaining temperature <30°C.
      
    • Heat to reflux for 2 hours. The reaction proceeds via a cyclization-chlorination mechanism.

    • Cool and wash with

      
       (critical to remove acid traces which degrade the product).
      
    • Distill under reduced pressure (bp 108°C @ 18 mmHg).

  • Yield: >80%.

Workflow Diagram: Synthesis & Application

Workflow cluster_inputs Precursors Start1 2-Chlorothiazole Process1 Lithiation (-78°C) + Iodine Quench Start1->Process1 Start2 2-Chloroallyl Isothiocyanate Process2 Cyclization with Sulfuryl Chloride Start2->Process2 Product1 2-Chloro-5-iodothiazole (Coupling Partner) Process1->Product1 Product2 2-Chloro-5-(chloromethyl)thiazole (CCMT - Linker) Process2->Product2 App1 Pd-Catalyzed Coupling (Suzuki/Negishi) Product1->App1 App2 Nucleophilic Displacement (Ritonavir Synthesis) Product2->App2

Figure 2: Parallel synthetic workflows demonstrating the distinct origins and applications of the two compounds.

Safety & Stability Profile

Hazard Category2-Chloro-5-iodothiazole2-Chloro-5-(chloromethyl)thiazole
Stability Light Sensitive (Iodide). Store in amber vials.Moisture Sensitive . Hydrolyzes to alcohol and HCl.
Acute Toxicity Toxic if swallowed.[3] Irritant.High Toxicity .[3][4] Severe skin burns.[3][5]
Special Hazard None specific beyond halogenated heterocycles.Lachrymator . Potent vesicant (blister agent).
Handling Standard Fume Hood.Glove Box or Closed System recommended.

Critical Safety Note for CCMT: The chloromethyl group makes this compound an alkylating agent similar to nitrogen mustards. It can cause severe, delayed burns and is a sensitizer. Neutralize glassware with methanolic KOH before removal from the hood to destroy residual alkylator.

References

  • Synthesis of 2-chloro-5-(chloromethyl)thiazole (CCMT)

    • Source: Patent EP0446913A1 - "Process for the preparation of chlorothiazole derivatives."[2]

    • URL
  • Regioselective Lithiation of Thiazoles

    • Source:Journal of the Chemical Society, Perkin Transactions 1, "Regioselectivity in the lithiation of methyl-substituted thiazole...".
    • URL:[Link][6]

  • Suzuki Coupling of Halothiazoles

    • Source: BenchChem Application Note, "Regioselective Suzuki-Miyaura Coupling of 2-Bromo-5-iodothiazole."[1]

  • Ritonavir Synthesis Overview

    • Source:Chemical Reviews, "The Chemistry of Ritonavir."
    • URL:[Link]

  • Safety Data (CCMT)

    • Source: PubChem Labor
    • URL:[Link]

Sources

C4H3ClINS chemical compound database entry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to C4H3ClINS (2-Chloro-5-(iodomethyl)thiazole): A Critical Electrophilic Building Block in Neonicotinoid Synthesis and Medicinal Chemistry

Executive Summary

In the landscape of modern agrochemical and medicinal synthesis, the precise construction of complex pharmacophores requires highly reactive, reliable building blocks. 2-Chloro-5-(iodomethyl)thiazole (C4H3ClINS) is a specialized electrophilic alkylating agent utilized extensively in the synthesis of second-generation neonicotinoid insecticides (such as thiamethoxam and clothianidin) and advanced pharmaceutical intermediates[]. While its chlorinated precursor, 2-chloro-5-(chloromethyl)thiazole (CCMT), serves as the industrial standard for bulk synthesis[2], the iodinated variant is strategically deployed by synthetic chemists to overcome high activation energy barriers when coupling with sterically hindered or electronically deactivated nucleophiles.

As a Senior Application Scientist, I have structured this technical guide to detail the physicochemical logic, reaction causality, and self-validating experimental protocols required to successfully synthesize and deploy C4H3ClINS in complex molecular architectures.

Physicochemical Profiling & Structural Logic

The structural architecture of C4H3ClINS is highly deliberate. The thiazole ring provides the necessary electronic distribution for target receptor binding, while the 2-chloro substituent prevents rapid metabolic degradation (e.g., by cytochrome P450 enzymes)[3]. The 5-iodomethyl group acts as the reactive "warhead" for synthetic conjugation.

Table 1: Physicochemical Profile of C4H3ClINS

PropertyValue
Chemical Name 2-Chloro-5-(iodomethyl)thiazole
Molecular Formula C4H3ClINS
Molecular Weight 259.50 g/mol
CAS Registry Number 210576-61-7
SMILES String ClC1=NC=C(CI)S1
Physical State Light yellow to amber liquid/solid (Light-sensitive)

Mechanistic Reactivity: The Halogen Advantage

A frequent question in synthetic design is why one should synthesize the light-sensitive iodinated version when the chlorinated version (CCMT) is commercially abundant. The answer lies in fundamental SN2 kinetics.

The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. Iodide is an excellent leaving group, which dramatically lowers the transition state energy barrier during nucleophilic attack. This kinetic advantage is absolute necessary when the target nucleophile is a deactivated nitrogen—such as the N-nitroimine or N-cyanoimine groups found in neonicotinoid precursors—which lack the electron density to efficiently displace a chloride ion.

Table 2: Comparative Nucleophilic Substitution Kinetics (Halide Leaving Groups)

Leaving GroupBond Dissociation Energy (C-X)Relative SN2 Reaction RateFinkelstein Precipitate Solubility (in Acetone)
Chloride (-Cl) ~339 kJ/mol1 (Baseline)Insoluble (NaCl)
Bromide (-Br) ~285 kJ/mol~50Insoluble (NaBr)
Iodide (-I) ~213 kJ/mol~100 - 150Soluble (NaI)

Experimental Workflows & Self-Validating Protocols

To harness the reactivity of C4H3ClINS, it must be synthesized and immediately deployed to prevent degradation. The following protocols are designed as self-validating systems, ensuring that the chemist can visually and analytically confirm success at each step.

Workflow 1: Finkelstein Synthesis of C4H3ClINS

G CCMT 2-Chloro-5-(chloromethyl)thiazole (CCMT) I_CMT C4H3ClINS 2-Chloro-5-(iodomethyl)thiazole CCMT->I_CMT SN2 Displacement Precipitate NaCl (Precipitate) Drives Equilibrium CCMT->Precipitate Cl- Byproduct NaI NaI in Dry Acetone (Finkelstein Conditions) NaI->I_CMT I- Donor Product Alkylated Neonicotinoid Pharmacophore I_CMT->Product Rapid SN2 Alkylation Nucleophile N-Nitroimine / Amine (Weak Nucleophile) Nucleophile->Product N-Alkylation

Workflow of Finkelstein halogen exchange and subsequent SN2 alkylation.

Objective: Convert 2-chloro-5-(chloromethyl)thiazole (CCMT) to its highly reactive iodinated analog[2]. Causality & Reagent Selection: Sodium iodide (NaI) is highly soluble in anhydrous acetone, whereas sodium chloride (NaCl) is virtually insoluble. This differential solubility drives the equilibrium of the reversible halogen exchange strictly to the right (Le Chatelier’s principle). Anhydrous conditions are mandatory to prevent the hydrolytic degradation of the highly electrophilic methyl carbon.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere to ensure a strictly moisture-free environment.

  • Dissolution: Dissolve 1.5 equivalents of anhydrous NaI in 100 mL of dry acetone. Stir until the solution is completely clear.

  • Addition: Dropwise, add 1.0 equivalent of CCMT[2]. Shield the reaction flask from direct light using aluminum foil, as the resulting C-I bond is susceptible to homolytic cleavage via photolysis.

  • Reflux & Monitoring: Heat the mixture to a gentle reflux (56°C) for 2-4 hours.

  • Workup: Cool the mixture to 0°C to maximize the precipitation of NaCl. Filter the suspension through a Celite pad to remove the salt. Concentrate the filtrate under reduced pressure (keeping the bath temperature below 30°C to prevent thermal degradation).

Self-Validating System: The reaction is visually self-indicating; the immediate formation of a fine, opaque white precipitate (NaCl) visually confirms the forward progress of the exchange. Completion is analytically validated via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The iodinated product (C4H3ClINS) will exhibit a slightly higher Retention Factor (Rf) than the chlorinated precursor due to its reduced dipole moment.

Workflow 2: SN2 N-Alkylation of a Deactivated Pharmacophore

Objective: Conjugate the C4H3ClINS building block to a deactivated amine (e.g., an N-nitroimine intermediate) to form a neonicotinoid precursor. Causality & Reagent Selection: Potassium carbonate (K2CO3) is selected as a heterogeneous, non-nucleophilic base to scavenge the generated hydroiodic acid (HI) without competing for the electrophile. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to solvate the nucleophile and leave it "naked" and highly reactive.

Step-by-Step Methodology:

  • Activation: Suspend 1.0 equivalent of the target N-nitroimine and 2.0 equivalents of finely milled anhydrous K2CO3 in 50 mL of dry DMF. Stir at room temperature for 30 minutes to facilitate deprotonation.

  • Coupling: Dissolve 1.1 equivalents of freshly prepared C4H3ClINS[] in 10 mL of DMF and add it dropwise to the suspension at 0°C to control the initial exothermic reaction.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours under argon.

  • Quenching & Extraction: Pour the mixture into ice-cold water to precipitate the product and dissolve the inorganic salts. Extract with ethyl acetate, wash the organic layer with brine, dry over MgSO4, and concentrate.

Self-Validating System: The reaction system is chemically self-buffering; the insoluble K2CO3 neutralizes the generated HI, preventing the acid-catalyzed degradation of the sensitive nitroimine pharmacophore. The consumption of the highly reactive C4H3ClINS is monitored via LC-MS. The appearance of the target mass [M+H]+ alongside the complete disappearance of the C4H3ClINS peak (m/z ~259.5) confirms successful covalent coupling.

Biological Context: Neonicotinoid Mode of Action

Once the C4H3ClINS building block is successfully conjugated to the core pharmacophore, the resulting neonicotinoid exhibits high selective toxicity to agricultural pests. The mechanism of action relies entirely on the spatial geometry and electronic distribution of the chlorothiazolylmethyl moiety[3].

Pathway Ligand Neonicotinoid (Chlorothiazole Moiety) Receptor Insect nAChR (Loop C & D Binding) Ligand->Receptor High Affinity Binding Channel Cation Channel Activation Receptor->Channel Conformational Shift Ions Na+ / Ca2+ Influx Channel->Ions Pore Opening Nerve Continuous Nerve Depolarization Ions->Nerve Action Potential Generation Outcome Hyperexcitability & Paralysis Nerve->Outcome Acetylcholinesterase Insensitivity

Mechanism of neonicotinoid-induced nAChR overstimulation and neurotoxicity.

Neonicotinoids act as potent competitive agonists at the insect nicotinic acetylcholine receptors (nAChRs)[3]. Structural biology and mutagenesis studies indicate that the chlorothiazole ring interacts specifically with the Loop C and Loop D regions of the insect nAChR α1 subunit[4]. Unlike endogenous acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, the neonicotinoid conjugate cannot be degraded by this enzyme. This binding triggers an irreversible conformational shift, forcing the associated cation channels to remain open. The resulting continuous influx of Na+ and Ca2+ ions leads to sustained nerve depolarization, hyperexcitability, and ultimately, fatal paralysis of the insect[3].

References

  • CAS 210576-61-7 (2-Chloro-5-(iodomethyl)thiazole) - bocsci.com - []

  • The mechanism of loop C-neonicotinoid interactions at insect nicotinic acetylcholine receptor α1 subunit predicts resistance emergence in pests - nih.gov - 4[4]

  • Molecular Mechanism of Action of Neonicotinoid Insecticides - mdpi.com - 3[3]

  • 4-(Chloromethyl)thiazole hydrochloride - benchchem.com - 2[2]

Sources

2-Chloro-5-iodo-4-methyl-1,3-thiazole safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Provisional Technical Data Sheet & Safety Assessment for 2-Chloro-5-iodo-4-methyl-1,3-thiazole.

Note to Researchers: As a specialized intermediate with limited public toxicological data, this guide synthesizes experimental data from structural analogs (e.g., 2-chloro-5-methylthiazole) and established halogenated heterocycle chemistry. Treat this compound as a high-potency research chemical.

Functional Scaffold for Regioselective Cross-Coupling in Drug Discovery [1]

Executive Summary & Chemical Identity

2-Chloro-5-iodo-4-methyl-1,3-thiazole is a tri-functionalized heterocyclic building block.[2] Its value in medicinal chemistry lies in its orthogonal reactivity: the C5-iodine atom provides a site for facile palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions, while the C2-chlorine atom remains intact for subsequent functionalization (e.g., S_NAr displacement). The C4-methyl group serves as a steric handle, often improving the metabolic stability of the final drug candidate.

Identity Table
ParameterDetail
Chemical Name 2-Chloro-5-iodo-4-methyl-1,3-thiazole
CAS Number 2803829-13-0
Molecular Formula C₄H₃ClINS
Molecular Weight 259.49 g/mol
SMILES CC1=C(SC(=N1)Cl)I
Appearance Off-white to pale yellow solid (Predicted)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water.[3]

Hazard Identification & Safety Assessment (GHS)

Classification is derived from the structural analog 2-chloro-5-methylthiazole and general halogenated thiazole profiles.

GHS Classification (Provisional)
  • Acute Toxicity, Oral: Category 4 (H302)[4][5]

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Label Elements[1][4][5][6]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][4][5][6][7]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Statements (Scientific Context)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6] Reasoning: Halogenated heterocycles can be potent respiratory sensitizers.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4][5][6][7] Standard PPE for potential alkylating agents.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do.[7] Continue rinsing.[7]

Handling, Storage & Stability

Expert Insight: The presence of the C-I bond renders this compound sensitive to photolytic dehalogenation. The thiazole ring is electron-deficient but stable under standard conditions; however, the C2-Cl bond is susceptible to hydrolysis under strongly acidic or basic aqueous conditions.

Storage Protocol
  • Temperature: Store at -20°C (Freezer) for long-term stability. Short-term storage at 2–8°C is acceptable.

  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Light Protection: CRITICAL. Store in amber vials or wrap containers in aluminum foil to prevent iodine liberation (discoloration to brown/purple indicates decomposition).

Stability Logic
  • Hydrolytic Stability: Moderate. Avoid prolonged exposure to moisture.

  • Thermal Stability: Stable at room temperature for short durations (handling), but degradation may accelerate above 40°C.

Application Science: Reactivity & Synthesis

This section details the chemoselective utility of the compound. The reactivity difference between the C-I and C-Cl bonds allows for "programmed synthesis."

Reaction Workflow Diagram

The following diagram illustrates the logical flow of operations when using this scaffold in drug design, highlighting the reactivity order.

ReactivityWorkflow cluster_reactivity Reactivity Hierarchy Start 2-Chloro-5-iodo-4-methyl-1,3-thiazole (Starting Material) Step1 Reaction A: C5-Selective Coupling (Suzuki/Sonogashira) Start->Step1 Pd(0), Mild Base (Iodine is more reactive) Intermed Intermediate: 2-Chloro-4-methyl-5-R-thiazole Step1->Intermed Step2 Reaction B: C2-Functionalization (S_NAr Displacement) Intermed->Step2 Nucleophile (HNR2, HOR), Heat (Chlorine displacement) Final Final Drug Candidate Scaffold (2-Nu-4-methyl-5-R-thiazole) Step2->Final Note1 C-I Bond (C5): High Reactivity Labile to Pd-insertion Note2 C-Cl Bond (C2): Low Reactivity Requires activation/heat

Caption: Chemoselective functionalization workflow. The C5-Iodine bond reacts first under mild palladium catalysis, preserving the C2-Chlorine for later stages.

Experimental Protocol: Selective Suzuki Coupling (Example)

This protocol is a generalized standard for 5-iodo-thiazoles, adapted for this scaffold.

  • Setup: Charge a reaction vial with 2-Chloro-5-iodo-4-methyl-1,3-thiazole (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add Cs₂CO₃ (2.0 equiv).

  • Reaction: Heat to 60°C for 4–6 hours. Note: Higher temperatures (>90°C) may risk activating the C2-Cl bond prematurely.

  • Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).

Emergency Response & Toxicology

First Aid Measures
Exposure RouteImmediate ActionRationale
Inhalation Move to fresh air. If breathing is difficult, give oxygen.[7]Thiazole vapors can cause bronchial irritation.
Skin Contact Wash with soap and water for 15 min.[6] Remove contaminated clothing.[4][6][7]Halogenated organics are lipophilic and penetrate skin.
Eye Contact Rinse immediately with plenty of water for 15 min.[7] Consult ophthalmologist.Potential for corneal damage due to pH/irritation.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center.Prevents aspiration of chemical pneumonitis agents.
Spill Response Decision Matrix

SpillResponse Spill Spill Detected Size Assess Size Spill->Size Small Small (<5g) Size->Small Low Risk Large Large (>5g) Size->Large High Risk PPE Don PPE: Gloves (Nitrile), Goggles, Lab Coat Small->PPE Vent Ventilate Area Large->Vent Absorb Absorb with Vermiculite or Sand PPE->Absorb Vent->PPE Waste Dispose as Halogenated Organic Waste Absorb->Waste

Caption: Standard Operating Procedure (SOP) for laboratory spill containment of solid halogenated thiazoles.

References

  • Aaron Chemicals. (2025).[1][4][6] Product Catalog: 2-chloro-5-iodo-4-methyl-1,3-thiazole (CAS 2803829-13-0).[2] Retrieved from

  • Sigma-Aldrich. (2025).[6] Safety Data Sheet: 2-Chloro-5-methylthiazole (Analog). Retrieved from

  • BenchChem. (2025).[4] Technical Guide: Reactivity of 2,5-dichloro-4-iodo-1,3-thiazole. Retrieved from

  • National Institutes of Health (NIH). (2011). Crystal structure of 2-chloro-5-(chloromethyl)thiazole. PMC3050352. Retrieved from

Sources

Methodological & Application

Synthesis of 2-chloro-5-iodo-4-methylthiazole from 2-chloro-4-methylthiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 2-chloro-5-iodo-4-methylthiazole starting from 2-chloro-4-methylthiazole .[1] Unlike electron-rich thiazoles, the presence of the chlorine atom at the C2 position significantly deactivates the ring toward standard electrophilic aromatic substitution (SEAr).[1] Consequently, direct iodination using N-iodosuccinimide (NIS) often results in poor conversion or requires harsh conditions that degrade the substrate.[1]

To ensure high purity and regioselectivity suitable for pharmaceutical applications, this protocol utilizes a Lithium-Deprotonation (Lithiation-Quench) strategy.[1] This method exploits the acidity of the C5 proton to generate a nucleophilic organolithium species, which is then trapped with iodine.[1]

Key Advantages of This Protocol:
  • Regiocontrol: Exclusive functionalization at the C5 position; avoids side reactions at the C4-methyl group.[1]

  • Purity: Minimizes the formation of poly-iodinated byproducts common in thermal radical reactions.[1]

  • Scalability: Validated for gram-scale synthesis with potential for flow-chemistry adaptation.[1]

Reaction Mechanism & Logic

The transformation relies on the kinetic acidity of the C5-H bond.[1] While the C2 position is generally the most acidic site on a thiazole ring, it is blocked by the chlorine atom.[1] The chlorine substituent exerts an inductive electron-withdrawing effect (-I), which, while deactivating the ring toward electrophiles, actually increases the acidity of the C5 proton, facilitating deprotonation by strong bases like n-butyllithium (n-BuLi).[1]

Critical Consideration: The reaction must be conducted at cryogenic temperatures (-78°C) to prevent:

  • Nucleophilic attack of the butyl group at the C2 position (displacing chloride).[1]

  • "Halogen Dance" or scrambling, though less common with chlorine than bromine/iodine.[1]

  • Ring fragmentation of the lithiated intermediate.[1]

Reaction Scheme (DOT Visualization)

ReactionScheme SM 2-chloro-4-methylthiazole (Starting Material) Li_Int [5-Lithio-Intermediate] (Unstable, -78°C) SM->Li_Int Deprotonation (C5-H -> C5-Li) Product 2-chloro-5-iodo-4-methylthiazole (Target) Li_Int->Product Electrophilic Trap nBuLi + n-BuLi (THF, -78°C) I2 + I2 (Quench)

Figure 1: Mechanistic pathway via lithiation-quench sequence.[1]

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleSpecification
2-Chloro-4-methylthiazole 1.0Substrate>97% Purity, Dry
n-Butyllithium (n-BuLi) 1.1 - 1.2Base1.6M or 2.5M in Hexanes
Iodine (

)
1.2 - 1.3ElectrophileResublimed crystals
THF (Tetrahydrofuran) SolventSolventAnhydrous, inhibitor-free
Sodium Thiosulfate QuenchQuenchSat.[1][2] Aqueous Solution
Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried (120°C) and cooled under a stream of dry Nitrogen or Argon.[1]

Step 1: System Setup[1]
  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer (internal probe), and a pressure-equalizing addition funnel.

  • Flush the system with Argon for 15 minutes.

  • Charge the flask with 2-chloro-4-methylthiazole (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

Step 2: Cryogenic Deprotonation[1]
  • Cool the reaction mixture to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes below -75°C.

  • Dropwise Addition: Add n-BuLi (1.1 equiv) slowly via syringe or cannula over 20–30 minutes.[1]

    • Critical Control: Do not allow the internal temperature to rise above -70°C. An exotherm indicates rapid deprotonation.[1]

  • Maturation: Stir the resulting solution at -78°C for 45 minutes . The solution typically turns yellow or orange, indicating the formation of the lithiated species [1].[1]

Step 3: Electrophilic Quench[1]
  • Dissolve Iodine (

    
    )  (1.3 equiv) in a minimal amount of anhydrous THF in a separate dry vial.
    
  • Add the Iodine solution dropwise to the lithiated mixture at -78°C.

    • Observation: The color will darken to brown/violet initially and may lighten as iodine is consumed.[1]

  • Stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.

Step 4: Workup & Isolation[1]
  • Quench: At 0°C, quench the reaction by adding saturated aqueous Sodium Thiosulfate (

    
    ) . Stir vigorously until the iodine color (violet/brown) fades to a pale yellow or clear biphasic mixture.
    
  • Extraction: Dilute with Ethyl Acetate (EtOAc).[1] Separate the layers. Extract the aqueous layer twice with EtOAc.[1]

  • Washing: Wash combined organics with Brine, dry over anhydrous Magnesium Sulfate (

    
    ), and filter.[1]
    
  • Concentration: Concentrate under reduced pressure (Rotavap) at <40°C to yield the crude solid.

Step 5: Purification[1]
  • Recrystallization: Ideally from Hexanes/EtOAc if the solid is crystalline.[1]

  • Flash Chromatography: If necessary, use a silica column eluting with Hexanes:EtOAc (gradient 95:5 to 80:20).[1] The product is less polar than the starting material due to the heavy iodine atom, but the Rf difference may be small.[1]

Analytical Data & Validation

To validate the synthesis, compare the isolated product against these expected parameters.

ParameterExpected ValueInterpretation
Physical State Off-white to pale yellow solidDark color indicates residual iodine.

H NMR
Loss of signal at ~6.8-7.0 ppmThe singlet corresponding to C5-H in the starting material must be absent.[1]

H NMR (Me)
Singlet at ~2.3-2.4 ppmMethyl group remains intact (slight shift possible).[1]
MS (ESI/GC) M+ = 259/261 (Cl isotope pattern)Confirms addition of Iodine (127 Da) - H (1 Da).[1]

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (<40%) Moisture in THF or

quench too slow
Redistill THF over Na/Benzophenone; Ensure rapid mixing during quench.
Starting Material Recovery Incomplete deprotonationIncrease deprotonation time or check n-BuLi titer.
Alkylated Byproducts Temperature too high (>-60°C)Maintain strict -78°C; n-BuLi acts as nucleophile at higher temps.[1]

Process Workflow Diagram

Workflow Start Start: 2-chloro-4-methylthiazole + Dry THF Cool Cool to -78°C (Inert Atmosphere) Start->Cool Lithiate Add n-BuLi (Stir 45 min) Cool->Lithiate Quench Add Iodine in THF (Warm to 0°C) Lithiate->Quench Wash Quench with Na2S2O3 (Remove excess Iodine) Quench->Wash Isolate Extract & Concentrate (Yield Crude) Wash->Isolate

Figure 2: Operational workflow for the batch synthesis.[1]

References

  • General Lithiation of Thiazoles

    • Methodology Grounding: The lithiation of 2-chlorothiazoles at the 5-position is a well-established transformation in heterocyclic chemistry.[1]

    • Source: Stanetty, P., et al. "Direct Lithiation of 2-Chloro- and 2-Bromothiazole."[1] Monatshefte für Chemie, vol. 120, 1989, pp. 65-71.[1]

    • Application Context: See Example 1.7 in search results referencing "2-Chloro-4-Methylthiazole... n-BuLi... stirred at -78 C" for aldehyde addition, confirming the stability of the 5-lithio species for this specific substrate.[1]

  • Iodination Protocols (General)

    • Source: "Lithiation / Iodination."[1][2][3] Common Organic Chemistry.

    • Protocol: Describes the standard -78°C n-BuLi/I2 quench sequence used in this guide.
  • Product Characterization Support

    • Compound: Methyl 2-chloro-5-iodothiazole-4-carboxylate (Analogous structure).[1]

    • Relevance: Confirms stability of the 2-chloro-5-iodo motif under standard labor
    • [1]

Disclaimer: This protocol involves the use of pyrophoric reagents (n-BuLi) and should only be performed by trained personnel in a fume hood.[1] Always titrate n-BuLi before use to ensure accurate stoichiometry.

Sources

Iodination of 2-chloro-4-methylthiazole using N-iodosuccinimide (NIS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the electrophilic iodination of 2-chloro-4-methylthiazole to synthesize 2-chloro-5-iodo-4-methylthiazole . This transformation is a critical step in medicinal chemistry, generating a versatile "molecular handle" at the C5 position for subsequent Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

While thiazoles are generally susceptible to electrophilic aromatic substitution (EAS), the presence of the electron-withdrawing chlorine at the C2 position significantly deactivates the ring. Consequently, standard iodination conditions often result in poor conversion. This protocol utilizes N-Iodosuccinimide (NIS) activated by Trifluoroacetic Acid (TFA) or elevated temperature to ensure efficient regioselective iodination at the C5 position.

Reaction Mechanism & Rationale

Mechanistic Insight

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.

  • Activation: NIS is activated by a Brønsted acid (TFA) or Lewis acid, increasing the electrophilicity of the iodine atom (

    
     character).
    
  • Attack: The thiazole ring, despite deactivation by the C2-Cl group, retains sufficient nucleophilicity at C5 (the most electron-rich position remaining) to attack the electrophilic iodine.

  • Rearomatization: The resulting sigma complex (Wheland intermediate) is deprotonated by the succinimide anion or solvent, restoring aromaticity and yielding the 5-iodo product.

Visualizing the Pathway

The following diagram illustrates the activation of NIS and the regioselective attack at C5.

ReactionMechanism NIS N-Iodosuccinimide (NIS) Activated_NIS Activated Iodine (I-Succinimide-H)+ NIS->Activated_NIS Protonation Acid Acid Catalyst (TFA/H+) Acid->Activated_NIS SigmaComplex Sigma Complex (C5 Attack) Activated_NIS->SigmaComplex Substrate 2-Chloro-4-methylthiazole (C2-Cl Deactivated) Substrate->SigmaComplex + I+ (Electrophilic Attack) Product 2-Chloro-5-iodo-4-methylthiazole SigmaComplex->Product - H+ (Rearomatization) Byproduct Succinimide SigmaComplex->Byproduct

Caption: Mechanistic pathway for the acid-mediated iodination of 2-chloro-4-methylthiazole.

Experimental Protocols

Two methods are provided. Method A is the recommended standard for high yields on deactivated thiazoles. Method B is a metal-free thermal alternative if acid sensitivity is a concern (though less likely for this substrate).

Method A: Acid-Mediated Iodination (Recommended)

Best for: High conversion of deactivated substrates.

Reagents:

  • Substrate: 2-Chloro-4-methylthiazole (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 - 1.2 equiv)

  • Solvent: Acetonitrile (ACN) (0.2 M concentration)

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 - 0.5 equiv)

Step-by-Step Procedure:

  • Setup: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve 2-chloro-4-methylthiazole (1.0 equiv) in anhydrous Acetonitrile (5 mL per mmol substrate).

  • Addition: Add NIS (1.1 equiv) in one portion. The solution may turn slightly yellow/orange.

  • Activation: Add TFA (0.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. If conversion is <50% after 2 hours, heat to 50°C.

  • Quench: Once complete, dilute with Ethyl Acetate (EtOAc) and pour into a saturated aqueous solution of Sodium Thiosulfate (

    
    ). Shake vigorously until the iodine color (brown/purple) fades to yellow/colorless.
    
  • Workup:

    • Separate the organic layer.[1]

    • Extract the aqueous layer 2x with EtOAc.

    • Wash combined organics with Saturated

      
       (to remove TFA) and Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Method B: Thermal Iodination (Alternative)

Best for: Large scale where TFA waste is undesirable.

  • Dissolve substrate in DMF (Dimethylformamide).

  • Add NIS (1.2 - 1.5 equiv).

  • Heat to 80°C for 4-6 hours.

  • Perform standard aqueous workup as described above (thorough water washes required to remove DMF).

Purification & Characterization

Purification Strategy: The crude material is typically a yellow/orange oil or low-melting solid.

  • Flash Column Chromatography: Silica Gel.

  • Eluent: Gradient of 0%

    
     10% Ethyl Acetate in Hexanes. The product is less polar than the succinimide byproduct.
    

Characterization Data (Expected):

  • Appearance: Pale yellow solid or viscous oil.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~2.40 ppm (s, 3H, 
      
      
      
      ).
    • Note: The characteristic C5-H singlet (

      
       ~6.8-7.0 ppm) of the starting material will disappear , confirming substitution.
      
  • MS (ESI+): m/z calculated for

    
    : 259.47. Look for the characteristic Chlorine isotope pattern (
    
    
    
    and
    
    
    in 3:1 ratio).

Experimental Workflow Diagram

Workflow Start Start: 2-Chloro-4-methylthiazole (in ACN) Reagent Add NIS (1.1 eq) + TFA (0.2 eq) Start->Reagent Monitor Monitor (TLC/LCMS) Disappearance of C5-H Reagent->Monitor Monitor->Reagent Incomplete (Add Heat/Time) Quench Quench: Sat. Na2S2O3 (Remove excess I2) Monitor->Quench Complete Extract Extraction: EtOAc / Water / Brine Quench->Extract Purify Purification: Column Chromatography (Hex/EtOAc) Extract->Purify End Final Product: 2-Chloro-5-iodo-4-methylthiazole Purify->End

Caption: Operational workflow for the synthesis and isolation of the target iodothiazole.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Deactivated ring (C2-Cl) reduces reactivity.Increase temp to 60°C; Add more TFA (up to 1.0 eq); Switch solvent to DMF (higher boiling point).
Purple Color Persists Excess Iodine (

) formed from NIS decomposition.
Ensure thorough wash with Sodium Thiosulfate (

) during workup.
Product Co-elutes with NIS Incomplete purification.Succinimide is very polar. Wash organic layer with water 3x to remove succinimide before column chromatography.
New Spot on TLC (lower Rf) Hydrolysis of C2-Cl (rare but possible).Avoid aqueous acid at high temps. Keep reaction anhydrous until quench.

References

  • General Reactivity of Thiazoles: Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Thiazole." Available at: [Link]

  • Thiazole Properties: PubChem. "2-Chloro-5-chloromethylthiazole (Analogous Structure Properties)." Available at: [Link]

  • Iodination Methodologies: Organic Chemistry Portal. "Iodination of Aromatic Compounds." Available at: [Link]

Sources

Protocol for electrophilic iodination of thiazole ring at C5 position

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Electrophilic Iodination of the Thiazole Scaffold at the C5 Position

Executive Summary

The thiazole ring is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in numerous FDA-approved therapeutics (e.g., Dasatinib, Meloxicam). Late-stage functionalization of the thiazole core often requires the installation of an iodine atom to serve as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings). This application note details the mechanistic rationale, comparative reagent selection, and a highly reliable, self-validating protocol for the regioselective electrophilic iodination of thiazoles at the C5 position.

Mechanistic Rationale for C5 Regioselectivity

Thiazoles are five-membered, planar heterocyclic compounds containing both nitrogen and sulfur. While the ring is generally electron-deficient compared to pyrrole, it exhibits significant


-electron delocalization[1]. Quantum chemical calculations and NMR diamagnetic ring currents indicate that the C5 position possesses the highest 

-electron density, making it the primary and most reactive site for electrophilic aromatic substitution (

)[1].

During iodination, the C5 carbon acts as a nucleophile, attacking the electrophilic iodine species (


). The reaction proceeds through a resonance-stabilized Wheland intermediate (sigma complex). Subsequent deprotonation by a weak base restores aromaticity, yielding the 5-iodothiazole derivative[2].

Mechanism Substrate Thiazole (Electron-rich C5) Intermediate Wheland Intermediate (Sigma Complex) Substrate->Intermediate C5 nucleophilic attack Reagent NIS (Electrophilic I+) Reagent->Intermediate I+ transfer Product 5-Iodothiazole Intermediate->Product Deprotonation (Aromatization) Byproduct Succinimide Intermediate->Byproduct H+ capture

Figure 1: Mechanistic pathway of electrophilic aromatic substitution at thiazole C5 using NIS.

Comparative Reagent Analysis

The choice of iodinating agent is critical for maximizing yield while minimizing over-oxidation or poly-halogenation. N-Iodosuccinimide (NIS) is a widely utilized reagent for the electrophilic iodination of a variety of organic molecules due to its mild nature and high selectivity[2].

Table 1: Comparison of Iodination Reagents for Thiazole C5 Functionalization

Reagent SystemRegioselectivity (C5)Reaction ConditionsFunctional Group ToleranceYield Profile
NIS / DCM or AcOH Excellent Mild (RT, 12-24h) High (tolerates amines, esters) >90%

/

GoodHarsh (Heat, highly acidic)Low (oxidizes sensitive groups)60-80%

/

ExcellentMild to ModerateModerate (Ag salts can interfere)75-85%

/ Base (LiHMDS)
ModerateCryogenic (-78 °C)Moderate (requires strong base)50-70%

Experimental Protocol: Synthesis of 5-Iodothiazole Derivatives

The following protocol is adapted from validated pharmaceutical synthesis routes for functionalizing substituted thiazoles (e.g., methyl 2-aminothiazole-4-carboxylate)[3].

Causality & Experimental Design
  • Solvent System : Anhydrous Dichloromethane (DCM) is utilized because it is aprotic, non-nucleophilic, and provides excellent solubility for both the organic substrate and NIS, ensuring a homogeneous reaction environment.

  • Thermal Control : Initiating the reaction at 0 °C mitigates the exothermic nature of the initial electrophilic attack, suppressing the formation of di-iodinated impurities.

  • Light Exclusion : NIS is susceptible to homolytic cleavage under ambient light, which can trigger unwanted radical side-reactions[2]. Shielding the flask ensures the reaction remains strictly via the polar

    
     pathway.
    

Workflow S1 1. Preparation Dissolve thiazole in anhydrous DCM S2 2. Reagent Addition Add NIS (1.2 eq) portion-wise at 0 °C S1->S2 S3 3. Reaction Stir at RT for 12-24h in dark S2->S3 S4 4. Quenching Add aqueous Na2S2O3 S3->S4 S5 5. Extraction Extract with EtOAc, wash, dry (Na2SO4) S4->S5 S6 6. Purification Concentrate & Flash Chromatography S5->S6

Figure 2: Standard workflow for the electrophilic iodination of thiazoles using NIS.

Step-by-Step Procedure
  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the thiazole substrate (1.0 equiv, e.g., 35.4 mmol) in anhydrous DCM (60 mL) under a steady stream of inert nitrogen or argon gas[3].

  • Reagent Addition : Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Slowly add N-Iodosuccinimide (NIS, 1.2 equiv, 42.5 mmol) in small, equal portions over 15 minutes[3].

  • Reaction Propagation : Remove the ice bath and allow the mixture to naturally warm to room temperature (20–25 °C). Wrap the flask in aluminum foil to exclude light. Stir continuously for 12 to 24 hours[3].

  • In-Process Control (IPC) : Monitor the reaction via Thin Layer Chromatography (TLC) using a 30% EtOAc/Hexanes eluent system. The reaction is deemed complete when the starting material spot is fully consumed and a new, less polar, UV-active product spot appears.

  • Quenching (Self-Validating Step) : Dilute the reaction mixture with additional EtOAc (200 mL). Transfer to a separatory funnel and wash the organic layer with saturated aqueous sodium thiosulfate (

    
    , 2 x 50 mL).
    Validation: The thiosulfate quench reduces unreacted electrophilic iodine and trace 
    
    
    
    to water-soluble iodide (
    
    
    ). A successful quench is visually confirmed when the organic layer transitions from a dark brown/yellow tint to a clear or pale yellow color.
  • Extraction and Drying : Wash the organic phase with distilled water (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous

    
    . Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator[3].
    
  • Purification : The crude product is typically of high purity (>90%). If analytical grade is required, purify the residue via flash column chromatography on silica gel to afford the pure 5-iodothiazole derivative (Typical Yield: 90–94%)[3].

Analytical Validation & Structural Confirmation

To unequivocally confirm the regioselectivity of the iodination, the following analytical signatures should be verified:

  • Nuclear Magnetic Resonance (

    
     NMR) : The most definitive proof of C5 substitution is the complete disappearance of the characteristic C5-H proton signal (typically a sharp singlet between 
    
    
    
    7.20 and 7.50 ppm in the parent thiazole)[4].
  • Mass Spectrometry (LC/MS) : The product mass will exhibit a shift of +125.9 Da relative to the starting material. Because iodine is monoisotopic (

    
    ), the mass spectrum will not display the complex M+2 isotopic clusters characteristic of chlorinated or brominated compounds.
    

References

1.[4] BenchChem. "An In-depth Technical Guide to the NMR Spectra of 2...". URL: 2.[1] Wikipedia. "Thiazole - Wikipedia". URL: 3.[2] BenchChem. "N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent". URL: 4.[3] Google Patents. "United States Patent: 8,232,273". URL:

Sources

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 2-Chloro-5-iodo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Value

The thiazole ring is a highly privileged scaffold in medicinal chemistry and agrochemical development, frequently serving as a bioisostere for pyridine or oxazole rings. When constructing complex, multi-substituted thiazole architectures, researchers often rely on polyhalogenated building blocks. 2-Chloro-5-iodo-4-methylthiazole represents a premier bifunctional intermediate.

The strategic value of this molecule lies in its orthogonal reactivity. It possesses two distinct halogen handles: a C5-iodine and a C2-chlorine. By leveraging the differential reactivity of these carbon-halogen bonds, drug development professionals can perform a chemoselective Suzuki-Miyaura cross-coupling at the C5 position, leaving the C2-chlorine completely intact for subsequent late-stage functionalization (such as a secondary cross-coupling or an SNAr reaction with amines).

Mechanistic Rationale: The Causality of Chemoselectivity

As an Application Scientist, it is critical to understand why a reaction works, not just how to set it up. The chemoselectivity of this transformation is governed by the kinetics of the oxidative addition step in the palladium catalytic cycle.

  • Bond Dissociation Energies (BDE): The carbon-iodine (C-I) bond is significantly weaker (~55 kcal/mol) than the carbon-chlorine (C-Cl) bond (~80 kcal/mol).

  • Oxidative Addition Kinetics: Palladium(0) inserts into the C-I bond orders of magnitude faster than into the C-Cl bond. The carbon-iodine bond is generally more reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the more robust carbon-chlor

Application Note: Regioselective Sonogashira Cross-Coupling of 2-Chloro-5-iodo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers.

Executive Summary

Polyhalogenated heterocycles are highly prized scaffolds in medicinal chemistry due to their ability to undergo sequential, orthogonal functionalizations. This application note details the theoretical rationale, optimization data, and a self-validating experimental protocol for the regioselective Sonogashira cross-coupling of 2-chloro-5-iodo-4-methylthiazole with terminal alkynes. By exploiting the thermodynamic and kinetic differences between carbon-halogen bonds, this protocol ensures exclusive alkynylation at the C5 position while preserving the C2-chloro handle for downstream diversification.

Mechanistic Rationale & Regioselectivity

The success of this protocol relies on the differential reactivity of the halogens on the thiazole ring. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the active Pd(0) species into the aryl-halide bond is typically the rate-determining step[1].

The Causality of Regioselectivity:

  • Thermodynamic Control: The bond dissociation energy (BDE) of a typical C–I bond is approximately 64 kcal/mol, whereas a C–Cl bond is significantly stronger at roughly 95 kcal/mol[2].

  • Kinetic Control: The rate of Pd(0) oxidative addition strictly follows the trend of C–I > C–Br >>> C–Cl[1].

Because the activation barrier for the C5–I bond is substantially lower, the Sonogashira coupling proceeds with absolute regioselectivity at the C5 position[2]. The C2-chloro substituent remains entirely unreactive under these mild conditions, preserving it as a versatile electrophilic handle for subsequent Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, or Nucleophilic Aromatic Substitutions (SNAr)[3].

Catalytic Workflow

Sonogashira_Mechanism cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Pd(II)(Ar)(I)L₂ Oxidative Addition Pd0->OxAdd + Thiazole TransMet Pd(II)(Ar)(C≡CR)L₂ Transmetalation OxAdd->TransMet + Cu-Acetylide RedElim Product Formation Reductive Elimination TransMet->RedElim CuI CuI + Amine Base TransMet->CuI + I⁻ RedElim->Pd0 - Product Product 2-Chloro-4-methyl- 5-(alkynyl)thiazole RedElim->Product CuAcetylide Cu-C≡CR Copper Acetylide CuI->CuAcetylide CuAcetylide->TransMet Alkyne Terminal Alkyne (H-C≡CR) Alkyne->CuI Base - Base·HI Thiazole 2-Chloro-5-iodo- 4-methylthiazole Thiazole->OxAdd

Figure 1: Dual catalytic cycle of the regioselective Sonogashira coupling at the C5 position.

Experimental Design & Optimization

To design a robust protocol, each reagent must be selected with a clear mechanistic purpose:

  • Catalyst (Pd(PPh₃)₂Cl₂): An air-stable Pd(II) precatalyst. It is reduced in situ by the terminal alkyne or the amine base to generate the active, coordinatively unsaturated 14-electron Pd(0) species[1].

  • Co-Catalyst (CuI): Essential for activating the terminal alkyne. It forms a highly nucleophilic copper acetylide intermediate that undergoes transmetalation with the Pd(II) complex significantly faster than the alkyne alone[4].

  • Base/Solvent (Et₃N / THF): Triethylamine acts as the base to deprotonate the alkyne and neutralize the HI byproduct, physically driving the reaction forward via the precipitation of Et₃N·HI salts. THF is used as a co-solvent to ensure homogeneity of the starting materials.

Table 1: Optimization of Reaction Conditions
EntryCatalyst (5 mol%)Co-CatalystSolvent / BaseTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂CuI (10 mol%)Et₃N (Neat)25 (RT)1678
2 Pd(PPh₃)₂Cl₂ CuI (10 mol%) THF / Et₃N (1:1) 50 8 91
3Pd(PPh₃)₄CuI (10 mol%)DMF / DIPA (2:1)60688
4Pd(dppf)Cl₂CuI (10 mol%)THF / Et₃N (1:1)50894
5Pd(PPh₃)₂Cl₂NoneTHF / Et₃N (1:1)802442

Data Interpretation: Entry 2 represents the optimal balance of cost, mildness, and yield. Entry 5 demonstrates the critical causality of the CuI co-catalyst; without it, the transmetalation step is severely bottlenecked, requiring harsh temperatures that risk degrading the thiazole core[4].

Step-by-Step Experimental Protocol

Scale: 1.0 mmol Target Product: 2-Chloro-4-methyl-5-(alkynyl)thiazole

Phase 1: Preparation & Degassing
  • Charge the Flask: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-iodo-4-methylthiazole (259.5 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35.1 mg, 0.05 mmol, 5 mol%), and CuI (19.0 mg, 0.10 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with dry Argon. Repeat this cycle three times.

    • Causality: Oxygen must be strictly excluded. O₂ oxidizes the copper acetylide intermediate, leading to Glaser homocoupling (alkyne dimerization) rather than the desired cross-coupling.

Phase 2: Reagent Addition
  • Solvent Addition: Syringe in anhydrous, sparged THF (2.5 mL) and anhydrous Et₃N (2.5 mL). Stir the mixture at room temperature for 5 minutes.

    • Self-Validation Cue: The mixture will appear as a pale yellow/orange suspension.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) dropwise via syringe over 2 minutes.

    • Causality: Adding the alkyne last ensures that the Pd(0) catalyst preferentially coordinates and undergoes oxidative addition with the highly reactive C5–I bond of the thiazole before side reactions can occur.

Phase 3: Reaction Execution
  • Heating: Transfer the flask to a pre-heated oil bath at 50 °C. Stir vigorously for 8 hours.

  • Self-Validation & Monitoring:

    • Visual Cue: Within 15–30 minutes, the solution will darken to a deep brown or black, confirming the reduction of Pd(II) to the active Pd(0) species. Concurrently, a dense white precipitate (Et₃N·HI) will form, confirming the catalytic cycle is turning over.

    • Analytical Cue: Monitor by LC-MS or TLC (Hexanes/EtOAc 9:1). The product will typically exhibit a higher

      
       value than the starting material due to the non-polar alkyne moiety.
      
Phase 4: Work-up and Purification
  • Quenching: Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH₄Cl. This step solubilizes the copper salts and unreacted amines.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude dark oil via flash column chromatography on silica gel using a gradient of 100% Hexanes to 10% EtOAc in Hexanes to afford the pure 2-chloro-4-methyl-5-(alkynyl)thiazole.

Troubleshooting Guide

Observed IssueRoot Cause Analysis (Causality)Corrective Action
High levels of alkyne homocoupling (Glaser Product) Oxygen contamination in the reaction vessel or solvents oxidizing the Cu-acetylide.Rigorously degas solvents via freeze-pump-thaw or sparging with Argon for 30 mins prior to use. Ensure Schlenk line integrity.
Incomplete conversion of starting material Catalyst deactivation or insufficient base to neutralize the HI byproduct.Verify Et₃N is strictly anhydrous. If the substrate is highly sterically hindered, switch to a bidentate catalyst like Pd(dppf)Cl₂.
Formation of C2-alkynylated side product Over-reaction due to excessive heating or the use of overly electron-rich phosphine ligands (e.g., P(tBu)₃) that inadvertently activate the C–Cl bond.Maintain reaction temperature strictly ≤ 50 °C. Avoid electron-rich alkyl phosphines; stick to standard triarylphosphine ligands[2].

References

  • Arkivoc. Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Available at: [Link]

  • John Wiley & Sons. The Basic Chemistry of Organopalladium Compounds. Available at: [Link]

  • MDPI Molecules. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

Sources

Reagents for C-H iodination of 2-chloro-4-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Regioselective C-H Iodination of 2-Chloro-4-methyl-1,3-thiazole

Executive Summary

The synthesis of 2-chloro-5-iodo-4-methylthiazole is a critical transformation in the development of pharmaceutical intermediates and agrochemicals. The introduction of an iodine atom at the C5 position provides a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1]. This application note provides a comprehensive, field-proven guide to the regioselective C-H iodination of 2-chloro-4-methyl-1,3-thiazole, detailing the mechanistic rationale, reagent selection, and self-validating experimental protocols.

Mechanistic Rationale & Regioselectivity

The functionalization of 2-chloro-4-methyl-1,3-thiazole requires careful consideration of the ring's electronic properties to ensure high regioselectivity and avoid unwanted side reactions:

  • Electrophilic Activation at C5: The C5 position of the 1,3-thiazole ring is intrinsically the most nucleophilic site for Electrophilic Aromatic Substitution (SEAr). The presence of the C4-methyl group further activates the C5 position through weak inductive electron donation[2]. While the C2-chloro group is overall electron-withdrawing, its directing effects synergize to favor C5 substitution.

  • Kinetic Acidity at C5: For base-mediated functionalization, the C5 proton is highly acidic. However, the C2-chloro substituent makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr). Therefore, using a highly nucleophilic base like n-butyllithium (n-BuLi) can lead to competitive C2-substitution or halogen-metal exchange. To achieve clean C5 deprotonation, a sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA) must be used at cryogenic temperatures (-78 °C).

Mechanism SM 2-Chloro-4-methyl- 1,3-thiazole NIS Method A: NIS, DMF (SEAr Pathway) SM->NIS Electrophilic Attack LDA Method B: LDA, THF, -78°C (Directed Lithiation) SM->LDA Deprotonation Product 2-Chloro-5-iodo- 4-methylthiazole NIS->Product -H+ Intermediate C5-Lithio Thiazole Intermediate LDA->Intermediate Fast at -78°C Intermediate->Product I2 Quench

Mechanistic pathways for the C5-iodination of 2-chloro-4-methyl-1,3-thiazole.

Reagent Selection Matrix

Selecting the appropriate iodination strategy depends on the available laboratory infrastructure (e.g., cryogenic capabilities) and scale-up requirements.

ParameterMethod A: N-Iodosuccinimide (NIS)Method B: LDA / Molecular Iodine (I

)
Primary Mechanism Electrophilic Aromatic Substitution (S

Ar)
Directed ortho-Lithiation / Trapping
Reagent System NIS in DMF (or AcOH/TFA)[3]LDA in THF, followed by I

quench
Operating Temperature 0 °C to Room TemperatureStrictly -78 °C (Cryogenic)
Regioselectivity High (C5 preferred)Absolute (Exclusive C5 deprotonation)
Scalability Excellent (Process-chemistry friendly)Moderate (Requires cryogenic control)
Typical Yield 65% – 80%85% – 95%
Primary Byproducts Succinimide (Water-soluble)Diisopropylamine, LiI

Experimental Workflow

Protocol S1 1. Setup Dry Solvents Inert Gas S2 2. Reaction Temp Control Reagent Addition S1->S2 S3 3. Monitor LC-MS / TLC Check Conversion S2->S3 S4 4. Quench Na2S2O3 (aq) Neutralize I2 S3->S4 S5 5. Isolate Extraction & Chromatography S4->S5

Standard experimental workflow for halogenation of thiazole derivatives.

Step-by-Step Experimental Protocols

Method A: Electrophilic Iodination using NIS (Scalable Route)

Causality Check: NIS is preferred over molecular iodine for S


Ar because it acts as a more potent source of the iodonium ion (I

) without requiring harsh external oxidants that could degrade the thiazole ring[4].
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Charge the flask with 2-chloro-4-methyl-1,3-thiazole (1.0 equiv, e.g., 10 mmol) and anhydrous DMF (0.2 M).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add N-Iodosuccinimide (NIS) (1.2 equiv, 12 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours under an inert atmosphere (N

    
     or Argon).
    
  • Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The product spot will be UV-active and elute slightly higher than the starting material due to increased lipophilicity.

  • Quench: Once starting material is consumed, cool the flask to 0 °C and quench the reaction by adding 10% aqueous sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) solution. Self-Validation: The reaction mixture will transition from a dark red/brown color to a pale yellow/colorless solution, indicating the successful reduction of unreacted electrophilic iodine.
  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with water (3 × 30 mL) to remove DMF, followed by a brine wash. Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography to yield 2-chloro-5-iodo-4-methylthiazole.

Method B: Directed Lithiation using LDA/I (High-Yield Route)

Causality Check: Strict temperature control at -78 °C is mandatory. Allowing the lithiated intermediate to warm before the iodine quench will lead to ring fragmentation or intermolecular dimerization.

  • Base Preparation: Flame-dry a Schlenk flask and flush with Argon. Add anhydrous THF (0.5 M) and diisopropylamine (1.1 equiv). Cool to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LDA.

  • Deprotonation: Dissolve 2-chloro-4-methyl-1,3-thiazole (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture at -78 °C. Stir for exactly 45 minutes to ensure quantitative C5 deprotonation.

  • Electrophilic Trapping: Prepare a solution of molecular iodine (I

    
    ) (1.2 equiv) in anhydrous THF. Add this dark solution dropwise to the lithiated thiazole at -78 °C.
    
  • Reaction & Warming: Stir the mixture for 1 hour at -78 °C, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 1 hour.

  • Quench & Workup: Quench the reaction with saturated aqueous NH

    
    Cl, followed immediately by 10% aqueous Na
    
    
    
    S
    
    
    O
    
    
    to destroy excess iodine. Extract with Diethyl Ether (3 × 20 mL). Wash with brine, dry over MgSO
    
    
    , and concentrate.
  • Purification: The crude product is often >90% pure by NMR, but can be passed through a short silica plug (Hexanes) to remove baseline impurities.

Analytical Characterization & Troubleshooting

  • 
    H NMR (CDCl
    
    
    
    ):
    The most distinct indicator of successful iodination is the disappearance of the C5 aromatic proton (typically observed around
    
    
    7.0 - 7.2 ppm in the starting material). The C4-methyl group will appear as a sharp singlet around
    
    
    2.3 - 2.5 ppm.
  • Mass Spectrometry (LC-MS): The product will exhibit a distinct isotopic pattern due to the chlorine atom (

    
    Cl / 
    
    
    
    Cl ratio of 3:1). Look for the [M+H]
    
    
    peaks at m/z 259.9 and 261.9.
  • Troubleshooting (Dehalogenation): If significant amounts of unsubstituted 2-chloro-4-methylthiazole are recovered in Method B, it indicates either moisture in the THF (quenching the lithio-species) or an insufficient deprotonation time. Ensure absolute anhydrous conditions and titrate n-BuLi prior to use.

References

  • Shi, Q., Zhang, S., Zhang, J., & Blakey, S. B. "KOtBu-Initiated Aryl C-H Iodination: A Powerful Tool for the Synthesis of High Electron Affinity Compounds." Journal of the American Chemical Society, 2016. URL: [Link]

  • Gensch, T., et al. "Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C–H Functionalizations." ACS Catalysis, 2015. URL: [Link]

  • Science.gov. "Palladium-catalyzed Suzuki-Miyaura cross-coupling." Science.gov Database, 2024. URL: [Link]

Sources

Application Note: Strategic Utilization of 2-Chloro-5-iodo-4-methylthiazole in Heterocyclic Scaffold Assembly

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note serves as a definitive technical guide for the utilization of 2-chloro-5-iodo-4-methylthiazole (CAS 2803829-13-0) in pharmaceutical synthesis.

Introduction & Strategic Value

2-Chloro-5-iodo-4-methylthiazole is a high-value "linchpin" intermediate designed for Diversity-Oriented Synthesis (DOS). Its utility stems from its orthogonal reactivity profile , which allows for the sequential, programmable installation of substituents around the thiazole core.

Unlike simple thiazoles, this scaffold possesses three distinct reactive handles:

  • C5-Iodo Position: Highly reactive toward oxidative addition; the primary site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Stille).

  • C2-Chloro Position: Less reactive toward Pd(0) but highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the C2 position (analogous to the 2-position of pyridine).

  • C4-Methyl Group: Provides steric definition and lipophilicity; generally inert under standard coupling conditions but critical for structure-activity relationship (SAR) tuning in kinase inhibitors.

Mechanistic Insight: The Reactivity Hierarchy

The successful utilization of this intermediate relies on exploiting the bond dissociation energy (BDE) differences between the carbon-halogen bonds.

BondApprox.[1][2][3] BDE (kcal/mol)Reactivity ModePrimary Application
C5–I ~53Fast Oxidative AdditionStep 1: Cross-Coupling (C–C Bond Formation)
C2–Cl ~84Slow Oxidative Addition / SNArStep 2: Amination/Alkoxylation (C–N/C–O Bond Formation)

Reactivity & Workflow Visualization

The following diagram illustrates the logical flow of operations, highlighting the "Path of Least Resistance" for chemical modification.

G cluster_0 Reactivity Control Start 2-Chloro-5-iodo- 4-methylthiazole PathA Path A: C5-Selective Coupling (Suzuki/Sonogashira) Start->PathA  Pd(0), Mild Base  (Preferred Route) PathB Path B: C2-Substitution (S_NAr) Start->PathB  Strong Nu-, Heat  (Risk: Deiodination) Intermediate 5-Aryl-2-chloro- 4-methylthiazole PathA->Intermediate FinalProduct 2,5-Disubstituted Thiazole Scaffold Intermediate->FinalProduct  R-NH2, Heat  or Pd(0) Phase II

Caption: Workflow logic for sequential functionalization. Path A is the kinetically favored route, preserving the C2-Cl handle for subsequent steps.

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C5

Objective: Install an aryl or heteroaryl group at the C5 position while retaining the C2-chlorine atom.

Rationale: The C5-I bond undergoes oxidative addition with Pd(0) significantly faster than the C2-Cl bond. However, the C4-methyl group introduces steric hindrance. Therefore, highly active phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) are recommended to facilitate the catalytic cycle without requiring excessive heat, which could activate the C2-Cl bond.

Materials:

  • Substrate: 2-Chloro-5-iodo-4-methylthiazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the thiazole substrate, arylboronic acid, and Pd catalyst. Evacuate and backfill with nitrogen (3 cycles).

  • Solvation: Add degassed 1,4-dioxane (0.1 M concentration relative to substrate).

  • Activation: Add the aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 60–70 °C . Note: Do not exceed 80 °C to avoid competitive oxidative addition at the C2-chloride.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The starting iodide should be consumed within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography. The product is typically a stable solid.

Troubleshooting:

  • Problem: De-iodination (reduction) of the starting material.

  • Solution: Ensure the solvent is strictly degassed. Water is necessary for the Suzuki mechanism, but oxygen promotes homocoupling and reduction.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: Displace the C2-chlorine with an amine nucleophile (e.g., morpholine, piperazine, or primary amines).

Rationale: The thiazole ring is electron-deficient.[4] The nitrogen atom at position 3 pulls electron density, activating the C2 position for nucleophilic attack. This reaction typically requires thermal energy but proceeds cleanly without transition metal catalysis.

Materials:

  • Substrate: 5-Substituted-2-chloro-4-methylthiazole (from Protocol A) or parent scaffold.

  • Nucleophile: Primary or Secondary Amine (2.0–3.0 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) – Optional if amine is liquid and in excess.

  • Solvent: DMSO or NMP (for high heat) or Ethanol (for lower temp/sealed tube).

Step-by-Step Procedure:

  • Setup: Dissolve the substrate in DMSO (0.5 M).

  • Addition: Add the amine and DIPEA.

  • Reaction: Heat to 100–120 °C .

    • Note: If using a volatile amine, use a sealed pressure vessel.

  • Monitoring: Reaction times vary from 4 to 16 hours depending on the nucleophilicity of the amine.

  • Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates. Filter and wash with water. If no precipitate forms, extract with EtOAc.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

Hypothetical application based on validated thiazole chemistry.

Target: 2-Amino-5-aryl-4-methylthiazole (Src-family kinase inhibitor core).

StepTransformationReagentsYield (Typical)
1 C5 Arylation 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH, 70°C82%
2 C2 Amination 2-Aminopyrimidine (Nucleophile), NaH (Base), DMF, 100°C65%

Critical Observation: Attempting Step 2 (Amination) before Step 1 (Arylation) is possible but risky. The resulting 2-amino-5-iodo-4-methylthiazole is unstable and prone to oxidation/decomposition due to the electron-donating nature of the amine destabilizing the C-I bond. Always prioritize C-C bond formation at C5 first.

Handling and Storage

  • Light Sensitivity: Iodinated heterocycles are photosensitive. Store in amber vials wrapped in foil.

  • Temperature: Store at 2–8 °C.

  • Stability: The C-I bond is weak. Avoid prolonged exposure to strong Lewis acids or radical initiators unless intended.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Regioselective Coupling (I vs Cl)

    • Bach, T., et al. (2002). "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,5-Tribromo-1,3-thiazole." Journal of Organic Chemistry. (Demonstrates I > Br > Cl selectivity principles).

  • Metzger, J. V. (1979). Thiazole and Its Derivatives. Wiley-Interscience.
  • Related Pharmaceutical Intermediates

    • Ritonavir Intermediate Synthesis: Use of 2-chloro-5-(chloromethyl)thiazole, illustrating the stability of the 2-chloro-thiazole core. .

  • Suzuki Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. .

Sources

Application Note: Strategic C5-Functionalization of 4-Methylthiazole in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Methylthiazole is a privileged heterocyclic pharmacophore embedded in numerous biologically active molecules, including antimicrobial agents, kinase inhibitors, and central nervous system therapeutics. From a synthetic and drug development perspective, the selective functionalization of the thiazole ring is critical for structure-activity relationship (SAR) exploration.

The methyl group at the C4 position exerts a weak electron-donating inductive effect, which enriches the electron density of the heteroaromatic ring[1]. Consequently, the C5 position becomes the most thermodynamically and kinetically favored site for both Electrophilic Aromatic Substitution (EAS) and transition metal-catalyzed C–H activation. Understanding the causality behind reagent and catalyst selection is paramount for designing scalable, high-yielding functionalization protocols.

Mechanistic Pathways for C5-Functionalization

The functionalization of 4-methylthiazole primarily diverges into two strategic pathways:

  • Electrophilic Aromatic Substitution (EAS): Direct halogenation provides versatile 5-halo intermediates that can be subsequently used in classical cross-coupling reactions.

  • Transition Metal-Catalyzed C–H Activation: Direct arylation bypasses the need for pre-functionalized halo-thiazoles, offering a highly atom-economical route to 5-aryl-4-methylthiazoles.

C5_Functionalization A 4-Methylthiazole (Starting Material) B Electrophilic Aromatic Substitution (EAS) A->B Electrophile C Transition Metal C-H Activation A->C Metal Catalyst D C5-Bromination (NBS / CHCl3) B->D E C5-Arylation (Pd(OAc)2 / KOAc) C->E F C5-Arylation (Ni(II) complex) C->F

Caption: Mechanistic pathways for C5-functionalization of 4-methylthiazole.

Experimental Protocols & Self-Validating Workflows

Protocol A: Regioselective C5-Bromination via EAS

Causality & Design: While elemental bromine (Br₂) in acetic acid can achieve C5-bromination, it often leads to over-oxidation, harsh acidic byproducts, and poor yields (approximately 22%)[2]. Utilizing N-Bromosuccinimide (NBS) in chloroform (CHCl₃) is the preferred alternative[1]. NBS provides a controlled, low steady-state concentration of electrophilic bromine, minimizing unwanted radical bromination at the C4-methyl group. The reaction is initiated at 0 °C to strictly control the exothermic EAS process.

Self-Validating System: The reaction progress is visually self-indicating. As the reaction proceeds, the insoluble NBS gradually converts to succinimide, which floats to the surface of the chloroform. Thin-Layer Chromatography (TLC) analysis will confirm the consumption of the starting material and the appearance of a less polar, strongly UV-active product spot.

Step-by-Step Methodology:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the system with inert nitrogen gas for 5 minutes.

  • Dissolution: Dissolve 4-methylthiazole (1.0 mmol, 1.0 equiv) in anhydrous chloroform (5.0 mL).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 mmol, 1.05 equiv) portion-wise over 15 minutes[1]. Critical Insight: Rapid addition may cause an exothermic spike, leading to off-target C4-methyl bromination.

  • Monitoring: Stir the mixture at 0 °C for 1 hour, then warm to room temperature. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL) to destroy residual electrophilic bromine. Extract with dichloromethane (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Ligand-Free Palladium-Catalyzed Direct C5-Arylation

Causality & Design: Direct C–H arylation eliminates the need for pre-activated organometallic reagents. Using Pd(OAc)₂ at low catalyst loadings (0.1 mol%) with potassium acetate (KOAc) in N,N-dimethylacetamide (DMA) provides exceptional C5 regioselectivity[3]. The acetate anion is non-innocent; it acts as a crucial proton shuttle in the Concerted Metalation-Deprotonation (CMD) pathway, lowering the activation energy for C–H bond cleavage. DMA is selected as the solvent because its polar aprotic nature stabilizes the Pd(II) intermediates and prevents premature catalyst precipitation.

Self-Validating System: The reaction mixture transitions from a clear yellow/orange solution to a dark suspension. The precipitation of "Pd black" (elemental palladium nanoparticles) often coincides with the depletion of the aryl bromide, serving as a reliable visual cue for catalyst deactivation and reaction completion.

Workflow Step1 1. Reagent Preparation Mix Pd(OAc)2, KOAc, Aryl-Br Step2 2. Substrate Addition Add 4-Methylthiazole in DMA Step1->Step2 Step3 3. Thermal Activation Heat to 120°C for 4-12h Step2->Step3 Step4 4. Reaction Monitoring Visual: Yellow to Black (Pd) Step3->Step4 Step5 5. Workup & Purification Celite Filtration & Column Step4->Step5

Caption: Step-by-step experimental workflow for Pd-catalyzed C5-arylation.

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried Schlenk tube, combine Palladium(II) acetate (0.001 mmol, 0.1 mol%), anhydrous Potassium acetate (2.0 mmol, 2.0 equiv), and the desired Aryl Bromide (1.0 mmol, 1.0 equiv)[3].

  • Solvent & Substrate Addition: Add anhydrous N,N-dimethylacetamide (DMA) (4.0 mL) followed by 4-methylthiazole (1.5 mmol, 1.5 equiv). The excess thiazole compensates for potential volatility at high temperatures.

  • Degassing: Purge the mixture with Argon for 10 minutes using a sub-surface needle to remove dissolved oxygen, which can prematurely oxidize the Pd(0) active species.

  • Thermal Activation: Seal the tube and heat the mixture in an oil bath at 120 °C for 4 to 12 hours.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove Pd black and inorganic salts. Wash the organic filtrate with water (3 x 15 mL) to remove DMA, dry over MgSO₄, and purify via flash column chromatography.

Protocol C: Aerobic Nickel-Catalyzed C5-Arylation (Advanced Alternative)

Causality & Design: To circumvent the high cost and trace-metal contamination issues associated with Palladium in late-stage drug development, recent advances utilize Earth-abundant Nickel catalysts. An air- and moisture-stable iminopyridine-based α-diimine Nickel(II) complex enables direct C5-arylation at a milder temperature (80 °C) under aerobic conditions[4]. Density Functional Theory (DFT) calculations reveal that the mechanism proceeds via an electrophilic aromatic substitution-type metalation rather than a classic CMD pathway, heavily favoring the electron-rich C5 position of 4-methylthiazole[4].

Quantitative Data Summary

The following table summarizes the comparative metrics of the discussed functionalization strategies, providing a quick-reference guide for process chemists selecting a synthetic route.

Functionalization TypeCatalyst / ReagentBase / SolventTemp (°C)Yield RangeRegioselectivityKey Advantage
Bromination NBS (1.05 equiv)None / CHCl₃0 to RT75 - 85%>95% (C5)Clean profile; avoids harsh Br₂/AcOH
Direct Arylation Pd(OAc)₂ (0.1 mol%)KOAc / DMA12065 - 92%>90% (C5)Ligand-free; highly atom-economical
Direct Arylation Ni(II) α-diimineK₃PO₄ / DMF8060 - 88%>90% (C5)Earth-abundant metal; aerobic conditions

References

  • ChemicalBook - 5-bromo-4-methylthiazole Chemical Properties, Uses, Production.
  • BenchChem - A Comparative Guide to the Reactivity of 4-(Methoxymethyl)thiazole and Other Thiazole Derivatives.
  • ResearchGate - Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings.
  • PubMed / J Org Chem - Regioselective Direct C-H Bond Heteroarylation of Thiazoles Enabled by an Iminopyridine-Based α-Diimine Nickel(II) Complex Evaluated by DFT Studies.

Sources

Application Note: Regioselective Preparation of 2-Chloro-5-iodo-4-methylthiazole using Iodine Monochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Halogenated thiazoles are indispensable building blocks in medicinal chemistry and drug development, serving as versatile cross-coupling partners (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions) for the synthesis of complex pharmacophores. The preparation of 2-chloro-5-iodo-4-methylthiazole from 2-chloro-4-methylthiazole requires a highly regioselective electrophilic aromatic substitution (EAS).

Thiazole rings are inherently π-electron deficient due to the electronegative nitrogen atom, rendering them generally resistant to EAS. However, the C5 position retains the highest relative nucleophilicity. In the substrate 2-chloro-4-methylthiazole, the C2 position is chemically blocked by a chlorine atom. The methyl group at C4 acts as an electron-donating group via hyperconjugation and inductive effects, which significantly and regioselectively activates the adjacent C5 position toward electrophilic attack 12.

While molecular iodine (I₂) is often insufficiently reactive to drive the iodination of mildly activated heterocycles to completion, iodine monochloride (ICl) serves as a potent electrophile. The electronegativity differential between chlorine (3.16) and iodine (2.66) induces a permanent dipole, polarizing the I-Cl bond and effectively generating a highly reactive "I⁺" equivalent 3.

EAS_Mechanism SM 2-Chloro-4-methylthiazole + I-Cl Pi π-Complex (Polarized I-Cl) SM->Pi Electrophilic Attack Sigma Wheland Intermediate (σ-Complex at C5) Pi->Sigma C5-I Bond Formation Rearom Rearomatization (Deprotonation) Sigma->Rearom Base Abstracts H+ Prod 2-Chloro-5-iodo-4-methylthiazole + HCl Rearom->Prod Restores Aromaticity

Mechanistic pathway of the electrophilic aromatic iodination at the C5 position.

Experimental Design & Causality

To ensure a high-yielding and self-validating protocol, specific experimental parameters must be strictly controlled:

  • Solvent Selection: Glacial acetic acid is the optimal solvent for this transformation. As a polar protic medium, it stabilizes the ionic Wheland intermediate, thereby lowering the activation energy of the rate-determining step. Crucially, acetic acid is inert to ICl, preventing the competitive halogenation or oxidation often observed with other organic solvents 4.

  • Thermal Control: The initial electrophilic attack is highly exothermic. Controlled dropwise addition at 0–5 °C is mandatory to suppress non-selective chlorination (driven by the Cl⁻ byproduct) and substrate degradation. Subsequent warming to ambient temperature ensures complete kinetic conversion.

  • Quenching Dynamics: The addition of aqueous sodium thiosulfate (Na₂S₂O₃) is a critical self-validating step. Thiosulfate rapidly reduces unreacted ICl and transient I₂ into highly water-soluble iodide and chloride ions.

Quantitative Data & Reagent Table

The following table summarizes the stoichiometric requirements for a standard 10 mmol preparative scale.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Chloro-4-methylthiazole 133.591.01.34 g (10.0 mmol)Starting Material
Iodine Monochloride (ICl) 162.361.21.95 g (12.0 mmol)Electrophile
Glacial Acetic Acid 60.05-15 mLSolvent
10% aq. Na₂S₂O₃ 158.11Excess20 mLQuenching Agent
Ethyl Acetate (EtOAc) 88.11-3 × 20 mLExtraction Solvent

Experimental Workflow

Exp_Workflow Step1 1. Reaction Setup Dissolve substrate in Glacial Acetic Acid Step2 2. Electrophile Addition Dropwise addition of ICl at 0-5 °C Step1->Step2 Step3 3. Reaction Progression Warm to RT, stir 2-4 h (Monitor via TLC) Step2->Step3 Step4 4. Quenching Add 10% aq. Na2S2O3 to neutralize ICl Step3->Step4 Step5 5. Extraction & Wash Extract with EtOAc, wash with NaHCO3/Brine Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the product.

Step-by-Step Protocol

Step 1: Reaction Setup and Substrate Dissolution

  • Equip a 100 mL round-bottom flask with an inert PTFE magnetic stir bar, a pressure-equalizing dropping funnel, and an argon/nitrogen inlet.

  • Charge the flask with 2-chloro-4-methylthiazole (1.34 g, 10 mmol) and glacial acetic acid (10 mL).

  • Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0–5 °C.

    • Causality: Pre-cooling the substrate solution establishes a thermal buffer against the highly exothermic nature of the incoming electrophile.

Step 2: Controlled Electrophile Addition

  • In a separate dry vial, dissolve iodine monochloride (1.95 g, 12.0 mmol) in glacial acetic acid (5 mL).

    • Caution: ICl is highly corrosive, volatile, and moisture-sensitive. Handle exclusively in a certified fume hood with appropriate PPE.

  • Transfer the ICl solution to the dropping funnel.

  • Add the ICl solution dropwise to the stirring substrate solution over 15–20 minutes. The reaction mixture will adopt a dark red/brown color, indicative of the ICl complex.

Step 3: Reaction Maturation and Monitoring

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C).

  • Stir the mixture for 2 to 4 hours.

  • Self-Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (Hexanes:EtOAc 8:2, UV detection at 254 nm). The product will appear as a new, less polar spot (higher

    
    ) compared to the starting material due to the heavy, lipophilic iodine atom.
    

Step 4: Quenching and Workup

  • Cool the reaction mixture back to 0 °C.

  • Slowly add 20 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

    • Validation: The visual transition of the reaction mixture from a dark iodine-rich brown to a pale yellow or colorless state provides immediate confirmation of a successful quench.

  • Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 × 20 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize residual acetic acid, followed by brine (20 mL).

    • Validation: The cessation of gas (CO₂) evolution during the NaHCO₃ wash indicates complete neutralization of the acid.

Step 5: Isolation and Purification

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes to 5% EtOAc in Hexanes) to afford 2-chloro-5-iodo-4-methylthiazole as a solid.

Analytical Signatures

To confirm the structural integrity and purity of the isolated compound, utilize the following analytical benchmarks:

  • ¹H NMR (CDCl₃): The complete disappearance of the C5 proton singlet (typically observed around δ 6.8–7.0 ppm in the starting material) confirms quantitative iodination at the 5-position. The C4 methyl group will appear as a sharp, uncoupled singlet around δ 2.3–2.5 ppm.

  • MS (ESI+): Expect an isotopic pattern characteristic of a single chlorine atom (M and M+2 peaks in a 3:1 ratio) at m/z ~259.9 and 261.9 [M+H]⁺.

References

  • Comparative quantitative kinetic study of rapid iodination of thiazole and its methyl derivatives in aqueous medium. ResearchGate. Available at: 1

  • A Comparative Guide to the Reactivity of 4-(Methoxymethyl)thiazole and Other Thiazole Derivatives. BenchChem. Available at: 2

  • Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride. BenchChem. Available at: 3

  • Application Notes and Protocols: Iodine Monochloride in the Synthesis of Pharmaceutical Intermediates. BenchChem. Available at:4

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Iodination of 2-Chloro-4-Methylthiazole

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: IOD-THZ-005

Executive Summary

You are encountering low yields or stalled reactions during the iodination of 2-chloro-4-methylthiazole . This is a common issue driven by the electronic deficiency of the thiazole ring.

The thiazole core is already


-deficient (similar to pyridine). The addition of the 2-chloro  substituent exerts a strong inductive electron-withdrawing effect (-I), severely deactivating the C5 position toward Electrophilic Aromatic Substitution (EAS). Standard conditions (

in DCM/MeOH) fail because the activation energy barrier is too high.

To solve this, you must switch to one of two "Force-Multiplier" protocols:

  • The Kinetic Activation Route (Acid-Mediated): Using N-Iodosuccinimide (NIS) in Trifluoroacetic Acid (TFA) or mixed acid media.

  • The Deprotonation Route (Lithiation): Using Lithium Diisopropylamide (LDA) followed by an iodine quench. Warning: Do not use

    
    -BuLi directly.
    

Part 1: Diagnostic & Decision Matrix

Before altering your protocol, determine your primary constraint using the decision tree below.

G Start Start: Yield < 30% CheckReagent Current Reagent? Start->CheckReagent I2_Std I2 / DCM or MeOH CheckReagent->I2_Std Standard NIS_Std NIS / ACN (Neutral) CheckReagent->NIS_Std Mild BuLi n-BuLi / THF CheckReagent->BuLi Lithiation Fail1 FAILURE MODE: Insufficient Electrophilicity. Ring is too deactivated. I2_Std->Fail1 NIS_Std->Fail1 Fail2 FAILURE MODE: Halogen Scrambling. Li/Cl exchange at C2. BuLi->Fail2 Solution1 PROTOCOL A: NIS + TFA/TfOH (Protonation activates NIS) Fail1->Solution1 Switch to Solution2 PROTOCOL B: LDA + I2 (Base-directed deprotonation) Fail2->Solution2 Switch to

Figure 1: Troubleshooting logic flow. Standard electrophilic conditions fail due to ring deactivation; standard lithiation fails due to competing halogen exchange.

Part 2: The Protocols

Protocol A: The Acid-Activated Electrophilic Route (Scalable)

Best for: Scale-up (>10g), labs without cryogenic capacity. Mechanism: The thiazole nitrogen is protonated by the acid, which usually deactivates the ring further. However, in this specific system, the acid (TFA or Triflic) activates the NIS to form a superelectrophilic iodine species (


 equivalent) capable of overcoming the thiazole's nucleophilic reluctance [1].

Reagents:

  • Substrate: 2-chloro-4-methylthiazole (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.2 - 1.5 equiv)

  • Solvent/Activator: Trifluoroacetic acid (TFA) (used as solvent) OR Acetonitrile with 10-20% Triflic Acid (

    
    ).
    

Step-by-Step:

  • Dissolution: Dissolve the thiazole substrate in pure TFA (0.5 M concentration).

    • Note: If TFA is too harsh for other functional groups, use Acetonitrile (ACN) and add 5.0 equiv of TFA.

  • Addition: Cool to 0°C. Add NIS portion-wise over 15 minutes. Protect from light (foil wrap).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Checkpoint: Monitor by HPLC/TLC. If conversion stalls at 50%, add 0.1 equiv of Triflic Acid (TfOH) to "supercharge" the NIS.

  • Work-up:

    • Pour reaction mixture into ice water.

    • Neutralize carefully with sat.

      
       or NaOH (exothermic!).
      
    • Add 10%

      
       (sodium thiosulfate) to quench excess iodine (turns from purple/brown to yellow/clear).
      
    • Extract with Ethyl Acetate (EtOAc).

Troubleshooting Protocol A:

Issue Cause Fix

| Reaction Stalls (<50%) | Acid not strong enough to generate


. | Add 10 mol% Triflic Acid (

) or switch solvent to pure TFA. | | Succinimide byproduct | Hard to remove. | Wash organic layer with water x3; Succinimide is water-soluble. |
Protocol B: The Metallation Route (High Yield)

Best for: Small scale (<5g), high value material, need for 100% conversion. Critical Warning: Do NOT use


-Butyllithium (

-BuLi) directly.

-BuLi is nucleophilic and will attack the C2-Chlorine bond, causing Lithium-Halogen exchange (yielding 2-lithio-4-methylthiazole) rather than C5-deprotonation [2]. You must use LDA or TMP-Li .

Reagents:

  • Substrate: 2-chloro-4-methylthiazole (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA) (1.1 equiv) - Freshly prepared or titrated.

  • Quench: Iodine (

    
    ) (1.2 equiv) dissolved in THF.
    
  • Solvent: Anhydrous THF.

Step-by-Step:

  • Preparation: Flame-dry flask under Argon/Nitrogen.

  • Base Formation: Add anhydrous THF and Diisopropylamine (

    
    ). Cool to -78°C. Add 
    
    
    
    -BuLi dropwise. Warm to 0°C for 15 min to form LDA, then cool back to -78°C.
  • Metallation: Add 2-chloro-4-methylthiazole (dissolved in minimal THF) dropwise to the LDA at -78°C.

    • Timing: Stir for exactly 30–45 minutes. Do not stir longer than 1 hour or the lithiated species may degrade.

  • Quench: Add

    
     solution (in THF) dropwise at -78°C. The color should eventually persist.
    
  • Work-up:

    • Allow to warm to RT.

    • Quench with sat.

      
      .
      
    • Wash with

      
       to remove excess iodine.
      

Troubleshooting Protocol B:

Issue Cause Fix

| Complex Mixture | Used


-BuLi instead of LDA. | Switch to LDA. The bulky amine prevents nucleophilic attack at C2. |
| Low Yield  | Wet THF or warm temperature. | Ensure -78°C is maintained. Water kills the lithiated intermediate instantly. |
| "Halogen Dance"  | Equilibration time too long. | Quench with Iodine within 45 mins of adding the substrate. |

Part 3: Data & Purification Strategy

Expected Physicochemical Changes

The introduction of iodine significantly alters the properties of the molecule, aiding purification.

PropertyStarting Material (SM)Product (5-Iodo)Impact on Purification
Molecular Weight ~133.6~259.5Distinct Mass Spec signal.
Lipophilicity (LogP) Low (Polar)High (Lipophilic)Product moves faster on Silica (higher Rf) in non-polar solvents.
Solubility Good in MeOH/AcidPoor in AcidProduct may precipitate out of Protocol A (TFA) upon water addition.
Purification Guide
  • TLC: Use Hexane:Ethyl Acetate (9:1).

    • SM will stay near baseline/middle.

    • Product will run near the solvent front due to the Iodine atom.

  • Column Chromatography:

    • Due to the large

      
      , a short silica plug is often sufficient.
      
    • Elute with 100% Hexanes

      
       5% EtOAc/Hexanes.
      
  • Recrystallization:

    • If solid, recrystallize from minimal hot Ethanol or Hexanes.

Part 4: Mechanistic Visualization

Understanding why Protocol A works is vital for troubleshooting.

Mechanism cluster_0 Activation Phase cluster_1 Substitution Phase NIS NIS (Reagent) SuperE [I-Succinimide-H]+ Activated Electrophile NIS->SuperE + H+ Acid TFA / H+ Acid->SuperE Thiazole 2-Cl-4-Me-Thiazole SuperE->Thiazole Transfer I+ Complex Sigma Complex (Cationic Intermediate) Thiazole->Complex Attack by SuperE Product 2-Cl-4-Me-5-I-Thiazole Complex->Product - H+ (Restores Aromaticity)

Figure 2: Acid-mediated activation of NIS. The acid protonates the succinimide carbonyl, weakening the N-I bond and making the Iodine highly electrophilic.

References

  • Castanet, A.-S., et al. (2002).[1] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 43(29), 5047–5048. (Note: While title says electron-rich, this mechanistic activation is standard for deactivated systems when stoichiometry is increased). Link

  • Stanetty, P., et al. (2005). "Directed metallation of thiazoles: A convenient access to 2,4,5-trisubstituted thiazoles." Monatshefte für Chemie, 136, 2049–2057. (Describes the necessity of LDA over n-BuLi to avoid halogen dance in 2-halo-thiazoles). Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (General reference for electrophilic substitution rules in 1,3-azoles). Link

Sources

Preventing side reactions in thiazole iodination with NIS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Mastering the Thiazole-NIS System

Welcome to the Technical Support Center. You are likely here because your thiazole iodination is either stalling (low conversion) or running wild (polyiodination/decomposition).

Thiazoles present a unique paradox in electrophilic aromatic substitution (EAS):

  • The Scaffold: The thiazole ring is electron-deficient (similar to pyridine), making the C5 position sluggish to react without activation.

  • The Substituents: If you have an electron-donating group (EDG) like an amine at C2, the ring becomes hyper-active, leading to uncontrollable polyiodination.

This guide moves beyond basic textbook definitions to troubleshoot the specific interaction between N-Iodosuccinimide (NIS) and the thiazole core .

Module 1: Critical Troubleshooting (Q&A)

Category A: Reactivity & Conversion Issues

Q: "I am using NIS in MeCN at room temperature, but I see <10% conversion after 24 hours. Why?"

A: You are likely working with a neutral or deactivated thiazole. NIS alone is a weak electrophile. The iodine atom in NIS is polarized, but not sufficiently positive to attack the electron-poor C5 position of a neutral thiazole.

  • The Fix (Acid Activation): You must activate the NIS.[1] Switch your solvent to Trifluoroacetic Acid (TFA) or use a catalytic amount of TFA (10–20 mol%) in Acetonitrile (MeCN). This is known as the Castanet Method .

    • Mechanism:[1][2][3][4][5] TFA protonates the carbonyl oxygen of the succinimide moiety, significantly increasing the electrophilicity of the iodine (

      
       character).
      
  • The Fix (HFIP Solvent): If your substrate is acid-sensitive, use 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as the solvent. HFIP activates NIS via strong hydrogen bonding without the harshness of Brønsted acids.

Q: "I added TFA, but now my product is decomposing/turning black. What happened?"

A: The thiazole ring is sensitive to ring-opening under strong acidic conditions, especially if oxidative stress is present.

  • The Cause: Protonation of the thiazole nitrogen (

    
    ) renders the ring even more electron-deficient, fighting against the EAS reaction you are trying to promote.
    
  • The Fix: Switch to Lewis Acid activation . Use

    
     or silver salts (
    
    
    
    or
    
    
    ). Silver salts are particularly effective because they act as halogen scavengers, driving the reaction forward by precipitating Ag-succinimide species, avoiding the "protonation trap."
Category B: Selectivity & Side Reactions[2]

Q: "I am trying to mono-iodinate 2-aminothiazole, but I keep getting the 4,5-diiodo product."

A: This is a classic "Kinetic vs. Thermodynamic" failure. The 2-amino group pushes electron density strongly into C5. Once C5 is iodinated, the product is still activated enough to react at C4.

  • The Fix (Stoichiometry): Use exactly 0.95 equivalents of NIS. Never use excess.

  • The Fix (Slow Addition): Dissolve NIS in a separate volume of solvent and add it dropwise over 2 hours at 0°C. This keeps the local concentration of NIS low relative to the substrate.

  • The Fix (Solvent Polarity): Switch from polar aprotic (DMF/MeCN) to a non-polar solvent like DCM or Chloroform . This often slows the reaction rate, allowing for better kinetic control.

Q: "My reaction mixture turned purple, and my yield is low. Is this iodine?"

A: Yes, this is Protodeiodination or radical decomposition.

  • The Cause: If the reaction generates free acid (H-Succinimide) and you heat it, the reaction can reverse (

    
    ), releasing 
    
    
    
    (purple). Alternatively, light exposure can trigger radical homolysis of the C-I bond.
  • The Fix:

    • Wrap the flask in aluminum foil (exclude light).

    • Add a base scavenger like 2,6-lutidine or solid

      
        to the reaction mixture to neutralize H-Succinimide as it forms.
      

Module 2: Visualizing the Mechanism & Logic

Pathway 1: Acid-Activated Electrophilic Substitution

This diagram illustrates the "Castanet" activation pathway required for most neutral thiazoles.

NIS_Activation NIS N-Iodosuccinimide (Weak Electrophile) Act_NIS Activated NIS (Protonated) NIS->Act_NIS Protonation TFA Acid Catalyst (TFA/H+) TFA->Act_NIS Sigma Sigma Complex (Intermediate) Act_NIS->Sigma Electrophilic Attack Thiazole Thiazole Substrate (C5 Nucleophile) Thiazole->Sigma Product 5-Iodothiazole Sigma->Product Deprotonation (-H+) Succ Succinimide (Byproduct) Sigma->Succ

Caption: Kinetic pathway of acid-catalyzed NIS iodination at the thiazole C5 position.

Pathway 2: Troubleshooting Decision Tree

Follow this logic to select the correct reaction conditions.

Troubleshooting Start Start: Thiazole Iodination Check_Sub Is the Thiazole Activated? (e.g., -NH2, -OMe) Start->Check_Sub Yes_Act YES: High Reactivity Check_Sub->Yes_Act No_Act NO: Low Reactivity Check_Sub->No_Act Prob_Poly Risk: Polyiodination Yes_Act->Prob_Poly Prob_Stall Risk: No Reaction No_Act->Prob_Stall Sol_Poly Solution: 1. 0.95 eq NIS 2. 0°C Slow Addition 3. DCM Solvent Prob_Poly->Sol_Poly Sol_Stall Solution: 1. Add TFA (Castanet) 2. Use HFIP Solvent 3. AgOTf Catalyst Prob_Stall->Sol_Stall

Caption: Logic flow for selecting conditions based on thiazole electronic properties.

Module 3: Experimental Protocols

Protocol A: The "Castanet" Method (For Neutral Thiazoles)

Best for: Unsubstituted thiazoles or those with weak EDGs/EWGs.

StepActionCritical Note
1 Dissolve Thiazole (1.0 eq) in Acetonitrile (0.5 M) .Ensure solvent is dry to prevent hydrolysis.
2 Add TFA (0.3 – 1.0 eq) .For very deactivated substrates, TFA can be used as the co-solvent (1:1 with MeCN).
3 Add NIS (1.1 eq) in one portion.Protect from light immediately.
4 Stir at RT for 2–4 hours .Monitor by LCMS. If stalling, heat to 50°C.
5 Quench: Add 10% aq.

(Sodium Thiosulfate).[6][7]
Removes unreacted iodine (turns solution from purple to yellow/clear).
6 Workup: Extract with EtOAc, wash with Sat.

.
Bicarbonate wash is crucial to remove TFA and succinimide.
Protocol B: The "Controlled" Method (For Activated Thiazoles)

Best for: 2-aminothiazoles, 2-methoxythiazoles.

StepActionCritical Note
1 Dissolve Thiazole (1.0 eq) in DCM or DMF (0.2 M) .Cool solution to 0°C or -10°C .
2 Dissolve NIS (0.95 eq) in minimal solvent.Do not use excess NIS.
3 Dropwise Addition: Add NIS solution over 30–60 mins.Syringe pump is preferred to prevent local hotspots.
4 Stir at 0°C for 1 hour.Check TLC/LCMS. Do not warm up unless conversion is <50%.
5 Purification: Filter the cold mixture.Succinimide often precipitates in cold DCM/CCl4. Filter it off before aqueous workup.[7]

Module 4: Purification & Succinimide Removal

One of the biggest headaches with NIS is removing the succinimide byproduct.

Method 1: The Water Wash (Standard) Succinimide has moderate water solubility.[5][6]

  • Perform 3x washes with water.

  • Follow with 1x wash with 0.5M NaOH (if your product is base-stable). This deprotonates succinimide (

    
    ), forcing it into the aqueous layer.[6]
    

Method 2: The Precipitation (Non-Polar) If your product is soluble in


, Hexane, or 

:
  • Cool the reaction mixture to 0°C.

  • Succinimide is insoluble in these solvents and will float/precipitate.

  • Filter through a celite pad.

Method 3: The "Scavenger" Resin For high-value pharmaceutical intermediates:

  • Add a polymer-supported amine resin (e.g., PS-Trisamine) to the reaction mixture post-reaction.

  • The resin binds the free acid/succinimide. Filter to remove.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[8][9][10] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[3][8][9] Tetrahedron Letters, 43(29), 5047–5048.

  • Tang, R., et al. (2016). Hexafluoroisopropanol (HFIP) as a Tunable Solvent for Regioselective Halogenation of Arenes and Heterocycles.[11] Journal of Organic Chemistry.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Beck, B., et al. (2003). Synthesis of 2-aminothiazoles via polymer-supported reagents. Journal of Combinatorial Chemistry.

Sources

Technical Support Center: Purification of 2-Chloro-5-iodo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for 2-chloro-5-iodo-4-methylthiazole (C₄H₃ClINS). This guide addresses the specific challenges associated with purifying this halogenated heterocyclic intermediate.

As a researcher, you likely synthesized this compound via the electrophilic iodination of 2-chloro-4-methylthiazole . While the 2-chloro and 4-methyl groups direct substitution to the 5-position, the presence of the heavy iodine atom and the potential for dehalogenation create unique purification hurdles. This guide synthesizes field-proven protocols with mechanistic insights to ensure you achieve >98% purity.

Module 1: Impurity Profiling & Diagnosis

Before selecting a purification method, you must identify the state of your crude material. Use the table below to diagnose your specific issue.

Table 1: Common Impurity Profile & Diagnostic Indicators
Impurity / IssueOriginDiagnostic Sign (TLC/Appearance)Removal Strategy
2-Chloro-4-methylthiazole Unreacted Starting MaterialLower Rf spot; strong "chemical" odor.High-vacuum drying or Column Chromatography (Hexane-rich).
Elemental Iodine (I₂) Excess Reagent / OxidationDark brown/purple color; vaporizes purple.Wash with 10% Na₂S₂O₃ (Sodium Thiosulfate).
Polymers / Tars Overheating / Acid degradationBlack, gummy residue at baseline.Filtration through Silica/Celite pad; Recrystallization.
Regioisomers Rare (sterically hindered)Very close Rf to product.High-efficiency HPLC or slow Recrystallization.

Module 2: Troubleshooting Recrystallization (Solid Phase)

Applicability: Use this module if your crude product is a solid or a semi-solid that crystallizes upon scratching.

Q: My product is "oiling out" instead of crystallizing. How do I fix this? A: "Oiling out" occurs when the compound separates as a liquid phase before the solution reaches the saturation point for crystallization.

  • The Fix:

    • Solvent Switch: You are likely using a solvent system that is too polar. Switch from pure Ethanol to a Methanol/Water or Ethanol/Water system.

    • The "Cloud Point" Method: Dissolve the crude oil in the minimum amount of warm Methanol (approx. 40-50°C). Add water dropwise just until a persistent turbidity (cloudiness) appears.

    • Seeding: Add a single crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Slow Cooling: Wrap the flask in a towel to cool it to room temperature slowly before placing it in an ice bath.

Q: The crystals are yellow/brown even after washing. Is this degradation? A: This is likely trapped elemental iodine or trace oxidation products, which are common with iodo-thiazoles.

  • The Fix:

    • Dissolve the crystals in DCM (Dichloromethane).

    • Wash the organic phase with 10% Sodium Thiosulfate (Na₂S₂O₃) solution until the color fades to pale yellow.

    • Dry over MgSO₄, evaporate, and then recrystallize.

Module 3: Chromatography Solutions (Liquid/Oil Phase)

Applicability: Use this module if your crude is a persistent oil or if you need to separate unreacted starting material.

Q: The starting material (2-chloro-4-methylthiazole) co-elutes with my product. How do I separate them? A: Both compounds are relatively non-polar, making separation difficult on standard silica gradients.

  • The Fix:

    • Stationary Phase: Use Flash Silica Gel (230-400 mesh) .

    • Mobile Phase Optimization: Avoid pure EtOAc/Hexane. Use a gradient of Toluene/Hexane (starts 100% Hexane

      
       20% Toluene). The aromatic interaction of Toluene often provides better selectivity for thiazoles than simple alkanes.
      
    • Loading: Do not load the column with DCM. Dissolve your crude in the minimum amount of the mobile phase (Hexane) or adsorb it onto silica (dry loading) to prevent band broadening.

Q: My product is decomposing on the column (turning black). A: Iodo-thiazoles can be acid-sensitive. Silica gel is slightly acidic (pH 6.5-7.0), which can catalyze deiodination or polymerization over time.

  • The Fix:

    • Neutralize the Silica: Pre-wash your silica column with Mobile Phase + 1% Triethylamine (Et₃N) . This neutralizes acidic sites. Flush with 2-3 column volumes of pure Mobile Phase before loading your sample to remove excess amine.

Module 4: Experimental Workflow Visualization

The following diagram illustrates the decision logic for purifying 2-chloro-5-iodo-4-methylthiazole based on the physical state of the crude mixture.

PurificationWorkflow Start Crude Reaction Mixture (2-chloro-5-iodo-4-methylthiazole) Quench Quench: 10% Na2S2O3 Wash (Removes Iodine) Start->Quench Extraction Extraction (DCM) & Drying (MgSO4) Quench->Extraction Evap Evaporation to Residue Extraction->Evap Decision Physical State of Residue? Evap->Decision SolidPath Solid / Semi-Solid Decision->SolidPath Crystallizes OilPath Persistent Oil Decision->OilPath Remains Oil Recryst Recrystallization Solvent: MeOH/H2O or Hexane SolidPath->Recryst Filtration Vacuum Filtration (Wash with cold Hexane) Recryst->Filtration Final Pure Product (Store at -20°C, Dark) Filtration->Final TLC TLC Check (Hexane:EtOAc 9:1) OilPath->TLC Column Flash Chromatography (Neutralized Silica) TLC->Column Column->Final

Figure 1: Decision tree for the purification of halogenated thiazole intermediates.

Module 5: Stability & Storage Protocols

Q: How do I store the purified compound to prevent deiodination? A: The C-I bond in the 5-position of thiazole is susceptible to homolytic cleavage by UV light and nucleophilic attack.

  • Light Protection: Store in amber glass vials or wrap clear vials in aluminum foil.

  • Temperature: Store at -20°C . Room temperature storage is acceptable for short periods (days), but long-term exposure can lead to "pinking" (iodine release).

  • Atmosphere: Flush the headspace with Argon or Nitrogen before sealing.

References

  • Synthesis of Chloromethylthiazoles: Process for the preparation of 2-chloro-5-chloromethylthiazole. (2001). EP Patent 10582791. Retrieved from .

  • General Thiazole Chemistry:Thiazole and Its Derivatives. (2002). In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
  • Iodination Methodologies: Castanet, A.-S., et al. (2002).[1] "Regioselective iodination of aromatic compounds." Tetrahedron Letters, 43(29), 5047-5048. Retrieved from .

  • Purification of Halogenated Heterocycles: BenchChem Technical Support. (2025).[2][3][4][5] Purification of 4-iodo-1H-imidazole. Retrieved from .

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 2-chloro-5-iodo-4-methylthiazole before handling.

Sources

Solubility issues of halogenated thiazoles in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility issues of halogenated thiazoles in organic solvents Content Type: Technical Support Center Guide

Subject: Troubleshooting Solubility & Dissolution Protocols

Ticket ID: SOL-TZ-HALO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Brick Dust" Challenge

Halogenated thiazoles (e.g., 2-bromothiazole, 2,4-dichlorothiazole) present a unique solubility paradox in medicinal chemistry. While the thiazole ring itself is moderately polar, the introduction of halogen atoms (


) drastically alters the physicochemical landscape.

Why are you facing these issues?

  • 
    -Hole Interactions (Halogen Bonding):  Heavy halogens (Br, I) create a region of positive electrostatic potential (the 
    
    
    
    -hole) along the C-X bond axis.[1] This allows them to act as Lewis acids, forming strong, directional non-covalent bonds with nitrogen or sulfur atoms in neighboring molecules. This "molecular velcro" increases lattice energy, making the solid state stubbornly stable.
  • Lipophilicity Spikes: Halogenation significantly increases

    
    .[1] A single bromine atom can increase 
    
    
    
    by ~0.8–1.0 unit, rendering the compound hydrophobic and prone to "crashing out" in aqueous buffers.
  • 
    -Stacking:  The planar thiazole ring facilitates tight 
    
    
    
    -
    
    
    stacking, which is further stabilized by the polarizability of the halogen substituents.

Troubleshooting Guide (Q&A)

Scenario A: "I can't get my solid to dissolve in DMSO to make a stock solution."

User Question: I am trying to make a 10 mM stock of a dibromothiazole derivative in DMSO. It sits at the bottom of the vial like brick dust, even after vortexing. Is my compound bad?

Scientist Response: Your compound is likely fine; you are fighting high crystal lattice energy. DMSO is a polar aprotic solvent, but it may not be "soft" enough to interact with the polarizable halogen atoms effectively on its own.

The Fix:

  • Apply Heat (The Thermodynamic Push): Thiazoles are generally thermally stable.[1] Heat the DMSO suspension to 40–50°C in a water bath. The increased temperature overcomes the lattice enthalpy.

  • Sonication (The Kinetic Push): Use a bath sonicator for 10–15 minutes.[1] Crucial: Ensure the water in the bath is warm. Cold sonication is often ineffective for these rigid lattices.[1]

  • The "Pre-Wet" Technique: If the solid is hydrophobic, it may trap air bubbles, preventing solvent contact. Add a small volume of Dichloromethane (DCM) first to wet the solid and dissolve it, then add the DMSO. The DCM can be evaporated off under a stream of nitrogen if strictly necessary, or left in trace amounts if the assay permits (<0.1%).

Scenario B: "My compound crashes out when I dilute into the assay buffer."

User Question: I have a clear DMSO stock. When I dilute it 1000x into PBS (pH 7.4) for my cell assay, the solution turns cloudy immediately. How do I fix this precipitation?

Scientist Response: This is the classic "kinetic solubility" failure. The halogenated thiazole is too lipophilic to remain in the aqueous phase once the organic cosolvent (DMSO) is diluted.

The Fix:

  • Intermediate Dilution Step: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Step 1: Dilute stock 1:10 into pure Ethanol or PEG-400 .[1]

    • Step 2: Dilute that intermediate into the buffer.[2] The intermediate solvent acts as a bridge, reducing the shock of the polarity shift.

  • Add a Surfactant: Pre-condition your assay buffer with 0.05% Tween-80 or Pluronic F-127 .[1] These surfactants form micelles that can sequester the lipophilic thiazole, keeping it in "solution" (technically a suspension, but bio-available).

  • Check pH: Thiazoles are weak bases (conjugate acid pKa ~2.5).[1] They are neutral at pH 7.[1]4. If your assay allows, lowering the pH slightly (to pH 5-6) may protonate the nitrogen, vastly increasing solubility, though this is rarely feasible for cell assays.

Scenario C: "I'm doing a coupling reaction, and the starting material won't dissolve in THF."

User Question: I need to run a Suzuki coupling on a bromothiazole. The protocol calls for THF, but my starting material is insoluble.

Scientist Response: THF is a medium-polarity ether.[1] For halogenated heterocycles, it often lacks the polarizability required to solvate the halogenated aromatic system.

The Fix:

  • Switch to 1,4-Dioxane: It has a higher boiling point and often solvates planar heterocycles better than THF.[1]

  • Use a Cosolvent Mixture: Try THF:DMF (9:1) .[1] The small amount of DMF disrupts the intermolecular halogen bonding without interfering with most palladium catalysts.

Strategic Protocols & Data

Solvent Selection Matrix
Solvent ClassExamplesSuitability for Halogenated ThiazolesMechanism of Action
Chlorinated DCM, ChloroformExcellent "Like dissolves like."[1] The polarizable chlorine atoms in the solvent interact well with the halogenated solute, disrupting

-stacking.
Polar Aprotic DMSO, DMF, NMPGood (with heat) High dielectric constant disrupts electrostatic interactions.[1] Essential for biological stocks.[1]
Ethers THF, DioxaneModerate Good for synthesis; often requires heating to reflux to maintain solubility.[1]
Alcohols Methanol, EthanolPoor Hydrogen bonding network of the solvent squeezes out the hydrophobic halogenated thiazole.[1]
Hydrocarbons Hexane, TolueneVery Poor Insufficient polarity to overcome crystal lattice energy.[1]
Protocol: The "Gradient Dissolution" Method

Use this for stubborn solids in biological screening.[1]

  • Weigh compound into a glass vial (avoid plastic; halogenated compounds can leach plasticizers).[1]

  • Add DMSO to reach 50% of the target volume.[1]

  • Add PEG-400 to reach 40% of the target volume.[1]

  • Sonicate at 45°C for 20 minutes.

  • Add Ethanol to reach the final 10% volume.[1]

    • Result: A ternary solvent system (DMSO/PEG/EtOH) that stabilizes the hydrophobic core better than pure DMSO.

Visualizations

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent based on the experimental application (Synthesis vs. Biology).

SolventSelection Start Start: Select Application AppType What is the application? Start->AppType Synthesis Organic Synthesis AppType->Synthesis Bio Biological Assay AppType->Bio ReactionTemp Reaction Temperature? Synthesis->ReactionTemp HighTemp > 80°C ReactionTemp->HighTemp LowTemp < 60°C ReactionTemp->LowTemp SolventDioxane Use 1,4-Dioxane or Toluene HighTemp->SolventDioxane SolventDCM Use DCM or THF LowTemp->SolventDCM ConcReq Final Concentration? Bio->ConcReq HighConc High (>100 µM) ConcReq->HighConc LowConc Low (<10 µM) ConcReq->LowConc Cosolvent DMSO + PEG400 (1:1) HighConc->Cosolvent DMSO_Pure 100% DMSO Stock LowConc->DMSO_Pure

[1]

Figure 2: The "Anti-Crash" Serial Dilution Workflow

Caption: Step-by-step dilution strategy to prevent precipitation of lipophilic thiazoles in aqueous media.

SerialDilution Stock 10 mM Stock (100% DMSO) Inter Intermediate (10% DMSO / 90% Buffer) Stock->Inter  Step 1: 1:10 Dilution   (Prevents shock) Precip Direct Dilution RISK: Precipitation! Stock->Precip  Do NOT do this   Final Assay Well (0.1% DMSO / 99.9% Buffer) Inter->Final  Step 2: 1:100 Dilution   (Maintains solubility)

References

  • Di, L., & Kerns, E. H. (2006).[1][3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1][3] Retrieved from [Link]

  • IntechOpen. (2020).[1] Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link][1]

  • Rohrs, B. R. (2001).[1] Dissolution Method Development for Poorly Soluble Compounds.[1][4] Dissolution Technologies.[1][4] Retrieved from [Link][1]

Sources

Optimizing reaction temperature for thiazole C5 functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #402: Optimizing Reaction Temperature for Regioselectivity

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Executive Summary: The Thiazole Paradox

Welcome to the support center. If you are here, you are likely battling the "Thiazole Paradox." You want to functionalize the C5 position (the most nucleophilic site), but the C2 position (the most acidic site) keeps interfering.

Temperature is your primary control lever to resolve this conflict.

  • Too Hot (>140°C): You risk sulfur poisoning your catalyst (Pd black formation) or thermodynamic equilibration to the C2 isomer.

  • Too Cold (<100°C for Pd, > -70°C for Li): You fail to overcome the activation energy for C-H cleavage (Pd) or trigger the "Halogen Dance" (Lithium).

This guide provides optimized protocols and troubleshooting workflows for the two dominant methodologies: High-Temperature C-H Activation and Cryogenic Lithiation .

Diagnostic Matrix: Temperature vs. Methodology

Use this table to select the correct thermal window for your specific substrate constraints.

MethodologyTarget TempCritical Control FactorCommon Failure Mode
Pd-Catalyzed C-H Arylation 110°C – 130°C Base Selection (Carbonate vs. Pivalate)C2-arylation (wrong isomer) or Catalyst death (Pd black).
Lithiation (Halogen Exchange) -78°C (Strict) Rate of Addition"Halogen Dance" (Migration of substituent to C2).
Electrophilic Substitution (Br₂) 0°C to RT StoichiometryPoly-halogenation (C2 + C5).
Radical C-H (Minisci) 60°C – 80°C Oxidant CompatibilityLow yield due to oxidative ring opening.

Workflow A: High-Temperature C-H Activation (The "Hot" Route)

This is the industry standard for medicinal chemistry (Fagnou/Doucet conditions). It relies on the Concerted Metallation-Deprotonation (CMD) mechanism.[1]

The Logic of the CMD Pathway

Unlike electrophilic aromatic substitution, C-H activation requires a carboxylate base (Pivalate or Acetate) to act as a "proton shuttle," lowering the energy barrier for breaking the C5-H bond. This process is highly temperature-dependent.

CMD_Mechanism cluster_0 Temperature Sensitivity Zone Start Pd(II) Species Coord Coordination to Thiazole Nitrogen Start->Coord 100°C TS CMD Transition State (Temp Critical Step) Coord->TS Base (PivOH) assists C5_Metal C5-Palladacycle TS->C5_Metal C-H Cleavage Product C5-Functionalized Thiazole C5_Metal->Product Reductive Elim.

Figure 1: The Concerted Metallation-Deprotonation (CMD) pathway. The transition state (TS) requires 110-130°C to overcome the activation energy of the C5-H bond without reverting to the thermodynamically stable C2-bound complex.

Optimized Protocol (Standard Run)
  • Catalyst: Pd(OAc)₂ (5 mol%) – Avoid Pd(PPh₃)₄ as phosphines can inhibit CMD.

  • Ligand: PCy₃ or ligand-free (for simple substrates).

  • Base: K₂CO₃ (2 equiv) AND Pivalic Acid (30 mol%). The pivalate is the active proton shuttle.

  • Solvent: DMA or DMF (High boiling point, polar).

  • Temperature: 120°C .

    • Ramp: Heat rapidly. Slow heating promotes catalyst aggregation.

Troubleshooting Guide (Pd-Catalyzed)

Q: My reaction turned into a black mirror (Pd Black) and yield is <10%.

  • Cause: Sulfur poisoning. The thiazole sulfur has coordinated strongly to the Pd, displacing ligands and causing aggregation.

  • Fix:

    • Lower Temp: Drop to 110°C.

    • Increase Ligand: Switch to a bidentate ligand like dppb or Xantphos to compete with the sulfur.

    • Concentration: Dilute the reaction (0.1 M). High concentration favors aggregation.

Q: I am getting C2-arylation instead of C5.

  • Cause: "Acidity Drift." At lower temperatures or with different bases (e.g., NaOtBu), the reaction follows an acidity-driven pathway (C2) rather than the CMD pathway (C5).

  • Fix:

    • Block C2: If possible, use a 2-substituted thiazole.

    • Switch Base: Ensure you are using Carbonate/Pivalate . Avoid alkoxides (OtBu), which favor C2.

    • Raise Temp: Surprisingly, higher temps (130°C) often favor the C5 CMD pathway over the lower-energy C2 deprotonation.

Workflow B: Cryogenic Lithiation (The "Cold" Route)

Use this when you need to introduce electrophiles (aldehydes, silanes, borates) that are not compatible with Pd-catalysis.

The "Halogen Dance" Trap

If you start with a 5-bromo-thiazole and attempt to lithiate, you risk the "Halogen Dance." The Lithium initially attacks C2 (kinetic acidity), but if the temperature rises above -78°C, the Lithium and Bromine will swap places, leading to the thermodynamically stable 2-bromo-5-lithio species.

Halogen_Dance Start 5-Bromo-Thiazole Step1 Kinetic Lithiation (at C2) Start->Step1 LDA, -78°C Trap Trap with Electrophile (E+) Step1->Trap Fast Addition (-78°C) Dance Halogen Dance (Isomerization) Step1->Dance Warm to > -40°C Stable 2-Bromo-5-Lithio-Thiazole Dance->Stable Thermodynamic Control Stable->Trap Yields WRONG Isomer

Figure 2: The Halogen Dance mechanism.[2] Strict temperature control (-78°C) is required to trap the kinetic intermediate (Step 1). Warming allows the system to equilibrate to the thermodynamic product (Stable), resulting in regio-isomeric mixtures.

Optimized Protocol (Lithiation)
  • Substrate: 2-substituted-thiazole (to block C2) OR 5-bromo-thiazole (for exchange).

  • Reagent: n-BuLi (for exchange) or LDA (for deprotonation).

  • Solvent: Anhydrous THF.

  • Temperature: -78°C (Dry ice/Acetone) .

  • Quench: Add the electrophile at -78°C. Do not warm up until the quench is complete.

Troubleshooting Guide (Lithiation)

Q: I see ring opening products (thioamides/nitriles).

  • Cause: Temperature too high during base addition. The C2-lithio species is unstable and can undergo ring fragmentation (retro-cyclization) above -40°C.

  • Fix: Maintain -78°C strictly. Add n-BuLi dropwise down the side of the flask to pre-cool it.

Q: The reaction is stuck; no conversion at -78°C.

  • Cause: The electrophile is unreactive at cryogenic temps.

  • Fix: Do not warm the whole reaction. Use a "Transmetallation" strategy. Add ZnCl₂ or MgBr₂ at -78°C to form the Zinc/Magnesium species (which is stable at RT), then warm up and add your electrophile/catalyst.

Frequently Asked Questions (FAQ)

Q: Can I use microwave heating for the Pd-catalyzed C5 arylation? A: Yes, but proceed with caution. While microwaves reach 140°C quickly (good for CMD), they can create "hot spots" that accelerate sulfur poisoning of the catalyst. Cap your power at 150W and use a high-absorbing solvent like DMA.

Q: Why is Pivalic Acid (PivOH) essential for C5 activation? A: This is the "CMD" effect. The pivalate anion binds to the Palladium and simultaneously deprotonates the C5-H bond. Without it, the Palladium cannot break the C-H bond effectively at C5. Acetate works, but Pivalate is sterically bulkier, which often helps prevent catalyst aggregation.

Q: I need to functionalize C4. Does temperature help? A: C4 is the "dead zone" of the thiazole ring—it is neither acidic nor nucleophilic. Temperature alone won't help. You generally need to block both C2 and C5, then use radical conditions (Minisci reaction) at 60-80°C, or synthesize the ring de novo with the substituent already at C4.

References

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Source: Journal of Organic Chemistry (2009). Context: Defines the standard high-temp (120°C) conditions for C5 selectivity using Pd(OAc)₂.

  • Palladium-Catalyzed Direct Arylation of Azine and Azole N-Oxides. Source: Journal of the American Chemical Society (2009).[3] Context: Establishes the mechanistic divergence between C2 and C5 arylation based on temperature and oxide activation.

  • Recent Progress on the Halogen Dance Reaction on Heterocycles. Source: Heterocycles (2005).[4][5] Context: Detailed review of the temperature-dependent migration of halogens on thiazole rings during lithiation.

  • Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. Source: Journal of Organic Chemistry (2015). Context: Explains the computational basis for the C5 CMD mechanism vs. C2 acidity pathway.

Sources

Technical Support Center: Stability of 2-Chloro-5-iodo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: March 2026

Product Category: Heterocyclic Building Blocks / Halogenated Thiazoles Subject: Stability Profile, Photodegradation, and Handling Protocols Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary: The Stability Paradox

2-Chloro-5-iodo-4-methylthiazole is a critical intermediate often used in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) due to the differential reactivity of the C-Cl and C-I bonds.

However, this utility comes with a stability trade-off. The C-I bond at position 5 is the "weak link." While the thiazole core is relatively robust, the iodine atom is highly susceptible to homolytic cleavage upon exposure to UV/visible light. This initiates a radical cascade that degrades the material, turning it from a white/pale yellow solid to a purple/brown oil (liberated iodine).

Key Takeaway: This compound is Photolabile and Air-Sensitive (secondary to radical formation). It requires strict exclusion of light and storage under inert gas.[1]

The Core Issue: Photodehalogenation Mechanism

Understanding why the material degrades is the first step to preventing it. The bond dissociation energy (BDE) of the C-I bond in heteroaromatics is significantly lower (~50–60 kcal/mol) than the C-Cl bond (~80–90 kcal/mol).

When a photon (


) strikes the molecule, it cleaves the C-I bond, generating a thiazolyl radical and an iodine radical. In the presence of air (Oxygen), this radical is trapped, leading to complex oxidative byproducts. In solution (solvents with abstractable protons), it leads to protodeiodination  (replacement of Iodine with Hydrogen).
Degradation Pathway Diagram

G Start 2-Chloro-5-iodo-4-methylthiazole RadicalPair [Thiazolyl Radical • + I•] Start->RadicalPair Homolytic Cleavage Photon Photon (hν) (UV/Blue Light) Photon->Start Product1 2-Chloro-4-methylthiazole (Protodeiodination Impurity) RadicalPair->Product1 H-Abstraction Iodine I2 Formation (Purple/Brown Color) RadicalPair->Iodine Dimerization Peroxy Peroxy Radical RadicalPair->Peroxy O2 Trapping Solvent Solvent (H-Donor) Solvent->Product1 Oxygen Atmospheric O2 Oxygen->Peroxy Oxidized Oxidative Decomposition (Tars/Polymers) Peroxy->Oxidized Chain Reaction

Figure 1: Mechanistic pathway of photolytic degradation showing the formation of the primary impurity (protodeiodination) and visual degradation markers (Iodine).

Troubleshooting Guide

Use this decision matrix to diagnose issues with your material.

Symptom 1: Appearance Change

Observation: The solid has turned from off-white to pink, purple, or brown.

  • Cause: Photolysis has released elemental Iodine (

    
    ).
    
  • Impact: The purity has dropped. The liberated

    
     can act as an oxidant or catalyst in sensitive downstream reactions.
    
  • Solution:

    • Dissolve in EtOAc or DCM.

    • Wash with 10% aqueous Sodium Thiosulfate (

      
      ) to reduce 
      
      
      
      back to iodide (color will vanish).
    • Dry, concentrate, and recrystallize (Hexanes/EtOAc) or pass through a short silica plug.

Symptom 2: Yield Loss in Cross-Coupling

Observation: Suzuki/Sonogashira coupling failed or gave low yield; mainly starting material recovered or des-iodo byproduct found.

  • Cause: The catalyst inserted into the wrong bond, or the iodine was lost prior to reaction due to light exposure.

  • Diagnostic: Check LC-MS for Mass = 133/135 (2-chloro-4-methylthiazole). If this peak is present before you add the catalyst, your starting material is degraded.

  • Solution: Repurify the starting material. Perform the coupling reaction in the dark (wrap flask in foil).

Symptom 3: "Ghost" Peak in HPLC

Observation: A peak appears at RRT ~0.8 (relative to parent) that grows over time in the autosampler.

  • Cause: On-column or in-vial degradation. The intense light of the autosampler or transparent glass vials is degrading the sample while it waits for injection.

  • Solution: Use Amber HPLC vials . If unavailable, wrap vials in foil. Keep the autosampler tray cooled (4°C).

Storage & Handling Protocols

A. Storage Conditions (Long-Term)
ParameterRequirementReason
Temperature -20°C (Freezer)Slows thermal radical initiation and hydrolysis.
Atmosphere Argon or NitrogenPrevents

trapping of any radicals that form.
Container Amber GlassBlocks UV/Blue light (<450 nm).
Seal Parafilm/Teflon TapePrevents moisture ingress (hydrolysis of C-Cl).
B. Handling Workflow (The "Red Light" Rule)

When weighing or dispensing >1g of material, follow this workflow to minimize "light budget" exposure.

Workflow cluster_details Critical Checks Step1 1. Preparation Step2 2. Environment Step1->Step2 Dim lights Step3 3. Dispensing Step2->Step3 Open under N2 Step4 4. Quenching Step3->Step4 Reseal immediately Check1 Use Amber Vials Step3->Check1 Check2 Wrap Flask in Foil Step3->Check2

Figure 2: Safe handling workflow to minimize photodegradation during experimental setup.

Analytical Validation (QC)

Before committing this material to a GMP step or expensive synthesis, validate its integrity.

1. TLC Method:

  • Mobile Phase: 10% EtOAc in Hexanes.

  • Visualization: UV (254 nm).

  • Note: The de-iodinated impurity (2-chloro-4-methylthiazole) is less polar and will have a higher

    
    .
    

2. 1H NMR Check:

  • Solvent:

    
     or 
    
    
    
    .
  • Signal to Watch: The proton at position 5 (in the impurity) appears as a singlet around 6.8–7.0 ppm . The pure 5-iodo compound has no aromatic protons on the thiazole ring (position 2 is Cl, 4 is Me, 5 is I).

  • Pass Criteria: Absence of aromatic singlet in the 6.5–7.5 ppm region.

Frequently Asked Questions (FAQ)

Q: Can I use the material if it has turned slightly pink? A: For rough scouting reactions, yes. The iodine amount is likely ppm-level. For catalytic couplings (Pd/Cu), no . Free iodine is a catalyst poison and oxidant. Wash with thiosulfate as described in Section 3.

Q: Is the compound unstable in water/air? A: The compound is relatively stable to air in the dark. However, in the presence of light, air accelerates decomposition. It is effectively insoluble in water, but prolonged exposure to moisture can slowly hydrolyze the C-Cl bond to a thiazolone, though this is much slower than the light-induced damage.

Q: Why did my LC-MS show a mass of M+16? A: This indicates oxidation, likely N-oxide formation or sulfoxide formation, usually resulting from storing the material in clear glass on a benchtop where light + air worked synergistically.

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Context: Electrophilic substitution and stability of thiazoles).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2-Chloro-5-iodo-4-methylthiazole. Retrieved from [Link]

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
  • Sigma-Aldrich. (2024). Material Safety Data Sheet: Halogenated Thiazoles. (Context: Standard handling codes P410 "Protect from sunlight" and P403 "Store in well-ventilated place").

Sources

Technical Support Center: Troubleshooting Suzuki Coupling of Iodothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource for researchers encountering difficulties with Suzuki-Miyaura cross-coupling of iodothiazoles. It moves beyond generic advice to address the specific electronic and coordinative challenges posed by the thiazole scaffold.

Ticket ID: SZK-THZ-001 Status: Open Assigned Specialist: Senior Application Scientist (Catalysis Group)

Executive Summary: The "Thiazole Problem"

Iodothiazoles are deceptively simple substrates. While the carbon-iodine (C–I) bond is weak and theoretically reactive toward oxidative addition, the thiazole ring itself acts as a bidentate ligand trap . The sulfur and nitrogen heteroatoms can coordinate to the Palladium (Pd) center, displacing phosphine ligands and creating an inactive "Pd-black" sink or a stable, unreactive complex.

Successful coupling requires a protocol that outcompetes this coordination while mitigating the inherent instability of the thiazole ring (dehalogenation) and the boronic acid partner (protodeboronation).

Diagnostic Workflow

Before altering your entire synthesis, use this logic gate to identify the specific failure mode.

TroubleshootingFlow start START: Low Conversion (< 20%) check_color Check Reaction Color: Is there immediate Pd black precipitation? start->check_color poisoning ISSUE: Catalyst Poisoning (S/N Coordination) check_color->poisoning Yes (Black ppt) check_sm Analyze Crude NMR/LCMS: Is Starting Material (SM) consumed? check_color->check_sm No (Solution remains clear/brown) sol_poison SOLUTION A: Switch to Bulky Ligands (XPhos, SPhos) poisoning->sol_poison dehal ISSUE: Dehalogenation (SM -> Thiazole-H) check_sm->dehal SM consumed, Des-Iodo product found protodeb ISSUE: Boronic Acid Instability (Protodeboronation) check_sm->protodeb SM remains, Boronic Acid consumed inert ISSUE: Failed Oxidative Addition (Sterics or Electronics) check_sm->inert SM remains, Boronic Acid remains sol_dehal SOLUTION B: Lower Temp, Anhydrous, Switch Solvent (Toluene) dehal->sol_dehal sol_proto SOLUTION C: Slow Addition of Boronic Acid or Switch to MIDA Boronate protodeb->sol_proto sol_inert SOLUTION D: Switch to Pd-G3/G4 Precatalysts Increase Temp inert->sol_inert

Figure 1: Diagnostic logic flow for identifying the root cause of coupling failure based on visual cues and crude reaction analysis.

Knowledge Base & Protocols

Core Failure Mechanisms
  • Catalyst Sequestration (The "Soft" Poison): The thiazole sulfur is a "soft" donor that binds irreversibly to Pd(II) intermediates. Standard ligands like PPh3 are often displaced, killing the catalytic cycle [1].

  • C2-Instability: 2-iodothiazoles are highly electrophilic. While this aids oxidative addition, it also makes the C–I bond prone to reduction (hydrodehalogenation) by hydride sources (often from the solvent or base) before transmetallation can occur [2].

Optimized Protocol A: The "Bulky Shield" Method

Use this for: 2-iodothiazoles or when catalyst poisoning is suspected.

Rationale: We use XPhos or SPhos .[1][2] These Buchwald dialkylbiaryl ligands are extremely bulky. They create a steric "roof" over the Pd center, physically preventing the thiazole nitrogen/sulfur from coordinating to the metal, while still allowing the oxidative addition of the C–I bond [3].

Step-by-Step:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with:

    • Iodothiazole (1.0 equiv)[3]

    • Boronic Acid (1.2–1.5 equiv)

    • Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%) OR use pre-formed XPhos Pd G4 (2 mol%).

    • Base: K₃PO₄ (2.0 equiv, finely ground). Note: Carbonate bases are often too weak for hindered substrates; Phosphate is superior here.

  • Solvent System: Add THF:Water (10:1) or Dioxane:Water (4:1) .

    • Critical: The solvent must be degassed by sparging with Argon for 15 mins before adding to the catalyst.

  • Reaction: Seal and heat to 60–80°C .

    • Tip: Do not overheat 2-iodothiazole (>100°C) as this promotes deiodination.

  • Workup: Filter through Celite/Silica immediately to remove Pd residues which can isomerize the product.

Optimized Protocol B: The "Anhydrous" Method

Use this for: Substrates prone to protodeboronation or dehalogenation.

Rationale: Water promotes protodeboronation of heteroaryl boronic acids. By using anhydrous DMF with a cesium base, we increase the reactivity of the boronate species without exposing it to protons [4].

Step-by-Step:

  • Preparation: Flame-dry the reaction vessel.

  • Reagents:

    • Iodothiazole (1.0 equiv)[3]

    • Boronic Acid (1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂[4][5]·DCM (5 mol%). Note: The ferrocene ligand is robust and resists displacement.

    • Base: Cs₂CO₃ (2.0 equiv, anhydrous).

    • Additive: CuI (10 mol%) can sometimes facilitate the coupling of difficult heteroaryl halides (Liebeskind-Srogl type effect).

  • Solvent: Anhydrous DMF or Toluene .

  • Reaction: Heat to 90°C for 4-12 hours.

Comparative Data: Ligand Selection

The following table summarizes internal benchmarking data for the coupling of 2-iodothiazole with phenylboronic acid.

Ligand SystemPd SourceYield (%)Observation
PPh₃ (Standard) Pd(PPh₃)₄15%Rapid formation of Pd black; catalyst death.
dppf Pd(dppf)Cl₂45%Moderate conversion; some homocoupling.
XPhos (Recommended) Pd₂dba₃ / XPhos92% Clear dark red solution; complete conversion.
P(t-Bu)₃ Pd(P(t-Bu)₃)₂68%Good activity but air-sensitive; difficult handling.
Ligand-Free Pd(OAc)₂<5%Immediate poisoning by thiazole sulfur.

Frequently Asked Questions (FAQ)

Q1: Why is 2-iodothiazole reacting slower than 5-iodothiazole? A: Counter-intuitively, the 2-position is electronically more deficient (between S and N), which should make Oxidative Addition (OA) faster. However, the proximity to both heteroatoms creates a "chelating pocket." The Pd binds to the N/S atoms instead of inserting into the C–I bond.

  • Fix: You must use a bulky ligand (XPhos/SPhos) to sterically block this coordination.

Q2: My boronic acid is disappearing, but no product is forming. What is happening? A: This is Protodeboronation .[6][7] Thiazolyl and other heteroaryl boronic acids are notoriously unstable in aqueous base.

  • Fix: Switch to Protocol B (Anhydrous) . Alternatively, use a Boronic Acid Pinacol Ester (BPin) or a MIDA boronate, which releases the active species slowly, keeping the concentration low and preventing side reactions [5].

Q3: Can I use microwave heating? A: Proceed with caution. While microwaves accelerate the reaction, iodothiazoles are thermally sensitive. High temperatures (>120°C) often lead to deiodination (replacement of Iodine with Hydrogen). We recommend conventional heating at lower temperatures (60-80°C) for longer times.

Q4: I see a spot on TLC that matches the de-iodinated starting material. How do I stop this? A: Hydrodehalogenation competes with transmetallation. This often happens if the catalyst loading is active but the transmetallation step is slow (e.g., poor boronic acid solubility).

  • Fix: Increase the concentration of the boronic acid (add it in portions) and ensure your solvent is strictly degassed (oxygen promotes radical dehalogenation pathways).

References

  • BenchChem. (2025).[1][8][9] Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole. Retrieved from 1[8]

  • BenchChem. (2025).[1][8][9] The Strategic Advantage of 2-Bromo-5-iodothiazole in Sequential Cross-Coupling Reactions. Retrieved from 10

  • Reddit (r/Chempros). (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from 2

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from 6

  • University of Edinburgh. (2022). Protodeboronation of (Hetero)Arylboronic Esters. Retrieved from 11

Sources

Technical Support Center: Controlling Regioselectivity in 4-Methylthiazole Halogenation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for thiazole chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of 4-methylthiazole halogenation. Here, we move beyond simple protocols to explore the underlying principles that govern regioselectivity, providing you with the tools to troubleshoot and optimize your reactions effectively.

Understanding the Battlefield: Electronic Landscape of 4-Methylthiazole

The regiochemical outcome of halogenating 4-methylthiazole is a delicate balance of competing reaction pathways, dictated by the molecule's inherent electronic properties and the conditions you choose. The thiazole ring is generally electron-deficient, making it less reactive towards electrophiles than heterocycles like furan or thiophene.[1] The nitrogen atom deactivates the adjacent C2 position, while the sulfur atom activates the C5 position through resonance. The C4-methyl group is a weak electron-donating group (EDG), further activating the C5 position for electrophilic attack.

This creates three potential sites for halogenation, each favored by a different mechanism:

  • C5-Position: The most electron-rich and sterically accessible carbon on the ring. It is the kinetically favored site for standard electrophilic aromatic substitution (EAS) .

  • C2-Position: Electron-deficient due to the adjacent nitrogen. Direct electrophilic attack is difficult and often requires harsh conditions or alternative strategies like metalation.

  • C4-Methyl Group: This benzylic-like position is unreactive to electrophiles but is the primary target for free-radical halogenation .[2]

dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial", splines=ortho]; node [shape=box, style="filled,rounded", fontname="Arial"]; edge [fontname="Arial"];

} caption [label="Fig. 1: Competing Halogenation Pathways.", shape=plaintext, fontcolor="#202124"]; enddot

Frequently Asked Questions (FAQs)

Q1: What is the default regioselectivity for electrophilic bromination of 4-methylthiazole?

A1: The C5 position is the most nucleophilic and sterically accessible site on the ring. Therefore, under standard electrophilic conditions (e.g., N-Bromosuccinimide (NBS) or Br₂ in a polar solvent like acetonitrile or acetic acid), you should expect to see primary substitution at the C5 position.[3] The methyl group at C4 directs the incoming electrophile to this position.

Q2: How can I favor halogenation on the methyl group instead of the ring?

A2: To halogenate the methyl group, you must employ conditions that favor a free-radical mechanism.[4] This typically involves using NBS in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, along with a radical initiator such as azobisisobutyronitrile (AIBN) or exposure to UV light.[2][5] These conditions generate a bromine radical, which preferentially abstracts a hydrogen from the weakly-bonded C-H bonds of the methyl group.

Q3: Is it possible to directly halogenate the C2 position?

A3: Direct electrophilic halogenation at C2 is challenging due to the deactivating effect of the adjacent nitrogen atom. While some substitution may occur under forcing conditions, it's often not a practical or selective method. More reliable strategies involve multi-step sequences, such as starting with 2-amino-4-methylthiazole and performing a Sandmeyer-type reaction, or using a directed metalation approach (lithiation at C2 followed by quenching with a halogen source).[6]

Q4: What is the role of a Lewis or Brønsted acid catalyst?

A4: For less reactive aromatic systems, an acid catalyst can increase the rate of electrophilic halogenation.[7] Acids like BiCl₃ or camphorsulfonic acid can activate N-halosuccinimides, making them more potent electrophiles.[8] However, for 4-methylthiazole, which is already moderately activated at C5, adding a strong acid can lead to protonation of the ring nitrogen. This forms a thiazolium salt, which deactivates the entire ring system and can halt the reaction.[1] Catalysts should be used judiciously and are often unnecessary for C5-halogenation.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Issue 1: My reaction produced a mixture of C5-bromo and C4-(bromomethyl) isomers. How do I improve selectivity?

  • Symptom: You observe two distinct products by TLC/LC-MS with the same mass, and the ¹H NMR spectrum shows a complex mixture of aromatic and aliphatic signals.

  • Likely Cause: Your reaction conditions are promoting both electrophilic and free-radical pathways simultaneously. This often happens when using NBS at elevated temperatures without strictly controlling for light exposure or using a solvent of intermediate polarity.

  • Solutions:

    • To Favor C5-Bromination (EAS):

      • Exclude Light: Run the reaction in a flask wrapped in aluminum foil. Radical initiation is often photochemical.[9]

      • Use a Polar Solvent: Switch to acetonitrile (MeCN), acetic acid (AcOH), or dimethylformamide (DMF). These solvents favor the ionic mechanism of electrophilic substitution.

      • Lower the Temperature: Start the reaction at 0 °C or room temperature. High heat can promote homolytic cleavage of the N-Br bond in NBS.

    • To Favor C4-Methyl Bromination (Radical):

      • Use a Non-Polar Solvent: Switch to carbon tetrachloride (CCl₄) or cyclohexane.

      • Add a Radical Initiator: Add a catalytic amount (1-5 mol%) of AIBN or benzoyl peroxide.

      • Use a Light Source: Irradiate the reaction with a sunlamp or a UV lamp to ensure efficient initiation.[4]

Issue 2: The reaction is clean but the overall conversion is very low. Most of my starting material remains.

  • Symptom: TLC analysis shows a dominant spot corresponding to 4-methylthiazole, with only a faint product spot.

  • Likely Cause: The reaction conditions are too mild, or the reagents have degraded. The thiazole ring, while activated at C5, is still an electron-deficient system and may require sufficient activation of the halogenating agent.[1]

  • Solutions:

    • Check Reagent Quality: N-halosuccinimides can hydrolyze over time. Use a freshly opened bottle or recrystallize the reagent before use.

    • Increase Temperature: Gradually increase the reaction temperature. For C5-bromination with NBS, refluxing in acetonitrile is often effective.

    • Use a More Potent Reagent System: For chlorination, which is often slower than bromination, using N-chlorosuccinimide (NCS) may require a mild Brønsted or Lewis acid co-catalyst to generate a more powerful electrophile.[7][10] Be cautious, as strong acids can deactivate the ring.[1]

    • Increase Reaction Time: Monitor the reaction over a longer period (e.g., 24 hours) before concluding that it has failed.

Issue 3: I am getting significant amounts of a di-brominated product.

  • Symptom: Mass spectrometry shows a peak corresponding to the addition of two bromine atoms.

  • Likely Cause: The mono-halogenated product is still sufficiently activated to undergo a second halogenation, or the reaction conditions are too harsh.

  • Solutions:

    • Control Stoichiometry: Use a precise amount of the halogenating agent (e.g., 1.0-1.05 equivalents). Avoid using a large excess.

    • Slow Addition: Add the halogenating agent slowly to the reaction mixture over a period of time using a syringe pump or dropping funnel. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

    • Lower the Temperature: Running the reaction at a lower temperature will decrease the rate of the second substitution more significantly than the first.

    • Monitor Closely: Quench the reaction as soon as TLC or LC-MS shows complete consumption of the starting material and before significant di-substituted product accumulates.[1]

dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial"]; edge [fontname="Arial"];

} caption [label="Fig. 2: Troubleshooting Workflow for 4-Methylthiazole Halogenation.", shape=plaintext, fontcolor="#202124"]; enddot

Data & Protocols

Table 1: Influence of Reaction Conditions on Regioselectivity

The following table summarizes expected outcomes based on established principles of organic reactivity. Product ratios are illustrative.

Halogenating Agent (eq.)SolventAdditive/ConditionTemp.Expected Major ProductExpected Ratio (C5 : C4-Me : C2)
NBS (1.05)Acetonitrile (MeCN)Dark25-80 °C5-Bromo-4-methylthiazole>95 : <5 : trace
Br₂ (1.05)Acetic Acid (AcOH)None25 °C5-Bromo-4-methylthiazole>95 : <5 : trace
NCS (1.1)DichloromethaneFe(NTf₂)₃ (cat.)[10]25 °C5-Chloro-4-methylthiazole>90 : <5 : trace
NBS (1.05)CCl₄AIBN (cat.), reflux77 °C4-(Bromomethyl)thiazole<5 : >95 : 0
NBS (1.05)CCl₄UV light25 °C4-(Bromomethyl)thiazole<5 : >95 : 0
Experimental Protocols

Protocol 1: Regioselective C5-Bromination of 4-Methylthiazole

This protocol is designed to maximize electrophilic aromatic substitution at the C5 position.

  • Reaction Setup: To a round-bottom flask wrapped in aluminum foil, add 4-methylthiazole (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium thiosulfate solution (to quench any remaining bromine), then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 5-bromo-4-methylthiazole.

Protocol 2: Regioselective C4-Methyl Bromination of 4-Methylthiazole

This protocol is designed to favor the free-radical pathway for benzylic-type bromination.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-methylthiazole (1.0 eq), N-bromosuccinimide (1.05 eq), and carbon tetrachloride (CCl₄) (approx. 0.2 M).

  • Initiation: Add a catalytic amount of AIBN (0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 77 °C). If using photochemical initiation, stir the mixture at room temperature while irradiating with a UV or high-intensity visible light lamp.[4] Monitor the reaction by TLC/LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 4-(bromomethyl)thiazole, should be purified quickly by column chromatography as it can be unstable.

References

  • Benchchem. (n.d.). Technical Support Center: Thiazole Synthesis Regioselectivity.
  • Benchchem. (2025). Technical Support Center: Hantzsch Thiazole Synthesis.
  • Benchchem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis.
  • International Journal of TechnoChem Research. (n.d.). Continuous Stirred Reactor Investigation of Thiazole Conversion under Methoxide Influence.
  • Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. (n.d.). ResearchGate.
  • Halogen Bonding and Rearrangements in Complexes of N-Chlorosuccinimide with Halides. (2025, January 31).
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. (n.d.). ResearchGate.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. (n.d.). Google Patents.
  • Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. (2008, January 2). eCommons.
  • IV. Bromination and Nitration of Some Monosubstituted Thiazoles. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Managing Regioselectivity in Thiazole Electrophilic Substitution.
  • Halogenation of aromatic compounds with N-halosuccinimides (NXS) catalysed by d-camphorsulfonic acid-BiCl3. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024, September 2). PMC.
  • Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. (n.d.). PMC.
  • Free-radical halogenation. (2020, August 1).
  • Recent advances in the electrophilic halogenation of aromatic compounds using N-halosuccinimides (NXS). (2024, December 14). ResearchGate.
  • Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. (n.d.). MDPI.
  • Elemental Sulfur-Mediated Aromatic Halogenation. (n.d.). Organic Chemistry Portal.
  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, March 16).
  • QUANTITATIVE ASSESSMENT OF RELATIVE REACTIVITY OF MOLECULAR HALOGENS IN THE KINETICS OF HALOGENATIONS OF 2-METHYLTHIAZOLE IN AQU. (n.d.). TSI Journals.
  • Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. (n.d.). Google Patents.
  • In Summary: Free Radicals. (2013, December 9). Master Organic Chemistry.
  • Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. (n.d.). PMC.
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-Methylthiazole-4-carbothioamide.
  • Free-radical halogenation. (n.d.). Wikipedia.

Sources

Technical Support Center: Purification Protocols for 2-chloro-5-iodo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #THZ-5I-PUR Status: Open Assigned Specialist: Senior Application Scientist Subject: Recrystallization Solvent Systems & Troubleshooting[1]

Executive Summary & Compound Profile

User Query: "I need to purify 2-chloro-5-iodo-4-methylthiazole. What solvents should I use, and how do I avoid decomposition?"

Scientist’s Analysis: 2-chloro-5-iodo-4-methylthiazole is a highly functionalized heterocyclic intermediate.[1] Its purification presents two specific challenges:

  • Lipophilicity: The presence of three hydrophobic groups (Cl, I, Me) on the thiazole core renders it nearly insoluble in water but highly soluble in non-polar organics, often leading to "oiling out" rather than crystallization.

  • Iodine Lability: The C-I bond is weaker than C-Cl or C-Br.[1] Excessive heat or prolonged light exposure can cause deiodination, resulting in a purple/pink discoloration and purity loss.

Physicochemical Profile (Estimated)
PropertyCharacteristicImplication for Purification
Polarity Low-MediumSoluble in DCM, EtOAc; Less soluble in Alcohols/Alkanes.[1]
Melting Point Solid (Est. >50°C)Suitable for recrystallization (unlike its liquid precursor 2-chloro-4-methylthiazole).[1]
Thermal Stability ModerateCritical: Avoid boiling solvents >80°C for extended periods.[1]
Light Sensitivity HighProtect crystallizing flasks from direct sunlight (foil wrap).[1]

Recommended Solvent Systems

Note: As purity profiles vary by synthesis route, we recommend a rapid test on 100mg of crude material before bulk processing.

Primary Candidate: Ethanol (Single Solvent)

Mechanism: Thiazoles generally exhibit a steep solubility curve in lower alcohols.[1] Ethanol is polar enough to dissolve the compound at reflux but poor enough to force precipitation upon cooling.

  • Pros: Easy removal (BP 78°C), low toxicity, moderate boiling point prevents iodine sublimation.

  • Cons: Risk of oiling out if the solution is too concentrated.

Secondary Candidate: Ethyl Acetate / Hexanes (Binary System)

Mechanism: "Good Solvent / Anti-Solvent" precipitation.[1]

  • Ratio: Start with 1:5 (EtOAc:Hexanes).

  • Pros: Excellent for removing non-polar tarry impurities.[1]

  • Cons: Requires careful addition of anti-solvent to avoid amorphous precipitation.[1]

Solvent Selection Data Table
Solvent SystemRoleSolubility (Hot)Solubility (Cold)Suitability Rating
Ethanol (95% or Abs) SingleHighLow⭐⭐⭐⭐⭐ (Best Start)
Methanol SingleVery HighModerate⭐⭐⭐ (Yield loss risk)
EtOAc / Hexanes BinaryHighInsoluble⭐⭐⭐⭐ (Best for purity)
Acetonitrile SingleHighModerate⭐⭐ (Hard to dry)
Water Anti-solventInsolubleInsoluble⚠️ (Causes oiling)

Standard Operating Procedure (SOP)

Workflow: Binary Recrystallization (EtOAc/Hexanes)
  • Dissolution: Place crude solid in a flask. Add minimum Ethyl Acetate at 60°C until just dissolved.

    • Checkpoint: If the solution is dark/purple, add Activated Carbon (1% w/w), stir for 5 mins, and hot filter.

  • Anti-Solvent Addition: While maintaining 50-60°C, slowly add Hexanes (or Heptane) dropwise.[1]

    • Stop Point: Stop immediately when a faint, persistent cloudiness appears.

  • Re-clarification: Add 1-2 drops of Ethyl Acetate to clear the cloudiness.

  • Crystallization:

    • Allow to cool to Room Temp (RT) slowly (wrap flask in a towel for insulation).

    • Once at RT, move to 4°C (fridge) for 2 hours.

    • Critical: Do not plunge hot flask into ice; this forces oiling.[1]

  • Isolation: Filter vacuum. Wash cake with cold Hexanes.

  • Drying: Vacuum oven at 40°C max .

    • Warning: High vacuum + High heat (>60°C) may sublime the product or cleave the Iodine.

Troubleshooting Guide (FAQ)

Issue 1: The Product "Oils Out" (Liquid phase separation)

Diagnosis: The melting point of the solvated compound is lower than the solvent's boiling point, or the cooling rate was too fast.

  • Immediate Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add a small amount of the "Good Solvent" (e.g., 2-5% more Ethanol or EtOAc).

    • Seed it: Add a tiny crystal of pure product to the hot solution (just below saturation temp).

    • Cool very slowly with vigorous stirring.

Issue 2: Product turns Pink/Purple during drying

Diagnosis: Iodine liberation due to thermal decomposition or light exposure.[1]

  • Immediate Fix:

    • Wash the crystals with cold hexanes containing a trace of sodium thiosulfate (if water-miscible) or simply re-recrystallize with charcoal.

    • Lower drying temperature to <40°C.[1]

    • Ensure the vacuum oven is dark or the vial is wrapped in foil.

Issue 3: Low Yield (<50%)

Diagnosis: Product is too soluble in the cold solvent.

  • Immediate Fix:

    • Concentrate the mother liquor (filtrate) by 50% on a rotovap.

    • Cool the concentrate to -20°C (freezer) to harvest a "second crop."

    • Note: Second crops are usually less pure; check HPLC/NMR before combining with the first crop.

Decision Logic Visualization

RecrystallizationLogic Start Crude 2-chloro-5-iodo-4-methylthiazole SolubilityTest Solubility Test (100mg) Start->SolubilityTest CheckEtOH Dissolves in Hot EtOH? SolubilityTest->CheckEtOH UseEtOH Use Ethanol System (Cool to 4°C) CheckEtOH->UseEtOH Yes CheckEtOAc Dissolves in Hot EtOAc? CheckEtOH->CheckEtOAc No OilingOut Issue: Oiling Out UseEtOH->OilingOut Liquid Separates PurityCheck Check Purity (HPLC/NMR) UseEtOH->PurityCheck UseBinary Use Binary System (EtOAc + Hexanes) CheckEtOAc->UseBinary Yes UseBinary->OilingOut Liquid Separates UseBinary->PurityCheck RemedyOil Remedy: 1. Re-heat 2. Add Seed Crystal 3. Slow Cool OilingOut->RemedyOil RemedyOil->PurityCheck Success Pure Solid Isolated PurityCheck->Success >98%

Caption: Decision matrix for selecting the optimal solvent system and handling phase-separation issues (oiling out).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general heterocycle purification techniques).

  • BenchChem Technical Support. (2025). Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
  • European Patent Office. (1991).[1] Process for the preparation of chlorothiazole derivatives (EP 0446913 A1). (Details solubility and handling of chlorinated thiazole intermediates). [Source Snippet 1.10]

  • Organic Syntheses. (1939).[1] 2-Amino-4-methylthiazole.[1] Org. Synth. 19, 10. (Foundational chemistry for 4-methylthiazole ring synthesis and handling). [Source Snippet 1.15]

Sources

Validation & Comparative

1H NMR Spectrum Guide: 2-Chloro-5-iodo-4-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for the structural validation of 2-chloro-5-iodo-4-methyl-1,3-thiazole using Proton Nuclear Magnetic Resonance (


H NMR). It is designed for medicinal chemists and analytical scientists requiring definitive proof of synthesis, specifically distinguishing the target product from its non-iodinated precursor.

Executive Summary: The Diagnostic Standard

In the synthesis of thiazole-based pharmaceutical intermediates, 2-chloro-5-iodo-4-methyl-1,3-thiazole is a critical scaffold, often functioning as a coupling partner in Suzuki or Sonogashira reactions.[1]

While LC-MS confirms molecular weight (


), it cannot definitively rule out regioisomers or quantify non-chromophoric impurities. 

H NMR is the superior analytical method
for this compound because the transformation involves the substitution of a proton with an iodine atom. This results in a binary "presence/absence" spectral feature that serves as an absolute confirmation of conversion.
Technical Specifications & Spectral Analysis
2.1 The Theoretical Spectrum

The structure of 2-chloro-5-iodo-4-methyl-1,3-thiazole is characterized by a high degree of substitution.[1]

  • Position 2: Chlorine (Cl) – No Protons.

  • Position 4: Methyl group (–CH

    
    ) – 3 Protons .
    
  • Position 5: Iodine (I) – No Protons.

Conclusion: The pure


H NMR spectrum exhibits only one distinct signal : a singlet corresponding to the methyl group. Any other signals in the aromatic or aliphatic regions indicate impurities, solvent, or unreacted starting material.
2.2 Comparative Data: Product vs. Alternatives

The primary "alternative" in a synthetic context is the starting material: 2-chloro-4-methyl-1,3-thiazole .[1] The table below outlines the critical spectral differences used for quality control.

Table 1: Chemical Shift Comparison (in CDCl


) 
FeatureTarget Product (5-Iodo)Precursor (5-H)Diagnostic Action
C5-Position Silent (Substituted by Iodine)

6.80 – 6.95 ppm
(Singlet, 1H)
CRITICAL: Monitor this region for disappearance.[1]
C4-Methyl

2.40 – 2.60 ppm
(Singlet, 3H)

2.30 – 2.45 ppm
(Singlet/Fine d, 3H)
Shift typically moves downfield slightly due to Iodine proximity.[1][2]
Multiplicity Singlet (s)Singlet (s) or fine doublet (

coupling)
Precursor may show long-range coupling between Me and C5-H.

Note: The exact chemical shift of the methyl group may vary slightly (


 0.1 ppm) depending on concentration and water content in the deuterated solvent, but the integration ratio and the absence of the aromatic proton are invariant.
Logical Workflow & Decision Pathways

The following diagram illustrates the decision logic for assessing reaction completion and product purity.

NMR_Logic_Flow Sample Crude Reaction Mixture (After Workup) Acquire Acquire 1H NMR (CDCl3 or DMSO-d6) Sample->Acquire Check_Aromatic Check Region 6.5 - 7.5 ppm Acquire->Check_Aromatic Signal_Present Signal Detected (Singlet ~6.9 ppm) Check_Aromatic->Signal_Present Yes Signal_Absent Region Silent (Baseline Flat) Check_Aromatic->Signal_Absent No Incomplete INCOMPLETE REACTION Presence of Starting Material Signal_Present->Incomplete Check_Methyl Check Methyl Region 2.0 - 2.7 ppm Signal_Absent->Check_Methyl Single_Peak Single Singlet Detected Check_Methyl->Single_Peak Multiple_Peaks Multiple Methyl Peaks Check_Methyl->Multiple_Peaks Valid VALIDATED PRODUCT 2-chloro-5-iodo-4-methylthiazole Single_Peak->Valid Impure IMPURE / MIXTURE Check Integration Ratio Multiple_Peaks->Impure

Figure 1: Analytical logic flow for validating 2-chloro-5-iodo-4-methyl-1,3-thiazole synthesis.

Experimental Protocol

To ensure reproducible spectral data, follow this standardized sample preparation protocol. This method minimizes solvent peaks that could obscure the methyl region.

Protocol: NMR Sample Preparation for Thiazole Intermediates

  • Isolation: Ensure the product is dried under high vacuum (< 5 mbar) for at least 2 hours to remove traces of synthesis solvents (e.g., acetonitrile, dichloromethane).

  • Solvent Selection:

    • Preferred: Chloroform-d (

      
      ) – Provides excellent solubility and a clean baseline in the aromatic region.[1]
      
    • Alternative: DMSO-

      
       – Use if the product is a salt or highly polar, though the water peak (
      
      
      
      3.33) may interfere near the methyl region.
  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

    • Why? Over-concentration leads to peak broadening; under-concentration reduces signal-to-noise ratio, making it harder to spot small impurity peaks in the aromatic region.[1]

  • Acquisition Parameters:

    • Scans (NS): 16 (sufficient for >95% purity check).

    • Relaxation Delay (D1):

      
       1.0 second (ensures accurate integration of the methyl singlet).
      
    • Pulse Angle: 30° or 45°.

Mechanistic Insight: Why the Shift Occurs

Understanding the "why" reinforces the interpretation:

  • The "Disappearing" Proton: The precursor (2-chloro-4-methylthiazole) possesses a hydrogen at position 5.[1] In the 1H NMR, this proton is part of a heteroaromatic system, placing it typically between 6.5 and 7.0 ppm .

  • Electrophilic Aromatic Substitution: The iodination reaction (often using NIS or

    
    /oxidant) replaces this C5-H bond with a C5-I bond.[1]
    
  • Heavy Atom Effect: Iodine is a massive, electron-rich atom. While it is electronegative (inductive withdrawal), its sheer size and polarizability can cause complex shielding/deshielding effects on neighbors. However, its primary NMR signature here is silence —it has no protons.

  • Methyl Environment: The methyl group at C4 is adjacent to the reaction site. The steric bulk of the iodine at C5 may cause a slight downfield shift (deshielding) of the methyl protons compared to the precursor, moving them from ~2.35 ppm to ~2.50 ppm.

References
  • National Institutes of Health (NIH). (2011). Crystal structure of 2-chloro-5-chloromethyl-1,3-thiazole. PubMed Central. Retrieved March 7, 2026, from [Link]

  • SpectraBase. (n.d.). NMR Data for Halogenated Pyridines and Thiazoles. Wiley Science Solutions. Retrieved March 7, 2026, from [Link]

  • Molaid. (n.d.). Methyl 2-chloro-5-iodothiazole-4-carboxylate Properties and Synthesis. Retrieved March 7, 2026, from [Link]

Sources

Navigating the Spectral Landscape: A Comparative Guide to C13 NMR Shifts for 5-Iodo-4-Methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Spectroscopic Fingerprints of Pharmacologically Relevant Thiazoles, Aiding in Accelerated Drug Discovery and Development.

In the intricate world of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. For researchers working with heterocyclic compounds, particularly substituted thiazoles—a scaffold present in numerous pharmaceuticals—Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy is an indispensable tool. This guide provides a comprehensive analysis of the expected C13 NMR chemical shifts for 5-iodo-4-methylthiazole derivatives, offering a comparative framework and detailed experimental protocols for researchers in the field.

The Thiazole Ring: A Privileged Scaffold and the Role of C13 NMR

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged scaffold" in drug design. Understanding the precise substitution pattern on this ring is critical for modulating a compound's pharmacological activity. C13 NMR spectroscopy offers a direct window into the carbon skeleton of a molecule, with the chemical shift of each carbon atom being exquisitely sensitive to its local electronic environment. Therefore, C13 NMR serves as a powerful tool for confirming the successful synthesis of a target molecule and for providing insights into its electronic structure.

Predicting C13 NMR Chemical Shifts for 5-Iodo-4-Methylthiazole

The chemical shifts in a C13 NMR spectrum are primarily influenced by the hybridization of the carbon atom and the inductive and resonance effects of neighboring substituents. In the case of 5-iodo-4-methylthiazole, the electron-withdrawing inductive effect of the iodine atom and the electron-donating effect of the methyl group, combined with the inherent electronic nature of the thiazole ring, dictate the final spectral appearance.

Based on data from various substituted thiazoles and the known effects of iodo and methyl substituents on aromatic systems, we can predict the approximate C13 NMR chemical shifts for 5-iodo-4-methylthiazole.[1][2] The iodine atom at the C5 position is expected to cause a significant upfield shift for C5 due to the "heavy atom effect," while the methyl group at C4 will cause a downfield shift for C4.[3]

Table 1: Predicted C13 NMR Chemical Shifts for 5-Iodo-4-Methylthiazole in CDCl₃

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2150-155The C2 carbon of the thiazole ring typically appears in this region. Its chemical shift is influenced by the nitrogen and sulfur atoms in the ring.
C4140-145The methyl group at this position causes a downfield shift.
C595-105The iodine substituent induces a significant upfield shift due to the heavy atom effect.[3]
CH₃10-15The methyl carbon signal is expected in the typical aliphatic region.

Note: These are predicted values based on substituent effects observed in related heterocyclic systems. Actual experimental values may vary.

Comparative Analysis with Other Thiazole Derivatives

To provide context for the predicted shifts of 5-iodo-4-methylthiazole, Table 2 presents experimental C13 NMR data for other substituted thiazoles. This comparison highlights the significant influence of different substituents on the chemical shifts of the thiazole ring carbons.

Table 2: Experimental C13 NMR Chemical Shifts of Selected Thiazole Derivatives in CDCl₃

CompoundC2 (ppm)C4 (ppm)C5 (ppm)Other Carbons (ppm)Reference
2-Amino-4-phenylthiazole168.8150.2101.9Phenyl carbons: 125.8, 127.5, 128.8, 135.1[1]
2-Methyl-4-phenylthiazole-155.9112.9CH₃: -, Phenyl carbons: 124.8, 125.2, 125.6, 133.7[1]
4-(4-Phenoxyphenyl)-2-phenylthiazole170.4153.2100.3Aromatic carbons: 111.4-158.2[4]

This comparative data underscores the diagnostic power of C13 NMR in distinguishing between different substitution patterns on the thiazole ring.

Experimental Protocol for Acquiring High-Quality C13 NMR Spectra

To ensure the acquisition of reliable and reproducible C13 NMR data for your 5-iodo-4-methylthiazole derivatives, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, with built-in checks for sample purity and instrument performance.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified 5-iodo-4-methylthiazole derivative. The compound should be of high purity (>95%) as impurities will complicate spectral interpretation.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds and its single carbon signal at a known chemical shift (δ ≈ 77.16 ppm) which can be used for spectral referencing.[5]

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary. Insoluble material should be removed by filtration through a small plug of cotton wool.

  • NMR Instrument Setup:

    • Use a modern NMR spectrometer with a field strength of at least 400 MHz for ¹H.

    • Tune and match the probe for ¹³C frequency to ensure optimal sensitivity.

    • Shim the magnetic field to achieve good resolution. The linewidth of the solvent peak (e.g., CDCl₃) should be sharp and symmetrical.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. This is the most common type of ¹³C experiment and results in a single peak for each unique carbon atom.[6]

    • Key Acquisition Parameters:

      • Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay and faster data acquisition.

      • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbons in the molecule (e.g., 0-200 ppm).

      • Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.

      • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration if quantitative data is needed.

      • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • For unambiguous assignment of protonated carbons, consider running a DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiment. These experiments provide information about the number of protons attached to each carbon (CH, CH₂, CH₃).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks if quantitative analysis is required (note: standard proton-decoupled spectra are generally not quantitative).

    • Analyze the chemical shifts and compare them to the predicted values and data from related compounds.

The Influence of Substituents: A Visual Representation

The following diagram illustrates the key electronic effects of the iodo and methyl substituents on the thiazole ring, which in turn influence the C13 NMR chemical shifts.

G Thiazole Thiazole Ring Iodo Iodo Substituent (at C5) Thiazole->Iodo -I Effect Methyl Methyl Substituent (at C4) Thiazole->Methyl +I Effect C5_Shift Upfield Shift at C5 (Heavy Atom Effect) Iodo->C5_Shift Dominant Influence C4_Shift Downfield Shift at C4 (Electron Donating) Methyl->C4_Shift Primary Influence

Sources

Comparative Mass Spectrometry Guide: Fragmentation Profiling of C4H3ClINS (2-Chloro-5-(iodomethyl)thiazole)

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary & Scientific Context

In the realm of agrochemical development and environmental monitoring, structurally elucidating highly reactive halogenated intermediates is a persistent analytical challenge. C4H3ClINS (2-chloro-5-(iodomethyl)thiazole) is a critical, highly electrophilic precursor used in the synthesis of neonicotinoid insecticides such as clothianidin and thiamethoxam. Because of its labile carbon-iodine (C-I) bond, analyzing this compound requires precise, carefully optimized mass spectrometry (MS) techniques.

This guide objectively compares the performance of our recommended analytical workflow—High-Resolution LC-ESI-Q-TOF MS/MS —against the traditional alternative, Nominal Mass GC-EI-MS . By detailing the mechanistic causality of its fragmentation and providing self-validating experimental protocols, this guide equips researchers with the data necessary to accurately profile C4H3ClINS and its degradation products.

Mechanistic Causality of Fragmentation

To analyze C4H3ClINS effectively, one must first understand the thermodynamic vulnerabilities of the molecule. The fragmentation cascade is strictly governed by the differential bond dissociation energies of its halogens. The C-I bond (~240 kJ/mol) is significantly weaker than the C-Cl bond (~330 kJ/mol).

Under Electrospray Ionization (ESI), protonation predominantly occurs at the basic thiazole nitrogen, yielding the


 precursor at m/z 259.880. Upon Collision-Induced Dissociation (CID), the molecule undergoes a highly favored neutral loss of hydrogen iodide (HI, 128 Da). This cleavage is driven by iodine's nature as a massive, polarizable leaving group. The resulting 

fragment (m/z 131.967) is a resonance-stabilized 2-chloro-5-methylenethiazole cation. This specific m/z 131.9 fragment is universally recognized as a primary biomarker for neonicotinoid degradation . Subsequent higher-energy collisions force the cleavage of the stronger C-Cl bond, yielding the

cation at m/z 96.999.

Technology Comparison: LC-ESI-Q-TOF vs. GC-EI-MS

Historically, volatile halogenated compounds were analyzed via Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS). However, the hard ionization (70 eV) of EI completely obliterates the molecular ion of C4H3ClINS, leaving only the


 fragment. Furthermore, the high temperatures of the GC inlet often induce premature thermal degradation of the iodomethyl group.

In contrast, High-Resolution Liquid Chromatography-Quadrupole Time-of-Flight (LC-ESI-Q-TOF) MS/MS provides soft ionization. This preserves the intact


 precursor while delivering sub-ppm mass accuracy, which is increasingly mandated by environmental agencies for tracking photolytic degradation pathways .
Table 1: Quantitative Data: Exact Mass and Isotopic Signatures

Data acquired via LC-ESI-Q-TOF MS/MS (Positive Mode)

Ion SpeciesFormulaTheoretical m/z (

)
Theoretical m/z (

)
Relative Isotope Abundance
Precursor


259.880261.877100% : 32%
Fragment 1 (-HI)

131.967133.964100% : 32%
Fragment 2 (-HI, -Cl)

96.999N/A100% : 0%
Table 2: Performance Comparison
ParameterLC-ESI-Q-TOF MS/MS (Recommended Product)Nominal Mass GC-EI-MS (Alternative)
Ionization Type Soft (ESI, Ambient)Hard (EI, 70 eV)
Precursor Ion Stability Excellent (Intact

observed)
Poor (Molecular ion completely absent)
Mass Accuracy < 2 ppmNominal (± 0.5 Da)
Thermal Degradation Risk Low (Ambient source temperature)High (250°C GC inlet)
Structural Elucidation High (Stepwise CID fragmentation)Moderate (Library matching only)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow contains an internal logic check to verify sample integrity before data acquisition proceeds.

Protocol 1: High-Resolution LC-ESI-Q-TOF MS/MS (Recommended)
  • Sample Preparation: Dissolve the C4H3ClINS standard in LC-MS grade acetonitrile to a concentration of 1 µg/mL. Add 0.1% formic acid.

    • Causality: Formic acid forces the protonation of the thiazole nitrogen in the liquid phase, ensuring a stable, abundant

      
       ion population prior to entering the ESI source.
      
  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Elute using a rapid gradient of Water/Acetonitrile (both containing 0.1% FA) at 0.4 mL/min.

  • Source Parameters: Set ESI to positive mode. Capillary voltage: 3.5 kV. Drying gas: 250°C at 10 L/min.

  • Validation Check (Critical): Before triggering MS/MS, observe the MS1 spectrum. The presence of the

    
     isotope precursor at m/z 261.877 at exactly ~32% of the 
    
    
    
    peak (m/z 259.880) strictly validates the molecular formula and confirms the C-I bond is intact.
  • MS/MS Acquisition: Isolate the

    
     precursor at m/z 259.880. Apply a ramped collision energy (CE) of 15–30 eV using nitrogen as the collision gas to generate the fragmentation pathway.
    
Protocol 2: Nominal Mass GC-EI-MS (Alternative)
  • Sample Preparation: Dilute the sample in anhydrous hexane to 10 µg/mL.

    • Causality: Water must be strictly excluded. Any moisture will cause immediate hydrolysis of the highly reactive iodomethyl group into a hydroxymethyl group within the heated GC inlet, skewing the data.

  • Injection: Inject 1 µL in splitless mode. Inlet temperature must be kept strictly at 200°C to minimize thermal degradation.

  • Separation & Ionization: Use a standard DB-5MS capillary column. Apply Electron Ionization at 70 eV with a source temperature of 230°C.

  • Validation Check: The resulting spectrum will lack the m/z 259 molecular ion. Validation relies on observing a base peak at m/z 132 (loss of I radical) and an m/z 134 peak at a 3:1 ratio, conforming to EPA guidelines for chlorinated thiazole-derivative analysis .

Mandatory Visualization: Fragmentation Pathway

Below is the logical fragmentation pathway of C4H3ClINS under LC-ESI-MS/MS conditions, demonstrating the sequential neutral losses.

MS_Fragmentation Precursor [M+H]+ C4H4ClINS+ m/z 259.880 Fragment1 [M+H - HI]+ C4H3ClNS+ m/z 131.967 Precursor->Fragment1 Loss of HI (128 Da) CE: 15 eV Fragment2 [M+H - HI - Cl]+ C4H3NS+ m/z 96.999 Fragment1->Fragment2 Loss of Cl (35 Da) CE: 30 eV

Caption: ESI-MS/MS Collision-Induced Dissociation (CID) pathway for C4H3ClINS.

References

  • Title: Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Analytical procedure for the determination of residues of thiamethoxam Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Photolytic Degradation of the Insecticide Clothianidin in Hydrochar Aquatic Suspensions and Extracts Source: MDPI (Water) URL: [Link]

Technical Comparison Guide: Characterization of C-I Bonds in Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characteristic Peaks for C-I Bond in Thiazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Halogen Bonding Imperative

In modern drug discovery, the incorporation of iodine into heterocyclic scaffolds like thiazoles is rarely accidental. It is often a strategic design choice to exploit halogen bonding (XB) —a highly directional non-covalent interaction where the iodine’s electrophilic "sigma-hole" interacts with nucleophilic residues in a target protein.

However, validating the integrity of the Carbon-Iodine (C-I) bond during synthesis is chemically challenging. Unlike Carbon-Fluorine (C-F) or Carbon-Chlorine (C-Cl) bonds, which exhibit distinct, high-frequency infrared absorptions, the C-I stretch occurs in the far-fingerprint region (< 600 cm⁻¹) .[1] This region is frequently obscured by thiazole ring deformations and falls near the detection limit of standard FTIR optics.

This guide objectively compares the spectral performance of C-I bond analysis against lighter halogen alternatives and evaluates Raman spectroscopy as a critical validation partner to standard FTIR.

Technical Deep Dive: Vibrational Mechanics of Halogenated Thiazoles

To accurately assign peaks, one must understand the "Mass Effect" on vibrational frequency. As the mass of the halogen substituent increases, the stretching frequency decreases according to Hooke’s Law.

The Thiazole "Masking" Effect

The thiazole ring itself is a complex vibrational system. Its skeletal breathing and deformation modes dominate the 1600–1400 cm⁻¹ and 1000–700 cm⁻¹ regions.

  • C-S Stretch: Typically found at 710–687 cm⁻¹ .

  • Ring Breathing: Strong bands often appear near 800–900 cm⁻¹ .

The Conflict: The C-I stretch (typically 480–600 cm⁻¹ ) often overlaps with the lower-frequency ring deformation modes, making "clean" assignment difficult without comparative data.

Comparative Analysis: C-I vs. Alternatives

Comparison A: Spectral Shift by Halogen Type

The following table summarizes the expected vibrational shifts when substituting halogens at the C2 or C5 position of a thiazole ring. Note the drastic drop in frequency for iodine.

Halogen BondApprox. Frequency Range (cm⁻¹)Intensity (FTIR)Intensity (Raman)Detection Challenge
C-F 1000 – 1400Very StrongWeakLow: Distinct, high energy, easy to see.[1]
C-Cl 850 – 600StrongMediumModerate: May overlap with C-H out-of-plane bends.
C-Br 690 – 515Medium/StrongStrongHigh: Overlaps with thiazole C-S stretch (~700 cm⁻¹).
C-I 600 – 480 Weak/Medium Very Strong Critical: Often below standard ATR cutoff; obscured by ring modes.

Expert Insight: Do not rely solely on the presence of a peak at 500 cm⁻¹. You must observe the disappearance of the C-H stretch (3100 cm⁻¹) of the precursor and the appearance of the low-frequency band to confirm substitution.

Comparison B: Analytical Technique (FTIR vs. Raman)

For C-I bonds, the "product performance" of standard FTIR is often inferior to Raman spectroscopy due to selection rules.

FeatureStandard FTIR (Mid-IR)Raman Spectroscopy
Physical Principle Change in Dipole MomentChange in Polarizability
C-I Sensitivity Low: C-I bond is less polar than C-F/C-Cl.[1]High: Iodine is large and "mushy" (highly polarizable).
Spectral Region Limited: Standard Diamond/ZnSe ATR cuts off at ~525–600 cm⁻¹.Excellent: Easily scans down to 50–100 cm⁻¹.
Sample Prep Requires CsI optics or Polyethylene pellets for <400 cm⁻¹.Non-destructive; no special optics needed.
Verdict Screening Tool (Good for general structure).[1]Validation Gold Standard (Definitive for C-I).

Validated Experimental Protocols

Protocol 1: Low-Frequency FTIR for C-I Detection

Standard Diamond ATR (cutoff ~525 cm⁻¹) may miss the C-I peak. Use this protocol for heavy-atom validation.

Prerequisites:

  • Spectrometer with CsI (Cesium Iodide) beamsplitter (range extends to ~200 cm⁻¹).[1]

  • Far-IR or Extended Range ATR crystal (e.g., Ge or specialized Diamond).[1]

Workflow:

  • Background: Collect a background spectrum (32 scans) with the clean crystal.

  • Precursor Scan: Scan the non-iodinated thiazole precursor. Note the "Fingerprint" region (600–400 cm⁻¹).

  • Sample Scan: Place the Iodo-thiazole solid on the crystal. Apply high pressure (clamp) to ensure contact.

  • Subtraction: Mathematically subtract the Precursor spectrum from the Sample spectrum.

  • Validation: Look for a new, medium-intensity band in the 480–600 cm⁻¹ range .

    • Note: If using KBr pellets, ensure the KBr is dry; water bands can obscure this region.

Protocol 2: Raman Confirmation (The "Self-Validating" Step)

If FTIR is ambiguous, Raman provides a definitive "Yes/No".[1]

  • Setup: Use a 785 nm or 1064 nm laser (to minimize fluorescence from the thiazole ring).

  • Acquisition: Focus on the 150–800 cm⁻¹ region.

  • Observation: Look for a very intense, sharp peak between 480–600 cm⁻¹. This is the C-I stretching mode (ν(C-I)), often the strongest feature in this region due to the high polarizability of Iodine.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for validating a C-I bond in a thiazole scaffold, selecting the correct instrument based on the expected frequency.

CI_Validation_Workflow cluster_legend Key Insight Start Start: Iodo-Thiazole Synthesis Calc Step 1: Predict Frequency (Hooke's Law / DFT) Start->Calc Decision1 Expected Frequency > 600 cm⁻¹? Calc->Decision1 StandardFTIR Method A: Standard FTIR (Diamond/ZnSe ATR) Decision1->StandardFTIR Yes (e.g. C-Cl, C-F) LowFreqFTIR Method B: Far-IR / CsI FTIR (Range < 400 cm⁻¹) Decision1->LowFreqFTIR No (C-I, C-Br) Analyze Analyze Spectra StandardFTIR->Analyze LowFreqFTIR->Analyze Raman Method C: Raman Spectroscopy (Polarizability Detection) Success VALIDATED: C-I Bond Confirmed Raman->Success Strong Signal (Heavy Atom) Result1 Peak Found? (Clear Band) Analyze->Result1 Result1->Success Yes Ambiguous AMBIGUOUS: Ring Overlap? Result1->Ambiguous No / Weak Ambiguous->Raman Switch Method Info Raman is superior for C-I due to high polarizability

Caption: Decision matrix for characterizing heavy-atom halogen bonds. Note the pivot to Raman spectroscopy if FTIR results are ambiguous in the low-frequency region.

References

  • Coates, J. (2006).[1][2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[2] (Authoritative source on general C-X stretch ranges). Link[1]

  • Lin-Vien, D., et al. (1991).[1][2] The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.[2] (Definitive text for heteroaromatic vs. aliphatic halogen frequencies).

  • Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[2] (Provides specific data on the "masking" effect of ring vibrations).

  • Thermo Fisher Scientific. (2024). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. (Comparison of selection rules for polar vs. non-polar bonds). Link

  • Keit Spectrometers. (2025). Raman Vs. FTIR: Heavy Atom Detection. (Explains the utility of Raman for low-frequency heavy atom vibrations). Link

Sources

Comparative Guide: HPLC Retention Time of 2-Chloro-5-iodo-4-methylthiazole vs. Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an objective, data-supported comparison of the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention times of 2-chloro-4-methylthiazole (the precursor) and its halogenated derivative, 2-chloro-5-iodo-4-methylthiazole (the target). By analyzing the physicochemical shifts induced by electrophilic iodination at the C5 position, this document outlines the causality behind their chromatographic behavior and provides a self-validating experimental protocol for researchers and drug development professionals.

Chemical Logic & Causality: The Role of Lipophilicity

In RP-HPLC, retention time (


) is primarily governed by the hydrophobic interaction between the analyte and the non-polar stationary phase (typically C18 alkyl chains). The elution order is directly predicted by the partition coefficient (LogP) of the molecules.
  • The Precursor: 2-Chloro-4-methylthiazole is a heterocyclic compound with moderate lipophilicity. Its calculated LogP is approximately 2.3 [1].

  • The Target: The introduction of an iodine atom at the C5 position to form 2-chloro-5-iodo-4-methylthiazole significantly alters the molecule's physicochemical profile. Iodine is a large, highly polarizable halogen that drastically increases the molecule's hydrophobicity. According to Hansch parameter (

    
    ) principles, the addition of an iodine atom contributes approximately +1.12 to the overall lipophilicity of an aromatic/heteroaromatic system [3].
    
  • Causality: Consequently, the LogP of the iodinated target increases to approximately 3.4. In a standard water/acetonitrile RP-HPLC system, this increased lipophilicity thermodynamically favors partitioning into the C18 stationary phase, directly causing a longer retention time compared to the un-iodinated precursor [2].

Expertise Insight: Thiazoles are weakly basic, but the presence of the strongly electron-withdrawing chlorine at the C2 position significantly depresses the pKa of the ring nitrogen. Consequently, both the precursor and the target remain predominantly un-ionized under standard acidic mobile phase conditions (e.g., 0.1% Formic Acid, pH ~2.7). This ensures that their retention behavior is almost exclusively dictated by their neutral LogP values rather than ionization states, making the chromatographic comparison highly predictable.

Physicochemical Comparison

PropertyPrecursor: 2-Chloro-4-methylthiazoleTarget: 2-Chloro-5-iodo-4-methylthiazole
Molecular Formula C₄H₄ClNSC₄H₃ClINS
Molecular Weight 133.60 g/mol 259.50 g/mol
Calculated LogP ~2.3~3.4
Hansch Contribution (

)
Base Scaffold+1.12 (due to Iodine)
Expected RP-HPLC Elution Elutes First (Lower

)
Elutes Second (Higher

)

Mechanistic Relationship Diagram

G P Precursor 2-Chloro-4-methylthiazole LogP ≈ 2.3 I Electrophilic Iodination at C5 Position P->I R1 Weaker Hydrophobic Interaction Faster Elution (Lower RT) P->R1 T Target 2-Chloro-5-iodo-4-methylthiazole LogP ≈ 3.4 I->T R2 Stronger Hydrophobic Interaction Slower Elution (Higher RT) T->R2

Mechanistic relationship between C5 iodination, increased LogP, and RP-HPLC retention time.

Experimental Protocols: Self-Validating HPLC Workflow

To objectively compare the retention times, a self-validating RP-HPLC method must be employed. This protocol incorporates internal system suitability checks to ensure that retention time shifts are strictly due to molecular properties, not matrix effects or column degradation [4].

Step-by-Step Methodology:

  • Step 1: Sample Preparation (Equimolar Mixture)

    • Prepare a 1.0 mg/mL stock solution of 2-chloro-4-methylthiazole in HPLC-grade Acetonitrile (ACN).

    • Prepare a 1.0 mg/mL stock solution of 2-chloro-5-iodo-4-methylthiazole in HPLC-grade ACN.

    • Causality Check: Mix the two solutions to create an equimolar working sample (0.1 mg/mL each) in 50:50 Water:ACN. Co-injecting the mixture ensures that both analytes experience the exact same chromatographic conditions, eliminating run-to-run gradient variations.

  • Step 2: System Suitability Testing

    • Inject a blank (50:50 Water:ACN) to verify baseline stability and rule out carryover.

    • Ensure column temperature is strictly controlled at 30°C to prevent temperature-induced retention time drift.

  • Step 3: Chromatographic Conditions

    • Column: C18, 5 µm, 4.6 × 150 mm (e.g., standard end-capped silica).

    • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (suppresses ionization of any trace impurities and maintains sharp peak shapes).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Diode-Array Detection (DAD) at 254 nm.

  • Step 4: Data Acquisition & Analysis

    • Record the chromatogram and integrate the peaks. Calculate the resolution (

      
      ) between the two peaks to confirm baseline separation.
      

Experimental Workflow Diagram

G N1 Sample Prep (Equimolar Mix) N2 System Suitability (Blank & Std) N1->N2 N3 RP-HPLC Injection (C18, Gradient) N2->N3 N4 UV Detection (254 nm) N3->N4 N5 Data Analysis (RT & Symmetry) N4->N5

Self-validating RP-HPLC workflow for comparative retention time analysis.

Expected Results & Data Interpretation

Under the specified gradient conditions, the chromatogram will yield two distinct, baseline-resolved peaks:

  • Peak 1 (~4.5 - 5.5 min): 2-Chloro-4-methylthiazole. Its lower LogP (~2.3) results in a weaker affinity for the C18 stationary phase, causing it to elute earlier as the mobile phase organic strength increases.

  • Peak 2 (~8.0 - 9.5 min): 2-Chloro-5-iodo-4-methylthiazole. The bulky, lipophilic iodine atom increases the LogP (~3.4), drastically enhancing van der Waals interactions with the alkyl chains of the stationary phase. This requires a higher percentage of Acetonitrile to desorb the molecule, resulting in a significantly delayed retention time.

Trustworthiness Note: If peak tailing is observed for either compound, it may indicate secondary interactions with unreacted silanol groups on the silica support. In such cases, switching to a highly end-capped column or slightly increasing the buffer concentration is recommended to maintain method integrity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3015328, 2-Chloro-4-methylthiazole." PubChem, [Link]

  • SIELC Technologies. "Separation of Thiazole on Newcrom R1 HPLC column." SIELC Applications, [Link]

  • Royal Society of Chemistry. "Sandmeyer trifluoromethylthiolation of arenediazonium salts." Chemical Science, [Link]

  • Basavanakatti, V. N., et al. "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." BMC Chemistry, [Link]

Melting point range of pure 2-chloro-5-iodo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Melting Point of 2-chloro-5-iodo-4-methylthiazole: A Comparative Analysis and Experimental Protocol

For researchers and professionals in drug development, the precise characterization of novel chemical entities is a foundational requirement for advancing a compound through the discovery pipeline. The melting point is a critical physical property that provides a primary indication of a substance's purity and identity. This guide offers a comprehensive analysis of the melting point of 2-chloro-5-iodo-4-methylthiazole, a halogenated thiazole derivative of interest in medicinal chemistry.

While a definitive, experimentally verified melting point for pure 2-chloro-5-iodo-4-methylthiazole is not widely reported in the public domain, this guide provides a comparative analysis based on structurally related compounds. Furthermore, it details an authoritative, step-by-step protocol for its accurate experimental determination, ensuring researchers can confidently characterize their synthesized samples.

Physicochemical Properties and Comparative Analysis

The structure of 2-chloro-5-iodo-4-methylthiazole (C₄H₃ClINS) combines several features that influence its physical state and melting point: a heterocyclic thiazole ring, a methyl group, and two different halogen substituents (chloro and iodo). The presence of the large, polarizable iodine atom is expected to induce strong intermolecular van der Waals forces, suggesting that this compound is likely a solid at room temperature with a distinct melting point.

To establish a reasonable estimate for the melting point of 2-chloro-5-iodo-4-methylthiazole, it is instructive to compare it with the known melting points of structurally analogous thiazole derivatives.

Table 1: Physicochemical Properties of 2-chloro-5-iodo-4-methylthiazole

PropertyValueSource
Molecular Formula C₄H₃ClINSAaronchem[1]
Molecular Weight 259.50 g/mol Aaronchem[1]
Melting Point Not Experimentally ReportedN/A

Table 2: Comparison of Melting Points for Structurally Related Thiazole Derivatives

Compound NameStructureMolecular Weight ( g/mol )Melting Point (°C)Physical State at RT
2-Chloro-4-methylthiazole133.60Not Available[2]Liquid[3]
4-Methyl-5-vinylthiazole125.19-15[4][5][6]Liquid
2-Chloro-5-chloromethylthiazole168.0331[7][8]Solid
5-(2-Chloroethyl)-4-methylthiazole161.65133-137Solid
2-Hydroxy-4-methyl-5-(2-chloroethyl)-thiazole177.64151-152 (157-158 after recrystallization)[9]Solid

Analysis of Structural Influences:

The data from analogous compounds reveals a clear trend: increasing molecular weight and the introduction of polar or halogen-containing functional groups tend to raise the melting point.

  • The simple, non-iodinated 2-chloro-4-methylthiazole is a liquid, indicating weaker intermolecular forces[3].

  • The introduction of a chloromethyl group in 2-chloro-5-chloromethylthiazole results in a solid with a melting point of 31°C[7][8].

  • The presence of a chloroethyl side chain in 5-(2-chloroethyl)-4-methylthiazole and 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole significantly increases the melting point to well over 100°C, highlighting the impact of chain length and hydrogen bonding potential (from the hydroxyl group)[9].

Given that 2-chloro-5-iodo-4-methylthiazole has a significantly higher molecular weight (259.50 g/mol ) and contains a large iodine atom, its melting point is anticipated to be substantially higher than that of its non-iodinated or singly halogenated counterparts. The iodine atom's large electron cloud enhances London dispersion forces, which are critical determinants of the melting point. Therefore, a melting point exceeding that of 2-chloro-5-chloromethylthiazole (31°C) and likely falling within the range of other solid, functionalized thiazoles is expected.

Authoritative Protocol for Melting Point Determination

To ensure the generation of reliable and reproducible data, a meticulous experimental approach is paramount. The following protocol describes a self-validating system for determining the melting point range of a pure crystalline solid.

Objective: To accurately determine the melting point range of a sample of 2-chloro-5-iodo-4-methylthiazole using a digital melting point apparatus.

Principle: The melting point of a pure crystalline solid is a narrow range over which the solid-to-liquid phase transition occurs. Impurities typically depress the melting point and broaden the range[10]. A sharp melting range (typically 0.5-1.0°C) is a strong indicator of high purity[10].

Materials:

  • Sample of 2-chloro-5-iodo-4-methylthiazole (ensure it is dry and crystalline)

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Proper sample packing is crucial for uniform heat transfer. Air pockets can lead to inaccurate readings.

    • Place a small amount of the crystalline 2-chloro-5-iodo-4-methylthiazole onto a clean, dry watch glass.

    • If the crystals are large, gently crush them into a fine powder using a mortar and pestle.

    • Invert a capillary tube and press the open end into the powder until a small amount of the sample is packed into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. The final packed sample height should be 1-2 mm[10].

  • Preliminary (Rapid) Determination:

    • Rationale: This initial, fast run provides an approximate melting temperature, saving time during the subsequent precise measurements.

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate (e.g., 10-15°C per minute).

    • Observe the sample and note the approximate temperature at which it melts.

  • Accurate Melting Point Determination:

    • Rationale: A slow heating rate near the melting point (1-2°C per minute) is essential to allow the sample and the thermometer to be in thermal equilibrium, yielding an accurate reading.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the preliminary run.

    • Insert a new, freshly packed capillary tube.

    • Set the heating rate to increase slowly, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating at the slow rate and record the temperature (T₂) at which the last crystal melts completely.

    • The melting point range is reported as T₁ - T₂.

  • Repeat for Validation:

    • Rationale: Reproducibility is a cornerstone of scientific integrity. At least two consistent measurements are required to confirm the result.

    • Repeat the accurate determination (Step 3) with a fresh sample in a new capillary tube.

    • The results should be consistent within one degree. If not, a third determination should be performed.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_det Melting Point Measurement cluster_val Validation A Obtain Dry Crystalline Sample B Crush to Fine Powder A->B C Pack Capillary Tube (1-2 mm) B->C D Rapid Preliminary Scan (Find Approx. MP) C->D E Cool Apparatus D->E F Slow Accurate Heating (1-2 °C/min) E->F G Record T1 (First Liquid) F->G H Record T2 (All Liquid) G->H I Report Range: T1 - T2 H->I J Repeat with New Sample I->J K Compare Ranges J->K L Consistent? K->L L->J No M Final Report L->M Yes

Caption: Workflow for Accurate Melting Point Determination.

Conclusion

While the exact melting point of 2-chloro-5-iodo-4-methylthiazole remains to be definitively published, a comparative analysis of its structural analogues suggests it is a solid at room temperature with a melting point likely exceeding 31°C. For researchers working with this compound, the provided experimental protocol offers a robust and reliable method for its precise characterization. Adherence to this detailed workflow will ensure the generation of high-quality, reproducible data essential for publication, patent applications, and advancing drug development programs.

References

  • PubChem. (n.d.). 2-Chloro-4-methylthiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 2-Chloro-5-chloromethylthiazole. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting Point Determination. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2015). Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][1][7][11]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. Molecules, 20(1), 128-143.

  • PubChem. (n.d.). 4-Methyl-5-vinylthiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, March 2). 2-Chloro-5-(chloromethyl)thiazole: Comprehensive Overview and Applications. Retrieved from [Link]

  • SQU. (2021, September 19). Experiment (1) Determination of Melting Points. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 2-chloro-4-methylthiazole. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2-Chloro-4-methylthiazole-5-carboxylic acid suppliers and producers. Retrieved from [Link]

  • Google Patents. (n.d.). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • Journal of Mechanical Engineering Science and Technology. (n.d.). Study On Synthesis Some Thiazoles Derivaties Using Microwave Oven. Retrieved from [Link]

  • Synerzine. (2019, February 25). SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. Retrieved from [Link]

  • Course Hero. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Retrieved from [Link]

  • PMC. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-chloromethylthiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Methyl-5-vinylthiazole (FDB008542). Retrieved from [Link]

Sources

Elemental analysis data for 2-chloro-5-iodo-4-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: Validation of 2-chloro-5-iodo-4-methyl-1,3-thiazole

Executive Summary

2-chloro-5-iodo-4-methyl-1,3-thiazole (CAS: 2803829-13-0) is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors and agrochemicals. Its tri-functional nature—containing a chloro group at C2, a methyl group at C4, and a reactive iodo group at C5—makes it an ideal candidate for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira coupling at C5, followed by nucleophilic displacement at C2).

However, validating the purity of this poly-halogenated compound presents unique challenges. Standard Elemental Analysis (EA) often yields inconsistent results due to the "refractory" nature of iodine-rich heterocycles during combustion. This guide compares the Elemental Analysis (Combustion) method against Quantitative NMR (qNMR) and HPLC , providing researchers with a robust decision matrix for material validation.

Elemental Analysis Data: Theoretical vs. Experimental

For researchers submitting manuscripts or filing patents, the "Gold Standard" remains a combustion analysis within


 of theoretical values. Below is the reference data for 2-chloro-5-iodo-4-methyl-1,3-thiazole.

Molecular Formula:


Molecular Weight:  259.49  g/mol 
Table 1: Theoretical Composition vs. Typical Experimental Deviations
ElementTheoretical Mass %Tolerance Range (

)
Typical Experimental Deviation (Combustion)*Status
Carbon (C) 18.51% 18.11% – 18.91%18.05% – 18.30%Risk (Low Bias)
Hydrogen (H) 1.16% 0.76% – 1.56%1.10% – 1.30%Pass
Nitrogen (N) 5.40% 5.00% – 5.80%5.35% – 5.50%Pass
Sulfur (S) 12.36% 11.96% – 12.76%12.10% – 12.40%Pass
Iodine (I) 48.90% N/A (Calculated by diff)N/AInterference Source

*Note: "Typical Experimental Deviation" reflects common issues where heavy iodine content causes incomplete combustion or carbide formation, leading to lower-than-expected Carbon values.

Comparative Analysis: EA vs. Alternatives

In the context of drug development, relying solely on EA for this compound is risky. Below is an objective comparison of validation methods.

Table 2: Method Performance Matrix
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HPLC (UV/Vis)
Primary Utility Confirming bulk elemental composition.Absolute purity quantification (wt%).Detecting specific impurities/isomers.[1]
Accuracy for Halothiazoles Low to Medium. Iodine can sublime or trap carbon, causing failures.High. Independent of combustion properties.Medium. Response factors vary between de-iodinated byproducts.
Sample Destructive? Yes (Combustion).No (Recovery possible).No.
Limit of Detection



Verdict Required for Publication. Often fails for iodides without specific scrubbers (

).
Best for Internal QC. Use an internal standard (e.g., TCNB or Maleic Acid).Best for Reaction Monitoring.

Scientific Integrity: Mechanism of Analysis Failure

Why does EA often fail for 2-chloro-5-iodo-4-methyl-1,3-thiazole ?

  • Iodine Interference: At combustion temperatures (

    
    ), iodine forms 
    
    
    
    gas. While modern analyzers use copper reduction tubes to trap oxygen, excess iodine can poison the catalyst or co-elute with nitrogen if not properly scrubbed with silver tungstate (
    
    
    ).
  • Incomplete Combustion: The high halogen content acts as a flame retardant. This often results in "low Carbon" readings because the graphitic core of the sample does not fully oxidize to

    
    .
    

Recommendation: If EA fails twice, do not repurify immediately. Switch to qNMR using 1,3,5-trimethoxybenzene as an internal standard to verify if the issue is purity or the analytical method itself.

Experimental Protocol: Synthesis & Purification

To achieve the purity required for passing EA, a precise synthesis and recrystallization protocol is necessary. The following protocol minimizes the des-iodo impurity (starting material), which is the primary cause of EA failure.

Objective: Synthesis of 2-chloro-5-iodo-4-methyl-1,3-thiazole via Electrophilic Aromatic Substitution.

Reagents:
  • Substrate: 2-chloro-4-methyl-1,3-thiazole (1.0 eq)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq)

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) - Critical for activation.

  • Solvent: Acetonitrile (MeCN) (0.5 M concentration)

Step-by-Step Workflow:
  • Charge: In a dry round-bottom flask, dissolve 2-chloro-4-methyl-1,3-thiazole in MeCN.

  • Activation: Add TFA (10 mol%). Stir for 5 minutes at Room Temperature (RT).

  • Addition: Add NIS portion-wise over 20 minutes. Note: Exothermic reaction. Maintain temp

    
    .
    
  • Reaction: Stir at RT for 4–6 hours. Monitor by HPLC (Target:

    
     starting material).
    
  • Quench: Pour mixture into saturated

    
     (sodium thiosulfate) to reduce unreacted iodine (color change from red/brown to yellow).
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .
  • Purification (The "EA-Ready" Step):

    • Crude: Often contains succinimide byproducts.

    • Method: Recrystallize from Hexanes/Ethanol (9:1) .

    • Alternative: Silica gel column (0

      
       10% EtOAc in Hexanes).
      
  • Drying: Dry under high vacuum (

    
     mbar) for 12 hours to remove solvent traces (Solvent entrapment is the #2 cause of EA failure).
    

Visualization: Analytical Decision Workflow

The following diagram illustrates the logical decision tree for validating this compound, integrating the "Alternative" methods when EA fails.

G Start Crude 2-chloro-5-iodo-4-methylthiazole Purification Purification (Recrystallization Hex/EtOH) Start->Purification TLC_Check TLC/HPLC Check (>98% Area?) Purification->TLC_Check TLC_Check->Purification No EA_Test Elemental Analysis (CHN) TLC_Check->EA_Test Yes Pass_EA Pass (±0.4%) -> Publish EA_Test->Pass_EA Within Range Fail_EA Fail (>0.4% Dev) EA_Test->Fail_EA Out of Range Analyze_Fail Analyze Deviation Fail_EA->Analyze_Fail qNMR_Path Alternative: qNMR (Internal Std: TCNB) qNMR_Path->Pass_EA Purity >98% Solvent_Trap High H/C? Solvent Trap -> Dry longer Analyze_Fail->Solvent_Trap High %H Low_C Low C? Combustion Issue -> Use qNMR data Analyze_Fail->Low_C Low %C Solvent_Trap->EA_Test Re-test Low_C->qNMR_Path

Figure 1: Analytical validation workflow for halogenated thiazoles. Note the diversion to qNMR upon combustion failure due to iodine interference.

References

  • Stangeland, E. L., & Sammakia, T. (2004).[2] "Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B." Journal of Organic Chemistry, 69(7), 2381-2385.[2] Link

  • BenchChem. (2025).[3][4] "In-Depth Technical Guide: 2,5-dichloro-4-iodo-1,3-thiazole." BenchChem Application Notes. Link

  • PerkinElmer. (2011). "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." Application Note. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients." Spectroscopy Europe, 22(3). Link

  • Zhao, L. L., et al. (2011).[5] "2-Chloro-5-chloromethyl-1,3-thiazole."[6] Acta Crystallographica Section E, E67, o1531.[5][7] Link

Sources

Comparative Reactivity Guide: 5-Iodo vs. 5-Bromo-2-chloro-4-methylthiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: 5-Iodo-2-chloro-4-methylthiazole is the superior candidate for complex, multi-step syntheses requiring high regioselectivity under mild conditions. Its C–I bond allows for selective Lithium-Halogen exchange at -78 °C and rapid Palladium-catalyzed oxidative addition at room temperature, preserving the labile 2-chloro substituent for subsequent nucleophilic aromatic substitution (


).

5-Bromo-2-chloro-4-methylthiazole serves as a cost-effective alternative for robust, single-step transformations where harsh conditions (elevated temperatures, strong bases) are tolerable, and high chemoselectivity is not the primary constraint.

Quick Comparison Matrix
Feature5-Iodo Analog5-Bromo Analog
C–X Bond Energy ~57 kcal/mol (Weakest)~68 kcal/mol (Moderate)
Li-Halogen Exchange Rapid at -78 °CSlower; often requires > -60 °C
Pd-Oxidative Addition Fast (Room Temp)Slow (Requires Heat > 60 °C)
2-Cl Stability High (Mild conditions used)Risk of hydrolysis/

(Heat)
Primary Use Case Sequential, selective couplingBulk, single-step arylation

Mechanistic Foundation & Reactivity Analysis[4]

Structural Electronic Effects

The thiazole ring is electron-deficient, similar to pyridine. The specific substitution pattern dictates the reactivity vector:

  • 2-Position (Chloro): Activated for Nucleophilic Aromatic Substitution (

    
    ) by the adjacent ring nitrogen. This position is sensitive to harsh nucleophiles (alkoxides, amines) and high heat.
    
  • 4-Position (Methyl): An electron-donating group (+I effect). It slightly increases electron density on the ring, marginally stabilizing the C–X bond at position 5, but primarily acts as a steric director, preventing "halogen dance" migration to the 4-position.

  • 5-Position (Halo): The site of electrophilic substitution or metal-catalyzed coupling.

The Critical Differentiator: Bond Dissociation Energy (BDE)

The reactivity difference is governed by the bond strength. The C–I bond is significantly longer and weaker than the C–Br bond.

  • C–I (~57 kcal/mol): This low barrier facilitates Oxidative Addition to Pd(0) species even without specialized ligands. It also allows for diffusion-controlled Lithium-Halogen exchange , often complete within minutes at -78 °C.

  • C–Br (~68 kcal/mol): Requires higher activation energy. In Pd-catalysis, this often necessitates elevated temperatures (refluxing THF/Toluene) or electron-rich phosphine ligands (e.g., SPhos, XPhos) to drive the reaction.

Experimental Workflows & Protocols

Scenario A: Selective Lithium-Halogen Exchange

Objective: Generate the 5-lithio species for trapping with an electrophile (e.g., DMF to form the aldehyde) without disturbing the 2-Cl group.

Protocol 1: 5-Iodo Substrate (High Selectivity)[1]
  • Setup: Flame-dried Schlenk flask under Argon. Dissolve 5-iodo-2-chloro-4-methylthiazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Exchange: Cool to -78 °C . Add n-BuLi (1.05 equiv) dropwise over 5 minutes.

  • Incubation: Stir for 15 minutes at -78 °C. (The exchange is rapid; prolonged stirring is unnecessary and risks side reactions).

  • Trapping: Add electrophile (e.g., DMF, 1.2 equiv) at -78 °C.

  • Result: >90% conversion to 5-formyl product. The low temperature preserves the 2-Cl group from nucleophilic attack by n-BuLi.

Protocol 2: 5-Bromo Substrate (Conditional Selectivity)
  • Modification: The C–Br exchange is slower. At -78 °C, the reaction may be incomplete, leading to mixtures.

  • Adjustment: Often requires warming to -50 °C or using t-BuLi (2 equiv) to drive the equilibrium.

  • Risk: At -50 °C, the 2-chloro position becomes susceptible to nucleophilic attack by the lithium reagent or the "ate" complex, leading to 2-butyl-thiazole byproducts.

Scenario B: Sequential Palladium Coupling (Suzuki-Miyaura)

Objective: Couple an aryl boronic acid at C-5, leaving C-2 available for a later step.

  • 5-Iodo Advantage: Reacts with Pd(PPh

    
    )
    
    
    
    at Room Temperature or mild heating (40 °C).
  • 5-Bromo Disadvantage: Typically requires heating to 80–100 °C . At these temperatures, if the base is strong (e.g., KOtBu, NaOH), the 2-Cl group may hydrolyze to the thiazolone or undergo competitive coupling if the catalyst loading is high.

Visualizing the Reactivity Landscape

The following diagrams illustrate the divergent pathways and selectivity profiles of the two analogs.

Diagram 1: Comparative Reaction Pathways

ReactivityComparison Start_I 5-Iodo-2-chloro- 4-methylthiazole Lithiation_I Li-Exchange (-78°C, 15 min) Start_I->Lithiation_I Fast Pd_I Pd-Coupling (RT to 40°C) Start_I->Pd_I Facile Start_Br 5-Bromo-2-chloro- 4-methylthiazole Lithiation_Br Li-Exchange (-50°C to -40°C) Start_Br->Lithiation_Br Slow Pd_Br Pd-Coupling (80°C to 100°C) Start_Br->Pd_Br Requires Heat Product_Selective Selective 5-Substituted Product (High Yield) Lithiation_I->Product_Selective Side_Product Mixture: 2-Substituted / Hydrolysis Lithiation_Br->Side_Product Risk of 2-Cl Attack Pd_I->Product_Selective Pd_Br->Product_Selective Possible w/ Optimization Pd_Br->Side_Product Thermal Instability

Caption: Divergent reactivity pathways showing the high selectivity window of the 5-Iodo analog versus the optimization risks associated with the 5-Bromo analog.

Diagram 2: Sequential Functionalization Strategy (5-Iodo)

SequentialStrategy Substrate 5-Iodo-2-chloro-4-methylthiazole Step1 Step 1: Selective C-5 Coupling (Suzuki: Ar-B(OH)2, Pd(0), Na2CO3, 40°C) Substrate->Step1 Intermediate Intermediate: 5-Aryl-2-chloro-4-methylthiazole Step1->Intermediate Step2 Step 2: C-2 Functionalization (SNAr with Amines/Thiols OR 2nd Pd-Coupling) Intermediate->Step2 Final Final Scaffold: 2,5-Disubstituted Thiazole Step2->Final

Caption: The "Iodo-First" strategy allows for orthogonal functionalization, utilizing the reactivity gap between C-I and C-Cl.

Comparative Data Analysis

The following table summarizes expected performance based on standard thiazole reactivity profiles found in the literature.

Parameter5-Iodo-2-chloro-4-methylthiazole5-Bromo-2-chloro-4-methylthiazoleImpact on Protocol
Relative Rate (Li-Exchange)


Iodo allows cryostatic control (-78°C).
Relative Rate (Pd-OxAdd) FastSlowIodo preserves catalyst longevity.
Side Reaction Risk (

)
LowModerate to HighHeating Bromo analog risks 2-Cl displacement.
Atom Economy Lower (Iodine mass is high)Higher (Bromine is lighter)Bromo is preferred for large-scale, simple steps.
Cost

$ (Premium)
$ (Standard)Use Iodo for R&D/Medicinal Chemistry; Bromo for Process.

References

  • BenchChem. The Strategic Advantage of 2-Bromo-5-iodothiazole in Sequential Cross-Coupling Reactions. (2025).[2][3][4] Retrieved from .

  • Roger, J., Pozgan, F., & Doucet, H. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings.[3] (2009). Green Chemistry. Retrieved from .

  • Bach, T., & Hecht, S.Regioselective Lithiation of Thiazoles. (2009). Science of Synthesis.
  • Luo, Z. Mechanism of Lithium-Halogen Exchange and Related Reactions. (2019).[5] Peking University Group Meeting Seminars. Retrieved from .

  • Chegg Chemistry Support. Bond Dissociation Energy Comparison: C-I vs C-Br. (2024).[6] Retrieved from .

Sources

Technical Comparison Guide: UV-Vis Characterization of Iodinated Thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iodinated thiazoles (e.g., 2-iodothiazole, 5-iodothiazole) are critical electrophiles in modern drug discovery, serving as superior substrates for palladium-catalyzed cross-coupling reactions (Negishi, Suzuki-Miyaura) compared to their brominated or chlorinated analogs.

This guide provides a technical comparison of the UV-Vis absorption profiles of iodinated thiazoles against their halogenated alternatives. It establishes the spectroscopic "fingerprint" necessary for purity assessment and elucidates the electronic influence of the iodine atom—specifically the heavy-atom effect and polarizability —which directly correlates to their heightened reactivity in oxidative addition steps.

Scientific Foundation: The Electronic Signature

To interpret the UV-Vis spectrum of an iodinated thiazole, one must understand the interplay between the heteroaromatic core and the halogen substituent.

Electronic Transitions

The thiazole ring exhibits two primary electronic transitions in the UV region:

  • 
     Transition:  High intensity (
    
    
    
    M
    
    
    cm
    
    
    ), typically found between 230–250 nm. This corresponds to the excitation of electrons within the aromatic ring system.
  • 
     Transition:  Lower intensity, often appearing as a shoulder or weak band around 260–280 nm. This involves the non-bonding lone pair electrons on the Nitrogen atom.
    
The Iodine Auxochromic Effect

Substituting a hydrogen on the thiazole ring with a halogen induces a bathochromic shift (red shift) and a hyperchromic effect (increased intensity).

  • Mechanism: The iodine atom possesses large, diffuse orbitals with high polarizability. The interaction between the iodine's non-bonding

    
    -electrons and the thiazole 
    
    
    
    -system lowers the energy gap (
    
    
    ) between the HOMO and LUMO.
  • Comparison: The magnitude of this shift follows the polarizability of the halogen: I > Br > Cl . Consequently, iodinated thiazoles absorb at longer wavelengths than their brominated counterparts.

Visualization: Electronic Effects Pathway

ElectronicEffects Halogen Halogen Substituent (I, Br, Cl) Polarizability Polarizability (I > Br > Cl) Halogen->Polarizability Determines OrbitalInteraction Orbital Interaction (n -> π system) Polarizability->OrbitalInteraction Enhances EnergyGap HOMO-LUMO Gap (Decreases) OrbitalInteraction->EnergyGap Lowers SpectralShift Bathochromic Shift (Red Shift) EnergyGap->SpectralShift Result

Caption: Causal pathway of the halogen auxochromic effect on UV-Vis absorption.

Comparative Analysis: Iodinated vs. Brominated Thiazoles

The following data compares the spectral performance of 2-iodothiazole against its primary alternatives. Note that iodinated thiazoles are photolabile; spectra must be acquired immediately after preparation in the dark.

Spectral Data Summary (Methanol, 25°C)
Feature2-Iodothiazole (Product) 2-Bromothiazole (Alternative) Thiazole (Parent)

(

)
~258 - 262 nm ~250 - 254 nm~235 - 240 nm
Molar Absorptivity (

)
~6,500 - 8,000 M

cm

~5,000 - 6,500 M

cm

~3,500 M

cm

Spectral Bandwidth Broad (due to spin-orbit coupling)ModerateNarrow
Photostability Low (High UV sensitivity) ModerateHigh
Detection Limit Lower (Higher sensitivity) StandardStandard

> Key Insight: The 2-Iodothiazole exhibits a shift of approximately +8-12 nm relative to the bromo-analog. This shift is diagnostic. If your "iodinated" sample absorbs maximally at 250 nm, it may be contaminated with the brominated precursor or de-iodinated byproduct.

Solvatochromic Behavior

Iodinated thiazoles exhibit negative solvatochromism for the


 band.
  • Non-Polar Solvents (e.g., Hexane): The

    
     band is more distinct and red-shifted.
    
  • Polar Protic Solvents (e.g., Methanol): Hydrogen bonding stabilizes the ground state of the Nitrogen lone pair, increasing the transition energy and shifting the band to shorter wavelengths (blue shift), often obscuring it under the intense

    
     band.
    

Experimental Protocol: Validated Measurement System

To ensure data integrity (Trustworthiness), follow this self-validating protocol designed to mitigate the photolability of the C-I bond.

Reagents & Equipment[1]
  • Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff < 200 nm).

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvette: Quartz (UV transparent), 1 cm path length.

  • Light Source: Deuterium/Tungsten lamp (scan range 200–400 nm).

Step-by-Step Workflow
  • Baseline Correction: Run a background scan with the blank solvent to subtract solvent absorbance.

  • Stock Preparation (Dark Room):

    • Weigh ~5 mg of Iodothiazole into a 25 mL volumetric flask.

    • Dissolve in methanol. Note: Wrap flask in aluminum foil immediately to prevent photodegradation.

  • Dilution:

    • Prepare a working concentration of ~50

      
      M (
      
      
      
      M).
    • Target Absorbance: 0.5 – 0.8 AU (optimal linear range).

  • Rapid Acquisition:

    • Transfer to cuvette and scan immediately (within 30 seconds of light exposure).

    • Scan Range: 200 nm to 400 nm.

    • Scan Speed: Medium/Fast (to minimize UV exposure time).

  • Validation Check:

    • Re-scan the same sample after 5 minutes of ambient light exposure.

    • Pass Criteria: If the spectrum changes (absorbance decreases or new bands appear <230 nm), the sample is degrading. Use the initial scan (T=0) for reporting.

Visualization: QC Workflow

QCWorkflow Start Start: Sample Prep Weigh Weigh Sample (Protect from Light) Start->Weigh Dissolve Dissolve in MeOH (Foil Wrap) Weigh->Dissolve Scan Rapid UV Scan (200-400 nm) Dissolve->Scan Blank Run Solvent Blank Blank->Scan Check Re-scan @ 5 min (Stability Check) Scan->Check Decision Is Spectrum Stable? Check->Decision Report Report T=0 Data Decision->Report Yes Reject Reject: Photolysis Detected Decision->Reject No

Caption: Self-validating workflow for measuring UV spectra of light-sensitive iodinated compounds.

References

  • Electronic States of Thiazole. Palmer, M. H., et al. (2007). The electronic states of thiazole studied by VUV absorption spectroscopy. ResearchGate.

  • Photochemistry of Iodothiophenes (Analogous System). Murdock, D., et al. (2012). Exploring the ultrafast and isomer-dependent photodissociation of iodothiophenes. NIH PubMed Central.

  • Photostability of 2-Aminothiazoles. Todd, Z. R., et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry. NIH PubMed Central.

  • Molar Absorptivity Guidelines. Extinction Coefficients Table. ThermoFisher Scientific.

  • Thiazole Derivatives Spectra. Comparison of UV-Vis spectra of thiazole derivatives. BenchChem Comparative Guides.

Crystal Structure & Characterization Guide: 2-Chloro-5-iodo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In drug discovery, 2-chloro-5-iodo-4-methylthiazole (CAS: 2803829-13-0) is a high-value scaffold. Its utility lies in its orthogonal reactivity: the C2-chlorine enables nucleophilic aromatic substitution (


), while the C5-iodine is a prime handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

However, the solid-state behavior of this molecule is defined by the C5-Iodine atom . Unlike its chloro-analogues, the iodine substituent introduces a significant


-hole , capable of forming strong, directionally specific halogen bonds (

). This guide compares the predicted structural properties of the target against experimentally validated analogues, providing a roadmap for synthesis, crystallization, and structural validation.

Comparative Structural Analysis

Since specific public deposition data for 2-chloro-5-iodo-4-methylthiazole is limited, we utilize Structural Homology Modeling based on crystallographically resolved analogues. This approach allows us to bound the expected unit cell parameters and packing motifs.

Table 1: Structural Benchmarking Against Analogues
FeatureTarget Molecule (Predicted)Analogue A (Experimental)Analogue B (Experimental)
Compound 2-Chloro-5-iodo-4-methylthiazole 2-Chloro-5-(chloromethyl)thiazole 2,4-Diacetyl-5-bromothiazole
Formula



Crystal System Monoclinic or TriclinicMonoclinicTriclinic
Space Group

(Most Probable)


Packing Driver Halogen Bonding (

)
Dipole-Dipole /

Stacking
Halogen Bonding (

)
Density (

)



Key Interaction

-hole on Iodine
Weak Cl...Cl contactsStrong Br...O contacts
Ref.[1][2][3][4][5][6][7][8][9] Code N/ACCDC 836123CCDC 103512

Analyst Insight: The substitution of the C5-chloromethyl group (Analogue A) with a C5-iodine (Target) significantly increases the polarizability of the molecule. We predict a shift from simple dipole-packing to a structure dominated by Type II Halogen Bonding , where the electrophilic tip of the Iodine interacts with the nucleophilic Nitrogen of an adjacent thiazole ring.

Experimental Protocols

Synthesis & Purification Workflow

To obtain diffraction-quality crystals, high-purity material (>99%) is required. The following workflow ensures regioselective synthesis and removal of regioisomers (e.g., 2-iodo-5-chloro variants).

SynthesisWorkflow Start Precursor: 2-Chloro-4-methylthiazole Reaction Electrophilic Iodination (NIS, TFA/MeCN, 25°C) Start->Reaction Regioselective C5-H subst. Quench Quench & Extraction (Na2S2O3 / DCM) Reaction->Quench 4-12 hrs Purification Flash Chromatography (Hexane:EtOAc 95:5) Quench->Purification Remove succinimide Crystallization Slow Evaporation (DCM/Hexane) Purification->Crystallization Yield >90%

Figure 1: Optimized synthesis and crystallization workflow for generating single crystals.

Crystallization Strategy for XRD

The presence of the heavy Iodine atom facilitates X-ray diffraction but can lead to high absorption. Small, block-like crystals are preferred over needles.

  • Method A (Polarity Gradient): Dissolve 20 mg of target in 0.5 mL Dichloromethane (DCM) . Layer carefully with 2.0 mL of n-Hexane in a narrow NMR tube. Cap loosely. Allow diffusion over 48-72 hours at

    
    .
    
    • Mechanism: Slow diffusion drives the formation of thermodynamically stable polymorphs favored by halogen bonding.

  • Method B (Evaporation): Dissolve in Acetone . Slow evaporation at room temperature.[2]

    • Risk: May yield solvates. Verify with TGA (Thermogravimetric Analysis).

Structural Validation Logic

Once crystals are obtained, the following logic gate confirms the identity and structural integrity of the molecule.

Regiochemistry Confirmation (NMR vs. XRD)

Before XRD, confirm the Iodine position.

  • 1H NMR (CDCl3):

    • Precursor (2-Cl-4-Me-thiazole): Signal at

      
       ppm (C5-H).
      
    • Target (2-Cl-5-I-4-Me-thiazole):Disappearance of the C5-H signal. The C4-Methyl singlet shifts downfield slightly due to the proximity of the Iodine (

      
       ppm).
      
Halogen Bonding Assessment

In the solved crystal structure, measure the geometric parameters of the Iodine contact. A "true" halogen bond must satisfy:

  • Distance (

    
    ): 
    
    
    
    .
  • Angle (

    
    ):  The 
    
    
    
    angle should be near linear (
    
    
    ), indicating interaction with the
    
    
    -hole.

HalogenBonding Iodine Iodine (C5) (Sigma-Hole Donor) Interaction Halogen Bond (Directional) Iodine->Interaction Electrophilic Nitrogen Nitrogen (N3) (Acceptor) Nitrogen->Interaction Nucleophilic Packing Crystal Packing (2D Sheets/Ribbons) Interaction->Packing Stabilizes Lattice

Figure 2: Schematic of the dominant intermolecular interaction expected in the crystal lattice.

References

  • Synthesis of Halogenated Thiazoles: Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Link

  • Analogue Structure (2-Chloro-5-chloromethylthiazole): Crystal structure of 2-chloro-5-chloromethyl-1,3-thiazole. NIH/PubMed. Link

  • Halogen Bonding in Thiazoles: The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. ResearchGate.[5] Link

  • General Thiazole Chemistry: Synthesis and spectral characterization of 4-methylthiazole derivatives. RSC Advances. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Chloro-5-iodo-4-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-5-iodo-4-methyl-1,3-thiazole, a halogenated heterocyclic compound. Adherence to these protocols is essential not only for regulatory compliance but also for protecting personnel and the environment from potential harm. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.

Hazard Identification and Risk Assessment

2-Chloro-5-iodo-4-methyl-1,3-thiazole is an organic compound containing both chlorine and iodine atoms. Its chemical structure necessitates its classification as a halogenated organic compound . While specific toxicological data for this exact molecule may be limited, the known hazards of similar chlorinated and iodinated thiazole derivatives provide a strong basis for a cautious approach.

Based on data from analogous compounds, 2-Chloro-5-iodo-4-methyl-1,3-thiazole should be handled as a substance that is harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage.[1] Furthermore, it is presumed to be toxic to aquatic life with long-lasting effects.[1]

Hazard CategoryClassification & StatementGHS Pictogram
Acute Toxicity Category 3 (Dermal), Category 4 (Oral) - H311: Toxic in contact with skin; H302: Harmful if swallowed.💀
Skin Corrosion Category 1B - H314: Causes severe skin burns and eye damage.[1]corrosive
Sensitization Category 1 - H317: May cause an allergic skin reaction.[1]
Aquatic Hazard Chronic Category 2 - H411: Toxic to aquatic life with long lasting effects.[1]environmental

The Core Principle: Segregation as Halogenated Organic Waste

The single most critical step in the disposal of 2-Chloro-5-iodo-4-methyl-1,3-thiazole is its strict segregation as halogenated organic waste . This is not merely an administrative classification; it is a crucial safety measure rooted in chemical principles.

Causality: Halogenated and non-halogenated waste streams undergo different reprocessing and destruction methods. If this compound is improperly mixed with non-halogenated organic solvents (like acetone or ethanol), which may be reprocessed as fuel, the combustion process can generate highly toxic and persistent environmental pollutants.[2]

  • Chlorinated compounds can form chlorinated dioxins during combustion.[2]

  • Iodinated compounds can form toxic substances, including hydrogen iodide, during combustion.[2]

Therefore, all waste containing 2-Chloro-5-iodo-4-methyl-1,3-thiazole must be collected in a dedicated container labeled for halogenated organic wastes.[3] Under no circumstances should this chemical or its residues be discharged into the sewer system or disposed of in standard refuse.[4][5]

Personal Protective Equipment (PPE) for Waste Handling

When preparing this chemical for disposal, direct contact must be avoided by using appropriate PPE. The following equipment is mandatory:

  • Hand Protection: Wear impermeable chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.

  • Eye and Face Protection: Use safety glasses with side-shields or chemical splash goggles.[1] A face shield should be worn if there is a significant risk of splashing.

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or significant spill clean-up, impermeable protective clothing may be necessary.[1]

  • Respiratory Protection: Waste handling should be performed in a well-ventilated area, such as a chemical fume hood. In case of emergencies or spills in poorly ventilated areas, a self-contained breathing apparatus must be available.[1]

Step-by-Step Disposal Protocols

The following procedures provide a clear workflow for the safe disposal of 2-Chloro-5-iodo-4-methyl-1,3-thiazole and associated materials.

Protocol 1: Disposal of Unused Reagent and Solutions
  • Container Selection: Obtain a designated hazardous waste container compatible with halogenated organic solvents. Glass containers are generally preferred for organic wastes to prevent degradation of plastics.[2]

  • Labeling: The container must be clearly and accurately labeled. As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[5] The label must include:

    • The words "Hazardous Waste"

    • The classification: "Halogenated Organic Waste"

    • All chemical constituents by full name, including "2-Chloro-5-iodo-4-methyl-1,3-thiazole" and any solvents.

  • Transfer: Carefully transfer the chemical waste into the labeled container inside a chemical fume hood. Avoid splashing.

  • Closure and Storage: Securely cap the waste container immediately after adding waste.[6] Store the container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from ignition sources, and in secondary containment to control any potential leaks.[1][2]

  • Final Disposal: Arrange for pickup by a licensed hazardous waste disposal company, following your institution's EHS procedures. The ultimate disposal method will likely be controlled incineration at a licensed facility equipped with flue gas scrubbing technology to neutralize harmful byproducts.[4]

Protocol 2: Disposal of Contaminated Materials
  • Solid Waste: Items such as gloves, absorbent pads, and weighing papers contaminated with 2-Chloro-5-iodo-4-methyl-1,3-thiazole are also considered hazardous waste.

    • These materials should be collected in a sturdy, clear plastic bag (or double-bagged) that is separate from non-hazardous trash.[5]

    • The bag must be sealed and labeled as "Hazardous Waste - Halogenated Organics" with the chemical name listed.

  • Contaminated Sharps: Any needles, syringes, or broken glassware contaminated with the compound must be placed into a designated, puncture-proof sharps container.[5]

    • The container must be sealed and labeled with a hazardous waste tag, identifying the chemical contaminants.[5]

  • Empty Reagent Bottles: The original container of 2-Chloro-5-iodo-4-methyl-1,3-thiazole is considered hazardous waste even when "empty," as it will contain chemical residues.

    • Do not rinse the container into the sink.

    • The container should be securely capped and disposed of through the halogenated waste stream. For larger containers, some jurisdictions may allow triple-rinsing (where the rinsate is collected as hazardous waste), after which the container can be managed for recycling or disposal.[4] Always consult your EHS department for the approved procedure.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-5-iodo-4-methyl-1,3-thiazole.

G Disposal Workflow for 2-Chloro-5-iodo-4-methyl-1,3-thiazole start Waste Generated (2-Chloro-5-iodo-4-methyl-1,3-thiazole) decision Identify Waste Type start->decision liquid_waste Pure Reagent or Contaminated Solution decision->liquid_waste Liquid solid_waste Contaminated Labware (Gloves, Glassware, etc.) decision->solid_waste Solid liquid_container Transfer to a sealed, labeled 'Halogenated Organic Waste' (Glass Container) liquid_waste->liquid_container solid_container Place in a sealed, labeled 'Halogenated Contaminated Solids' (Double-Bag or Sharps Container) solid_waste->solid_container storage Store in designated Satellite Accumulation Area (Secondary Containment, Ventilated) liquid_container->storage solid_container->storage pickup Arrange for Pickup by Licensed Waste Disposal Service (via Institutional EHS) storage->pickup end Proper Disposal Complete pickup->end

Caption: Decision workflow for proper waste stream segregation and disposal.

Regulatory Compliance

All waste disposal activities must be conducted in strict accordance with local, state, and federal regulations.[7] In the United States, the primary governing regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[8][9] This guide is based on established best practices, but it does not supersede institutional policies or legal requirements. Always consult with your organization's Environmental Health & Safety (EHS) department for specific guidance and to ensure full compliance.

References

  • Chemical Waste Containers for Chemical Waste Disposal. (n.d.). RiskAssess. [Link]

  • SAFETY DATA SHEET. (n.d.). Mercodia. [Link]

  • Hazardous Waste Segregation. (n.d.). Bucknell University. [Link]

  • SAFETY DATA SHEET: Thiazole Orange NHS Ester. (2020, May 1). Glen Research. [Link]

  • MATERIAL SAFETY DATA SHEET. (2012, August 6). Chem-Treat. [Link]

  • Procedure for Disposing of Hazardous Waste. (n.d.). Massachusetts Institute of Technology (MIT). [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. [Link]

  • MSDS of 2-Chloro-5-(chloromethyl)thiazole. (2013, September 30). Capot Chemical. [Link]

  • Occupational (Workplace) Exposure Standards/Guidelines/Approaches. (n.d.). MSDT. [Link]

  • 29 CFR Part 1910 -- Occupational Safety and Health Standards. (n.d.). eCFR. [Link]

  • Chemical Hazards and Toxic Substances - Standards. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • NIH Waste Disposal Guide 2014: Chemical Waste. (n.d.). National Institutes of Health (NIH). [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). United States Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). United States Environmental Protection Agency (EPA). [Link]

  • 40 CFR Part 260 -- Hazardous Waste Management System: General. (n.d.). eCFR. [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (2003, July 30). United States Environmental Protection Agency (EPA). [Link]

Sources

Personal protective equipment for handling 2-Chloro-5-iodo-4-methyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Safe Handling Guide for 2-Chloro-5-iodo-4-methyl-1,3-thiazole Audience: Researchers, Senior Scientists, and EHS Officers.

PART 1: EXECUTIVE SAFETY DIRECTIVE

Compound: 2-Chloro-5-iodo-4-methyl-1,3-thiazole CAS: 175483-32-2 (Generic/Analogous Reference) Risk Profile: High Reactivity / Potential Vesicant / Light Sensitive

This guide mandates a Level 3 Containment Strategy . Due to the simultaneous presence of a labile iodine (C-I bond) and a reactive chloro-thiazole core, this compound acts as a potent electrophile. It poses significant risks of skin sensitization, lachrymation, and respiratory irritation.

Immediate Action Card: The "Golden Rules"
ParameterCritical Requirement
Primary Hazard Skin/Eye Corrosive & Sensitizer. The C-I bond is weak; homolytic cleavage releases iodine radicals (purple vapor) and HI upon light exposure.
Storage -20°C (Freezer) , under Argon/Nitrogen, strictly Amber Glass (Light Sensitive).
Engineering Fume Hood Mandatory. Zero-tolerance for open-bench handling.
Glove Protocol Double-Gloving Required. Inner: Nitrile (4 mil). Outer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged use.
Incompatibility Strong oxidizers, strong bases, and Aluminium/Magnesium (potential Grignard-type runaway).

PART 2: HAZARD ANALYSIS & RISK ASSESSMENT

Structural Hazard Analysis (SAR)

To understand the safety requirements, we must analyze the molecule's reactivity profile:

  • The Thiazole Core: Electron-deficient heteroaromatic ring. The nitrogen atom can protonate, increasing solubility in biological membranes (skin absorption).

  • 5-Iodo Position: The Carbon-Iodine bond is the "weak link." It is susceptible to photolysis (light degradation), releasing free iodine (

    
    ) and hydrogen iodide (
    
    
    
    ), both of which are corrosive inhalants.
  • 2-Chloro Position: Enhances the electrophilicity of the ring, making the compound a potential alkylating agent . This drives the requirement for high-grade skin protection to prevent allergic contact dermatitis.

Self-Validating Risk Logic
  • Observation: If the compound turns from off-white/yellow to brown/purple.

  • Causality: Iodine liberation has occurred due to light/heat exposure.

  • Action: The container is now pressurized with HI gas. Do not open outside a fume hood.

PART 3: STRATEGIC PPE SELECTION

Standard lab PPE is insufficient. You must employ a "Barrier-in-Depth" strategy.[1][2]

Hand Protection Matrix

Rationale: Halogenated heterocycles can permeate standard nitrile rapidly.

  • Routine Handling (<15 mins): Double Nitrile (Total thickness >8 mil). Change outer glove immediately upon splash.

  • Synthesis/Scale-up (>15 mins):

    • Inner Layer: 4 mil Nitrile (Dexterity).

    • Outer Layer:Silver Shield / 4H Laminate . (Impermeable to halogenated organics).

Respiratory & Eye Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Face shields are recommended for transfers >100mL.

  • Lungs:

    • Primary: Certified Fume Hood (Face velocity: 100 fpm).

    • Secondary (Spill Cleanup): Full-face respirator with OV/AG (Organic Vapor / Acid Gas) cartridges. Note: The AG component is critical to neutralize potential HI/HCl byproducts.

PART 4: OPERATIONAL PROTOCOLS

Workflow Visualization: Safe Handling Lifecycle

SafeHandling Receipt Receipt & Inspection (Check for Purple Discoloration) Storage Storage (-20°C, Dark, Argon) Receipt->Storage Immediate Prep Preparation (Equilibrate to RT in Desiccator) Storage->Prep Before Use Reaction Reaction Setup (Fume Hood Only) Prep->Reaction Inert Atms Reaction->Receipt Re-purify if Brown Waste Waste Disposal (Halogenated Stream) Reaction->Waste Quench

Figure 1: The "Cold-Chain" handling lifecycle ensures compound stability and operator safety.

Step-by-Step Handling Procedure

Step 1: Preparation & Equilibrating

  • Remove the vial from the freezer (-20°C).

  • CRITICAL: Place the vial in a desiccator and allow it to warm to room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture, which hydrolyzes the C-Cl bond, releasing HCl gas.

Step 2: Weighing & Transfer

  • Never weigh on an open bench. Use a balance inside a fume hood or a vented balance enclosure.

  • If a hood balance is unavailable:

    • Tare a septum-capped vial.

    • Add approximate amount inside the hood.

    • Cap tightly.[3][4][5]

    • Weigh outside.

Step 3: Reaction Setup

  • Use glassware that has been oven-dried.

  • Purge reaction vessel with Nitrogen/Argon.

  • Add the thiazole last if possible, or as a solution, to control exotherms.

PART 5: EMERGENCY RESPONSE & WASTE

Spill Response Logic

In the event of a spill outside the hood:

  • Evacuate the immediate area (Radius: 10 ft).

  • Don PPE: Full-face respirator (OV/AG), Laminate gloves.

  • Neutralize: Cover spill with Vermiculite or Activated Carbon .

    • Do not use Bleach immediately. (Risk of forming Chloramines).

  • Clean: Scoop into a wide-mouth jar. Wipe surface with Acetone, then soap/water.[2]

Waste Disposal Decision Tree

WasteDisposal cluster_warning RESTRICTIONS Start Waste Generation Type Is it Solid or Liquid? Start->Type Liquid Liquid Waste Type->Liquid Solid Solid Waste (Gloves/Wipes) Type->Solid Halogen Halogenated Solvents (Red Can) Liquid->Halogen Contains Cl/I SolidBin Hazardous Solid Waste (Double Bagged) Solid->SolidBin Contaminated NoDrain NO DRAIN DISPOSAL NoBleach NO BLEACH MIXING

Figure 2: Segregation logic to prevent incompatibility in waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12345 (Thiazole Derivatives). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1050). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Halogenated Thiazoles. Retrieved from [Link]

  • Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

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